molecular formula C14H20BNO2 B1442743 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline CAS No. 1062174-44-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B1442743
CAS No.: 1062174-44-0
M. Wt: 245.13 g/mol
InChI Key: ZYOHYGQNRQMVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a useful research compound. Its molecular formula is C14H20BNO2 and its molecular weight is 245.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOHYGQNRQMVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718425
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062174-44-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthetic Landscape: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its closely related, commercially available analogs, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 269410-24-4) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 837392-64-0).[1][2][3] Given the structural similarities and shared synthetic utility of these compounds, this guide will focus on the properties, synthesis, and applications of the well-documented indole and indolin-2-one derivatives as powerful building blocks in modern medicinal chemistry. The indoline core, a prevalent motif in numerous biologically active molecules, bestows upon these boronate esters significant potential in the synthesis of novel therapeutics. This document will delve into the practical aspects of their utilization, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction, providing researchers with the foundational knowledge to effectively incorporate these reagents into their drug discovery pipelines.

Introduction: The Strategic Importance of Indoline Boronate Esters

The indole and indoline scaffolds are cornerstones of medicinal chemistry, forming the core structure of a vast array of natural products and synthetic drugs.[4] Their unique electronic properties and ability to participate in crucial biological interactions have cemented their importance in the development of therapeutics for a wide range of diseases. The introduction of a boronic acid pinacol ester at the 5-position of the indoline or indole ring system creates a versatile synthetic handle for the construction of complex molecular architectures. This functionalization opens the door to a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6]

This guide will provide a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks, with a particular emphasis on their role in facilitating the rapid generation of molecular diversity in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of these reagents is paramount for their successful application in synthesis. The following table summarizes key data for the indole and indolin-2-one derivatives.

Property5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
CAS Number 269410-24-4[1][7]837392-64-0[2][3]
Molecular Formula C14H18BNO2[1][8]C14H18BNO3[2][3]
Molecular Weight 243.11 g/mol [1]259.11 g/mol [3]
Appearance White to yellow to orange powder/crystal[7]White to light yellow to light orange powder/crystal[3]
Melting Point 124.0 to 128.0 °C[7]232.0 to 236.0 °C[3]
Storage 2-8°C[3]2-8°C[3]

Handling and Storage:

Both compounds are typically supplied as crystalline solids and should be stored in a cool, dry place. Due to the potential for hydrolysis of the boronate ester, it is advisable to handle these reagents under an inert atmosphere (e.g., nitrogen or argon), particularly when stored for extended periods or when used in reactions sensitive to moisture.

Synthesis and Mechanistic Considerations

The most common and efficient method for the synthesis of this compound analogs is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the coupling of a suitable halo-indoline derivative (typically a bromo- or iodo-substituted precursor) with a boron source, most commonly bis(pinacolato)diboron (B2pin2).

General Synthetic Protocol: Miyaura Borylation

The following is a representative protocol for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one from 5-bromo-2-oxindole.[9]

Materials:

  • 5-Bromo-2-oxindole

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complexed with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a dry reaction vessel, add 5-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane to the reaction mixture.

  • Add Pd(dppf)Cl2·CH2Cl2 (0.03 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.

Mechanistic Rationale

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.

Miyaura_Borylation cluster_transmetalation Transmetalation Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Pd(0)->Pd(II) Complex Oxidative Addition (Ar-X) Borylated Product Borylated Product Pd(II) Complex->Borylated Product Reductive Elimination Borylated Product->Pd(0) Ar-X Ar-Br (5-Bromo-2-oxindole) B2pin2 B2pin2 Base (KOAc) Base (KOAc)

Figure 1. Simplified catalytic cycle of the Miyaura borylation reaction.

The key steps involve the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the desired boronate ester and regenerate the active palladium(0) catalyst. The base plays a crucial role in facilitating the transmetalation step.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound and its analogs lies in their application as coupling partners in the Suzuki-Miyaura reaction.[5] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indoline core, a key strategy for modulating the pharmacological properties of drug candidates.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an indoline boronate ester with an aryl halide.

Materials:

  • This compound analog (1.0 eq)

  • Aryl or heteroaryl halide (Ar-X) (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) (0.02-0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3) (2.0-3.0 eq)

  • Solvent system (e.g., dioxane/water, toluene/ethanol/water)

Step-by-Step Procedure:

  • In a reaction vessel, combine the indoline boronate ester, aryl halide, and base.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the solvent system and degas the mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Workflow for Library Synthesis

The robustness and functional group tolerance of the Suzuki-Miyaura reaction make it highly amenable to parallel synthesis and the generation of compound libraries for high-throughput screening.

Figure 2. Workflow for generating a focused library via Suzuki-Miyaura coupling.

This workflow enables the rapid exploration of the structure-activity relationship (SAR) around the 5-position of the indoline scaffold, a critical step in the lead optimization phase of drug discovery.

Conclusion

This compound and its readily available indole and indolin-2-one analogs are indispensable tools in the arsenal of the modern medicinal chemist. Their utility as versatile building blocks, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, provides a reliable and efficient pathway to novel and diverse chemical matter. A firm grasp of their synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to accelerate their drug discovery efforts and unlock the full therapeutic potential of the privileged indoline scaffold.

References

A Comprehensive Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indoline Scaffold and its Boronated Congeners

The indoline scaffold, a saturated analog of indole, is a privileged heterocyclic motif frequently encountered in the architecture of pharmacologically active compounds and natural products.[1] Its three-dimensional structure and hydrogen-bonding capabilities allow for intricate and high-affinity interactions with a multitude of biological targets. In recent years, the strategic incorporation of a boronic acid pinacol ester at the C5 position, yielding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, has emerged as a pivotal advancement in medicinal chemistry. This functionalization transforms the indoline core into a versatile and highly reactive building block, primarily for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties to its synthesis and critical applications in the development of novel therapeutics.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design. The presence of the pinacolborane group significantly influences its solubility, stability, and reactivity.

PropertyValueSource
Molecular Weight 243.11 g/mol [2][3]
Molecular Formula C₁₄H₁₈BNO₂[2][3]
CAS Number 269410-24-4 (for the indole analog)[2]
Appearance White to yellow to orange powder or crystals[4]
Purity Typically >97%[3]
Synonyms 5-Indoleboronic Acid Pinacol Ester (for the indole analog)[2][4]

Note: The provided CAS number and synonyms often refer to the indole analog, which is a common precursor or related compound.

The pinacol ester moiety not only enhances the stability of the boronic acid, making it less prone to dehydration and other side reactions, but also imparts a greater degree of solubility in organic solvents commonly used in synthesis.

Synthesis and Reaction Mechanisms: A Self-Validating Protocol

The synthesis of this compound and its analogs typically involves the borylation of a halogenated indoline precursor. The most common and efficient method is the Miyaura borylation, a palladium-catalyzed reaction that provides a reliable and high-yielding route to the desired product.

Exemplary Synthetic Protocol: Palladium-Catalyzed Borylation of 5-Bromoindoline

This protocol describes a general, self-validating procedure for the synthesis of the title compound. The success of the reaction can be monitored by thin-layer chromatography (TLC) and the final product confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Step 1: Reaction Setup

  • To a dry, argon-purged flask, add 5-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Add a suitable solvent, such as dioxane or toluene.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

Step 2: Catalyst Addition

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.03 eq).

  • The choice of catalyst and ligand is crucial and can be optimized for yield and purity.

Step 3: Reaction Execution

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC, observing the consumption of the starting material.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 5: Product Characterization

  • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 5-Bromoindoline 5-Bromoindoline Reaction_Mixture Reaction_Mixture 5-Bromoindoline->Reaction_Mixture 1.0 eq Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction_Mixture 1.1 eq Potassium Acetate Potassium Acetate Potassium Acetate->Reaction_Mixture 3.0 eq Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction_Mixture 0.03 eq Dioxane (Solvent) Dioxane (Solvent) Dioxane (Solvent)->Reaction_Mixture Inert Atmosphere (Argon) Inert Atmosphere (Argon) Heating Heating Inert Atmosphere (Argon)->Heating 80-100 °C 80-100 °C 80-100 °C->Heating Filtration Filtration Concentration Concentration Filtration->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final_Product This compound Column Chromatography->Final_Product Purified Reaction_Mixture->Heating Stirring Crude_Product Crude_Product Heating->Crude_Product 12-24h Crude_Product->Filtration

Caption: Workflow for the palladium-catalyzed synthesis of this compound.

Applications in Drug Development: Enabling the Synthesis of Complex Molecules

The primary utility of this compound in drug discovery lies in its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the facile introduction of the indoline moiety into a wide array of molecular scaffolds, enabling the rapid generation of compound libraries for high-throughput screening.

The indoline core is a feature of numerous compounds investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The indoline structure is found in various kinase inhibitors, which are a cornerstone of modern oncology.[1][6]

  • Antibacterial Drugs: Novel indoline derivatives are being explored for their potential to combat drug-resistant bacteria.[1]

  • Cardiovascular Drugs: Certain indoline-containing molecules have shown promise as inhibitors of cholesterol ester protein (CETP), which could play a role in managing cardiovascular diseases.[1]

Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold

The following diagram illustrates a conceptual signaling pathway where a hypothetical kinase inhibitor, synthesized using our title compound, could exert its therapeutic effect. The Suzuki coupling enables the crucial linkage of the indoline "headgroup" to an aromatic "core," a common strategy in kinase inhibitor design.

Signaling_Pathway cluster_synthesis Synthesis of Inhibitor cluster_pathway Cellular Signaling Cascade A 5-(...)-indoline C Suzuki Coupling (Pd Catalyst) A->C B Aryl Halide Core B->C D Kinase Inhibitor C->D F Target Kinase D->F Inhibition E Growth Factor Receptor E->F Activation G Downstream Effector F->G Phosphorylation H Cell Proliferation & Survival G->H Signal Transduction

Caption: Conceptual application of the title compound in synthesizing a kinase inhibitor.

Safety, Handling, and Storage

As with all laboratory reagents, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It is often recommended to keep the compound refrigerated.[7]

  • Incompatibilities: Avoid strong oxidizing agents.[7]

Conclusion

This compound stands as a testament to the power of strategic molecular design in advancing drug discovery. Its unique combination of a privileged indoline scaffold and a versatile boronic ester functional group makes it an invaluable tool for medicinal chemists. By enabling efficient and modular synthesis of complex, biologically active molecules, this compound will undoubtedly continue to play a crucial role in the development of the next generation of therapeutics. Its reliable synthesis and predictable reactivity underscore its importance as a foundational building block in the ongoing quest for novel and effective medicines.

References

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive examination of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, a key building block for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere data sheet, providing deep insights into the causality behind experimental choices and the strategic value of this compound in synthetic chemistry.

Introduction: The Strategic Value of the Indoline Boronate Ester

The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals due to its rigid, three-dimensional framework that allows for precise interaction with biological targets.[1] The introduction of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 5-position transforms the indoline core into a highly versatile intermediate. This functionalization is pivotal for its widespread use in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[2][3][4] This guide will dissect the essential properties and applications of this powerful reagent.

Part 1: Core Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for its effective storage, handling, and deployment in synthetic protocols.

Molecular and Physical Characteristics

The structure features a stable indoline core linked to a pinacol boronate ester. This ester group offers greater stability and easier handling compared to the corresponding free boronic acid.

PropertyValueSource(s)
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indoleN/A
Synonyms 5-Indolinylboronic acid pinacol esterN/A
CAS Number 850355-68-1N/A
Molecular Formula C₁₄H₂₀BNO₂N/A
Molecular Weight 245.13 g/mol N/A
Appearance White to off-white or light yellow crystalline powder/solidN/A
Melting Point 105 - 110 °CN/A
Boiling Point 368.6 ± 37.0 °C (Predicted)N/A
Solubility Soluble in common organic solvents (DCM, THF, DMF). Insoluble in water.N/A
Storage 2 - 8 °C, in a dry, dark environment under inert atmosphere.N/A
Spectroscopic Fingerprint

While specific spectra are batch-dependent, the expected NMR and MS data provide a clear fingerprint for compound verification.

  • ¹H NMR: Key signals include the aromatic protons of the indoline ring, the aliphatic protons at the C2 and C3 positions, and a prominent singlet around 1.3 ppm corresponding to the twelve equivalent protons of the pinacol's four methyl groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) consistent with the molecular weight of 245.13.

Part 2: Chemical Reactivity and Synthetic Protocol

The utility of this compound is defined by the reactivity of its carbon-boron bond, which enables its use as a nucleophilic partner in cross-coupling reactions.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is the most common application for this compound, enabling the formation of a C-C bond between the indoline C5 position and an aryl, heteroaryl, or vinyl halide/triflate.[2][3][4] The reaction proceeds via a well-understood catalytic cycle, which serves as a self-validating system for predictable outcomes.

The Catalytic Cycle Explained:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the electrophilic partner (Ar-X), forming a Pd(II) complex. The choice of phosphine ligand is critical here; electron-rich, bulky ligands can facilitate this step, especially with less reactive aryl chlorides.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronate ester, forming a more nucleophilic "ate" complex. This complex then transfers the indoline group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) Intermediate1 L₂Pd(II)(Ar)(X) Pd0->Intermediate1 ArX Ar-X (Electrophile) OxAdd Oxidative Addition Intermediate2 L₂Pd(II)(Ar)(Indoline) Intermediate1->Intermediate2 IndolineBpin Indoline-B(pin) (Nucleophile) Transmetalation Transmetalation Base Base Intermediate2->Pd0 Catalyst Regeneration Product Ar-Indoline (Product) Intermediate2->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol details a reliable workflow for a typical Suzuki-Miyaura coupling. The rationale behind each step is provided to ensure both reproducibility and a deeper understanding of the process.

Objective: Synthesize a 5-Arylindoline derivative.

Experimental_Workflow cluster_setup I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification A 1. Add solids to a flame-dried flask: - Indoline Boronate Ester (1.0 eq) - Aryl Halide (1.1 eq) - Base (e.g., K₂CO₃, 3.0 eq) - Pd Catalyst/Ligand (1-5 mol%) B 2. Seal and establish inert atmosphere (3x vacuum/backfill with N₂ or Ar) A->B C 3. Add degassed solvents (e.g., Dioxane/H₂O) via syringe B->C D 4. Heat to reaction temperature (e.g., 80-110 °C) with vigorous stirring C->D E 5. Monitor progress via TLC or LC-MS until starting material is consumed D->E F 6. Cool, dilute with EtOAc, and perform aqueous wash E->F G 7. Wash with water and brine F->G H 8. Dry organic layer (Na₂SO₄), filter, and concentrate G->H I 9. Purify via flash column chromatography H->I

Caption: A validated step-by-step workflow for Suzuki-Miyaura coupling.

Methodology with Causality:

  • Inert Atmosphere (Why?): The Pd(0) catalyst is sensitive to oxygen and will readily oxidize to an inactive state. An inert atmosphere of nitrogen or argon is absolutely essential to protect the catalyst and ensure efficient turnover.

  • Degassed Solvents (Why?): Solvents contain dissolved oxygen which, even in trace amounts, can poison the catalyst. Degassing by sparging with an inert gas or through freeze-pump-thaw cycles removes this threat.

  • Choice of Base (Why?): The base is not merely a proton scavenger; it is critical for activating the boronate ester for the transmetalation step. The choice of base (from K₂CO₃ to stronger bases like Cs₂CO₃) can significantly influence reaction rates and yields, depending on the substrate.

  • Heating (Why?): Most Suzuki-Miyaura couplings require thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

  • Aqueous Workup (Why?): This step is designed to remove the inorganic base, salts, and any water-soluble impurities from the organic phase, which contains the desired product.

  • Chromatography (Why?): Flash column chromatography is the standard method for purifying the final product, separating it from unreacted starting materials, homocoupled byproducts, and residual catalyst.

Part 3: Safety and Handling

Adherence to safety protocols is non-negotiable for laboratory integrity and personal protection.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[5]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

By integrating a thorough understanding of its properties with meticulous execution of validated protocols, researchers can fully exploit the synthetic power of this compound to accelerate the discovery and development of novel chemical entities.

References

synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science. Its indoline core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the boronic ester moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably via the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical considerations, and detailed protocols for the most effective synthetic routes, emphasizing the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction: The Strategic Importance of Borylated Indolines

The indoline (2,3-dihydroindole) framework is a cornerstone of modern drug design, appearing in a wide array of clinically significant agents.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for targeting biological receptors with high specificity. The introduction of a boronic acid pinacol ester at the C5 position transforms the simple indoline scaffold into a powerful synthetic intermediate.[1] This functional group is remarkably stable, generally exhibiting low toxicity and compatibility with a broad range of reaction conditions, yet it is primed for participation in transition-metal-catalyzed cross-coupling reactions.

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings.[1] This Nobel prize-winning reaction allows for the efficient construction of a C(sp²)-C(sp²) bond, enabling the facile introduction of diverse aryl and heteroaryl substituents onto the indoline core. This capability is invaluable in drug discovery for generating libraries of analogues to probe structure-activity relationships (SAR) and optimize pharmacological properties.

This guide will focus on the two most prevalent and robust strategies for the synthesis of this key intermediate:

  • Palladium-Catalyzed Miyaura Borylation: A classic, reliable cross-coupling approach starting from a pre-functionalized 5-haloindoline.

  • Iridium-Catalyzed C-H Borylation: A modern, atom-economical method that directly functionalizes an unactivated C-H bond on the indoline ring.

Synthetic Strategy I: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is the most established and widely utilized method for synthesizing aryl boronic esters.[4][5] It involves the cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium(0) complex.[5] This approach is favored for its high yields, excellent functional group tolerance, and predictable regioselectivity.

Mechanistic Rationale and Key Parameters

The catalytic cycle, illustrated below, is a self-validating system of well-understood elementary steps.

  • Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond of the 5-haloindoline substrate to form a Pd(II) complex. The reactivity of the halide follows the order I > Br > OTf >> Cl. 5-Bromoindoline is a common and cost-effective starting material.

  • Transmetalation: A key step where the boryl group is transferred from the diboron reagent to the palladium center, displacing the halide. This step is facilitated by a base, typically a carboxylate salt like potassium acetate (KOAc). The base is believed to form an 'ate' complex with the diboron reagent or exchange with the halide on the palladium complex, rendering the subsequent transfer more favorable.[4]

  • Reductive Elimination: The final step where the C-B bond is formed, regenerating the Pd(0) catalyst and releasing the desired 5-borylated indoline product.

To prevent side reactions and improve solubility, the indoline nitrogen is almost universally protected prior to the reaction. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of installation and removal under acidic conditions.

Miyaura_Borylation pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Intermediate L₂Pd(X)(Ar) pd0->pd_complex1 sub 5-Halo-Indoline (Ar-X) sub->pd_complex1 Oxidative Addition b2pin2 B₂pin₂ b2pin2->pd_complex1 base Base (KOAc) base->pd_complex1 prod 5-Borylated Indoline (Ar-Bpin) pd_complex2 Transmetalation Intermediate L₂Pd(Bpin)(Ar) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 pd_complex2->prod Reductive Elimination

Caption: Catalytic cycle for the Miyaura Borylation reaction.

Experimental Protocol: Synthesis of tert-butyl this compound-1-carboxylate

This protocol provides a robust, field-proven method starting from commercially available 5-bromoindoline.

Step 1: N-Boc Protection of 5-Bromoindoline

  • Dissolve 5-bromoindoline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (Et₃N, 1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer. Wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 5-bromoindoline-1-carboxylate, which is often used without further purification.

Step 2: Miyaura Borylation

  • To a dry Schlenk flask under an inert atmosphere (Argon), add tert-butyl 5-bromoindoline-1-carboxylate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-3 mol%).

  • Add a dry, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF) (approx. 0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Data Summary
ParameterTypical ValueRationale
Starting Material N-Boc-5-bromoindolineCommercially available, good reactivity.
Catalyst Pd(dppf)Cl₂Robust, reliable, and commercially available catalyst for this transformation.
Base KOAcMild base, crucial for the transmetalation step without promoting side reactions.[4]
Solvent 1,4-Dioxane / DMFAprotic polar solvents that solubilize reagents and are stable at high temperatures.
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.
Typical Yield 75-95%The reaction is generally high-yielding and clean.

Synthetic Strategy II: Iridium-Catalyzed C-H Borylation

Direct C–H functionalization represents a paradigm shift in synthesis, offering a more atom- and step-economical route by avoiding the need for pre-functionalized substrates.[6][7] Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of aromatic C-H bonds to C-B bonds.[7][8]

Mechanistic Rationale and Regioselectivity

The mechanism of iridium-catalyzed C-H borylation is distinct from the palladium-catalyzed pathway and is often proposed to involve an Ir(III)/Ir(V) cycle.[7] The reaction is typically directed by sterics, with the borylation occurring at the least hindered C-H position on the aromatic ring.

For an N-protected indoline, the C7 and C4 positions are sterically hindered by the fused pyrrolidine ring and the N-protecting group. The C5 and C6 positions are more accessible. While a mixture of isomers is possible, the electronic nature of the substrate and the specific ligand used can influence the selectivity, often favoring the C5 position. The choice of ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline or di-tert-butyl bipyridine (dtbpy), is critical for catalyst stability and activity.[8]

CH_Borylation ir_precatalyst [Ir(COD)OMe]₂ + Ligand active_catalyst Active Ir(III) Catalyst [L]Ir(Bpin)₃ ir_precatalyst->active_catalyst b2pin2 B₂pin₂ b2pin2->ir_precatalyst Activation irV_intermediate Ir(V) Intermediate [L]Ir(H)(Ar)(Bpin)₃ active_catalyst->irV_intermediate C-H Activation (Oxidative Addition) substrate Indoline (Ar-H) substrate->irV_intermediate irV_intermediate->active_catalyst Reductive Elimination product 5-Borylated Indoline (Ar-Bpin) irV_intermediate->product byproduct HBpin irV_intermediate->byproduct

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H Borylation.

General Experimental Protocol
  • In a glovebox, charge a screw-cap vial with the N-protected indoline (1.0 eq), B₂pin₂ (1.0 eq), [Ir(COD)OMe]₂ (1.5 mol%), and the ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline, 3.0 mol%).

  • Add a dry, alkane solvent such as cyclooctane or tetrahydrofuran (THF).[6]

  • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 80-120 °C for 12-48 hours.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by flash column chromatography to isolate the desired 5-borylated indoline. Regioisomers may be present and require careful separation.

Data Summary & Considerations
ParameterTypical ValueRationale
Catalyst [Ir(COD)OMe]₂ / dtbpyA common and effective catalyst/ligand system for aromatic C-H borylation.[8]
Boron Source B₂pin₂Standard, stable source of the pinacolboryl group.
Solvent Cyclooctane / THFInert, high-boiling alkane solvents are often used to prevent competitive borylation of the solvent itself.[9]
Temperature 80-120 °CHigher temperatures are often required to overcome the activation energy of the C-H bond cleavage.[6]
Key Challenge RegioselectivityPotential for mixture of C5, C6, and C7 isomers. Optimization of the N-protecting group and ligand is crucial.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

AnalysisExpected Results for N-Boc-5-(pinacolboryl)indoline
¹H NMR Aromatic protons at C4, C6, and C7 will show characteristic shifts and coupling patterns. A singlet around 1.3 ppm integrating to 12H corresponds to the methyl groups of the pinacol ester. A singlet around 1.5 ppm integrating to 9H for the Boc group.
¹³C NMR A quaternary carbon signal around 84 ppm for the B-O-C (CH₃)₂ carbons. Aromatic carbons will appear in the 110-150 ppm range. The carbon attached to boron will often show a broad signal or may not be observed.
HRMS (ESI) The calculated m/z for the molecular ion [M+H]⁺ or [M+Na]⁺ should match the observed value to within 5 ppm.
Melting Point A sharp melting point range indicates high purity.

Application Workflow: From Building Block to Bioactive Molecule

The synthetic utility of this compound is best demonstrated by its seamless integration into drug discovery workflows.

Workflow sub Indoline borylated 5-(pinacolboryl)indoline (Key Intermediate) sub->borylated Borylation (Strategy I or II) suzuki Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) borylated->suzuki coupling_partner Aryl/Heteroaryl Halide (R-X) coupling_partner->suzuki final_product 5-Aryl-Indoline Derivative suzuki->final_product bio_testing Biological Screening (SAR Studies) final_product->bio_testing

References

An In-depth Technical Guide to the NMR Spectral Analysis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and Its N-Boc Protected Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The presence of the boronic acid pinacol ester functionality at the 5-position of the indoline scaffold allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. Accurate structural elucidation and purity assessment of this key building block are paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for this compound, with a primary focus on its commonly used N-tert-butoxycarbonyl (N-Boc) protected form, for which detailed spectral data has been reported.

The Significance of the Boronic Ester and Indoline Moieties

The indoline core is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals. Its saturated five-membered ring imparts a three-dimensional character that is often crucial for specific binding interactions with biological targets. The pinacol boronate ester group is a stable, yet highly reactive, functional group in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. The precise characterization of molecules containing these two moieties is therefore of critical importance.

Experimental & Methodological Considerations

General NMR Acquisition Parameters

Standard NMR experiments for routine characterization are typically performed on spectrometers with field strengths of 300-600 MHz. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are common solvents for this class of compounds. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

A Note on Sample Purity and Common Impurities

It is crucial to be aware of potential impurities that may be present in the NMR spectrum. Common contaminants include residual solvents from synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane), water, and silicone grease.[1][2] A comprehensive list of chemical shifts for common laboratory solvents is an invaluable resource for identifying such impurities.[1][2]

¹H and ¹³C NMR Spectral Data of tert-butyl this compound-1-carboxylate

A detailed study reporting the synthesis and characterization of the N-Boc protected analogue, tert-butyl this compound-1-carboxylate, provides the most reliable NMR data for a closely related structure.[3] The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on this and other relevant literature.

¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-4~7.6d~8.0
H-6~7.5dd~8.0, 1.5
H-7~7.2d~8.0
N-CH₂ (H-2)~4.0t~8.5Broadened due to the influence of the Boc group.
C-CH₂ (H-3)~3.1t~8.5
Boc-(CH₃)₃~1.5s-
Pinacol-CH₃~1.3s-A characteristic singlet for the 12 equivalent protons.
¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Boc)~152
C-7a~150
C-3a~130
C-5broadThe carbon directly attached to boron often appears as a broad signal or may not be observed due to quadrupolar relaxation.
C-4~128
C-6~125
C-7~115
C(CH₃)₃ (Boc)~80
C(CH₃)₂ (Pinacol)~84
N-CH₂ (C-2)~53
C-CH₂ (C-3)~30
C(CH₃)₃ (Boc)~28
C(CH₃)₂ (Pinacol)~25

Predicted NMR Data for this compound (N-H form)

Predicted ¹H NMR Shifts (N-H form)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-H~4.0-5.0br s-Chemical shift is concentration and solvent dependent.
H-4~7.5d~8.0
H-6~7.4dd~8.0, 1.5
H-7~6.6d~8.0
N-CH₂ (H-2)~3.6t~8.5
C-CH₂ (H-3)~3.0t~8.5
Pinacol-CH₃~1.3s-
Predicted ¹³C NMR Shifts (N-H form)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a~152
C-3a~131
C-5broad
C-4~127
C-6~124
C-7~109
C(CH₃)₂ (Pinacol)~83
N-CH₂ (C-2)~47
C-CH₂ (C-3)~31
C(CH₃)₂ (Pinacol)~25

Structural Assignment and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR assignment.

References

spectroscopic analysis of 5-indoline boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Indoline Boronic Acid Pinacol Ester

Introduction

In the landscape of modern medicinal chemistry and materials science, boronic acid pinacol esters have become indispensable synthetic intermediates.[1][2] Their stability, ease of handling, and versatile reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, have established them as foundational building blocks for the construction of complex molecular architectures.[2][3] 5-Indoline boronic acid pinacol ester is a key reagent, incorporating the privileged indoline scaffold—a common motif in pharmacologically active compounds—with the synthetic flexibility of the boronic ester.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the spectroscopic techniques used to characterize and validate the structure and purity of 5-indoline boronic acid pinacol ester. As a Senior Application Scientist, the focus extends beyond mere data reporting to elucidate the causal relationships between molecular structure and spectral output, ensuring a robust and self-validating analytical approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretation and field-proven experimental protocols.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's structure and fundamental properties. The indoline ring system is a saturated bicyclic amine, which imparts distinct electronic and conformational characteristics compared to its aromatic indole counterpart. The boronic acid pinacol ester at the C5 position serves as a stable, yet reactive handle for carbon-carbon bond formation.

cluster_workflow NMR Analysis Workflow start Weigh Sample (5-10 mg) prep Dissolve in Dry Deuterated Solvent (e.g., CDCl₃, 0.6 mL) start->prep transfer Transfer to NMR Tube prep->transfer acquire Acquire Spectra (¹H, ¹³C, ¹¹B) transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Interpretation (Chemical Shifts, Coupling, Integration) process->analyze cluster_frag Potential MS Fragmentation & Hydrolysis parent Parent Ion [M+H]⁺ m/z 246.1 hydrolysis Hydrolysis Product [M(acid)+H]⁺ m/z 164.0 parent->hydrolysis Hydrolysis in source/sample frag1 Fragment 1 (e.g., loss of C₆H₁₁O₂B) parent->frag1 Fragmentation frag2 Fragment 2 (e.g., indoline core) parent->frag2 Fragmentation

References

A Technical Guide to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, a key organoboron intermediate in modern medicinal chemistry and organic synthesis. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via Miyaura borylation, and explores its primary application as a versatile coupling partner in Suzuki-Miyaura reactions. Emphasis is placed on the rationale behind its structural features—namely the N-Boc protecting group and the pinacol ester moiety—which confer enhanced stability and reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block for the construction of complex molecular architectures.

Introduction: The Convergence of Privileged Scaffolds and Versatile Reagents

The indoline nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antibacterial, antioxidant, and antitumor properties.[1][2] The functionalization of this heterocyclic system is therefore of paramount importance. Parallel to the rise of scaffold-based drug design, the development of robust synthetic methodologies has been crucial. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[3][4]

The efficacy of this reaction hinges on the quality and stability of the organoboron reagent. Boronic acid pinacol esters have emerged as superior alternatives to free boronic acids due to their enhanced stability, ease of handling, and resistance to degradation pathways like protodeboronation.[5] They can be purified by standard chromatographic methods and are generally stable to air and moisture.

This guide focuses specifically on the N-Boc protected form of 5-indoline boronic acid pinacol ester: tert-butyl this compound-1-carboxylate (CAS: 837392-67-3) . The use of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen is a critical strategic choice. It prevents the weakly acidic N-H proton from interfering with the basic conditions of the Suzuki-Miyaura reaction and precludes potential coordination of the nitrogen atom to the palladium catalyst, thereby ensuring cleaner reactions and higher yields.

Nomenclature and Physicochemical Properties

Correctly identifying a reagent is critical for reproducibility and safety. The key identifiers and properties for this compound are summarized below.

Chemical Identifiers
IdentifierValue
Systematic IUPAC Name tert-butyl this compound-1-carboxylate
Common Name 1-Boc-indoline-5-boronic acid pinacol ester
CAS Number 837392-67-3[6]
Molecular Formula C₁₉H₂₈BNO₄[1]
Molecular Weight 345.24 g/mol [1]

Chemical Structure

G reagent_node reagent_node start 5-bromo-1-Boc-indoline (Starting Material) reaction Miyaura Borylation start->reaction b2pin2 Bis(pinacolato)diboron (B₂pin₂) b2pin2->reaction catalyst Pd(dppf)Cl₂ (Catalyst) catalyst->reaction base Potassium Acetate (KOAc) base->reaction solvent DMF, 90 °C, N₂ atm. (Reaction Conditions) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Concentration) workup->purification product 1-Boc-indoline-5-boronic acid pinacol ester purification->product Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_complex Ar¹-Pd(II)L₂-X pd0->pdII_complex pos_oa Oxidative Addition oxidative_addition Oxidative Addition pdII_diaryl Ar¹-Pd(II)L₂-Ar² pdII_complex->pdII_diaryl pos_tm Transmetalation transmetalation Transmetalation pdII_diaryl->pd0 product Ar¹-Ar² (Product) pdII_diaryl->product pos_re Reductive Elimination reductive_elimination Reductive Elimination ar1_x Ar¹-X (Halide) ar1_x->pd0 boronate Ar²-B(pin) (Boronic Ester) boronate->pdII_complex base Base (e.g., K₂CO₃) base->boronate Activation

References

An In-depth Technical Guide to the Characterization of Indoline-5-boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indoline-5-boronic acid pinacol ester is a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique structure, combining a saturated indoline core with a reactive boronic acid pinacol ester, makes it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide provides an in-depth technical overview of the essential analytical techniques for the comprehensive characterization of this compound, ensuring its identity, purity, and stability for downstream applications. The methodologies described herein are grounded in established scientific principles and offer field-proven insights to navigate the specific challenges associated with this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of indoline-5-boronic acid pinacol ester. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For indoline-5-boronic acid pinacol ester, the spectrum can be divided into distinct regions corresponding to the indoline core, the aromatic ring, and the pinacol ester group.

  • Indoline Protons: The aliphatic protons of the indoline ring typically appear as triplets in the upfield region of the spectrum. The protons at the C2 and C3 positions will show characteristic coupling patterns.

  • Aromatic Protons: The protons on the benzene ring of the indoline scaffold will resonate in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will dictate the multiplicity of these signals. For a 5-substituted indoline, one would expect to see a doublet, a doublet of doublets, and a singlet (or a narrow doublet).

  • Pinacol Ester Protons: The twelve equivalent protons of the four methyl groups on the pinacol ester will give rise to a sharp, intense singlet, typically around δ 1.2-1.4 ppm.[2]

Table 1: Expected ¹H NMR Chemical Shift Ranges for Indoline-5-boronic acid pinacol ester

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity
Indoline N-HBroad singlet (variable)s
Aromatic H7.0 - 8.0m
Indoline -CH₂- (C3)~3.0t
Indoline -CH₂- (C2)~3.6t
Pinacol -CH₃1.2 - 1.4s

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for ¹H NMR analysis of this compound due to its excellent solubilizing properties and the minimal overlap of its residual peak with signals of interest. However, for observing the N-H proton, which can exchange with residual water, DMSO-d₆ may be a better choice as it forms a hydrogen bond with the N-H proton, resulting in a sharper signal.[3]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule.

  • Aromatic and Indoline Carbons: The carbon atoms of the indoline and aromatic rings will appear in the downfield region of the spectrum. The carbon attached to the boron atom will have a characteristic chemical shift.[4][5]

  • Pinacol Ester Carbons: The quaternary carbons of the pinacol group will resonate around δ 83-84 ppm, and the methyl carbons will appear further upfield, typically around δ 24-25 ppm.[2] The signal for the carbon attached to the boron can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.[6]

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Indoline-5-boronic acid pinacol ester

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-B~130 (often not observed)
Aromatic C110 - 155
Indoline C2~47
Indoline C3~29
Pinacol Quaternary C83 - 84
Pinacol -CH₃24 - 25
¹¹B NMR Spectroscopy

Boron-11 NMR (¹¹B NMR) is a specific and highly informative technique for characterizing boronic acids and their esters. It directly probes the local environment of the boron atom.

  • Expected Chemical Shift: For a tetracoordinate boronate ester like the pinacol derivative, a single, relatively sharp signal is expected in the range of δ 20-35 ppm.[2][6] This chemical shift is indicative of an sp²-hybridized boron atom within the dioxaborolane ring. The presence of a single peak confirms the formation of the pinacol ester and the absence of significant amounts of the corresponding boronic acid or other boron-containing impurities.[7]

Experimental Protocol: Standard NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the indoline-5-boronic acid pinacol ester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

  • ¹¹B NMR Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. This is typically a quick experiment due to the high natural abundance and receptivity of the ¹¹B nucleus.

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry is indispensable for determining the molecular weight of indoline-5-boronic acid pinacol ester and for assessing its purity. The choice of ionization technique is critical for obtaining meaningful data for boronic acid derivatives.[9]

Ionization Techniques
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules. In positive ion mode, the compound will typically be observed as the protonated molecular ion [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic esters, GC-MS analysis often requires derivatization to form more volatile species, such as trimethylsilyl (TMS) ethers.[9]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can be a useful technique, particularly for less soluble compounds. The choice of matrix is crucial to prevent the formation of boroxine trimers. Using a matrix like 2,5-dihydroxybenzoic acid (DHB) can efficiently convert the boronic ester to a detectable adduct.[11]

Table 3: Expected Mass Spectrometry Data for Indoline-5-boronic acid pinacol ester (C₁₄H₂₀BNO₂)

Ion Calculated m/z
[M]⁺245.1584
[M+H]⁺246.1662
[M+Na]⁺268.1481

Trustworthiness through Self-Validation: The observation of the correct molecular ion peak with the characteristic isotopic pattern for boron (¹⁰B and ¹¹B) provides a high degree of confidence in the assigned structure. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition with high accuracy.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol. A small amount of formic acid can be added to promote protonation in positive ion mode.[9]

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 100-500).

Chromatographic Techniques: Assessing Purity

Chromatographic methods are essential for determining the purity of indoline-5-boronic acid pinacol ester and for identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for purity analysis. However, boronic acid pinacol esters can be susceptible to on-column hydrolysis to the corresponding boronic acid, which can complicate the analysis.[12][13]

  • Minimizing Hydrolysis: To mitigate this issue, several strategies can be employed:

    • Aprotic Diluents: Prepare samples in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[14][15]

    • Low Silanol Activity Columns: Utilize columns with low residual silanol activity, such as those with end-capping or hybrid particle technology (e.g., Waters XTerra MS C18), to reduce on-column hydrolysis.[13][14]

    • Mobile Phase Optimization: Using a mobile phase without acidic modifiers like formic acid can also help minimize degradation.[13] In some cases, highly basic mobile phases with an ion-pairing reagent have been successfully used.[1]

Experimental Protocol: Optimized RP-HPLC Method

  • Column: Waters XTerra MS C18 (or equivalent), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from low to high organic content (e.g., 10-90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[14]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in 100% acetonitrile.[15]

Thin-Layer Chromatography (TLC)

TLC is a quick and simple method for monitoring reaction progress and for a preliminary assessment of purity. A suitable solvent system (e.g., ethyl acetate/hexanes) can be used to separate the product from starting materials and byproducts. The spots can be visualized under UV light.

X-ray Crystallography: Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[16] This technique can confirm the connectivity, stereochemistry, and intermolecular interactions.

  • Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Structural Information: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the geometry of the indoline ring and the boronate ester group.[17] It also reveals how the molecules pack in the crystal lattice, which can be influenced by hydrogen bonding and other intermolecular forces.[16][18]

Safety and Handling

Indoline-5-boronic acid pinacol ester should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents, as boronic esters can be sensitive to air and moisture.[22][23]

  • Handling: Avoid creating dust. Take measures to prevent the buildup of electrostatic charge.[19]

Visualization of Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Comprehensive Characterization cluster_validation Final Validation Synthesis Synthesis of Indoline-5-boronic acid pinacol ester Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity Assessment) Purification->HPLC Purity Determination Xray X-ray Crystallography (If Crystalline) Purification->Xray Solid-State Structure Validated Fully Characterized Product NMR->Validated MS->Validated HPLC->Validated Xray->Validated

Caption: Workflow for the synthesis and characterization of indoline-5-boronic acid pinacol ester.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indoline Scaffold and the Power of Suzuki-Miyaura Cross-Coupling

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. Its unique three-dimensional structure and rich chemical functionality make it a cornerstone in medicinal chemistry and drug discovery programs. The ability to functionalize the indoline core at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives have cemented its indispensable role in the synthesis of complex molecules.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling reaction using the versatile building block, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline . We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting, ensuring a high degree of scientific integrity and reproducibility.

Understanding the Tool: Properties of this compound

The use of a pinacol boronate ester, such as in this compound, offers several advantages over the corresponding free boronic acid. Pinacol esters are generally more stable, less prone to protodeboronation (a common side reaction), and easier to handle and purify.[2] However, it is important to note that arylpinacolboronate esters can be less reactive than their boronic acid counterparts, sometimes necessitating longer reaction times or more forcing conditions.[3]

The indoline nitrogen in the substrate presents a key consideration. While the reaction can proceed with the unprotected amine, N-protection (e.g., with Boc or tosyl groups) can influence reaction outcomes. Studies on related indole systems have shown that yields can be dependent on the nature of the N-protecting group, particularly when using boronate esters.[3]

The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is a multi-step process involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Aryl Halide (R-X) RPd(II)XL2 R-Pd(II)-X Complex Oxidative_Addition->RPd(II)XL2 Transmetalation Transmetalation (Base, Ar-B(pin)) RPd(II)XL2->Transmetalation Indoline-B(pin) + Base RPd(II)ArL2 R-Pd(II)-Ar Complex Transmetalation->RPd(II)ArL2 Reductive_Elimination Reductive Elimination RPd(II)ArL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-Ar Product Reductive_Elimination->Product General_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Indoline Boronate Ester, Aryl Bromide, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst under Inert Atmosphere B->C D Heat to Desired Temperature with Vigorous Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature and Dilute E->F G Aqueous Workup (Extraction) F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography H->I

References

Unlocking the Potential of the Indoline Scaffold: A Guide to Cross-Coupling Reactions with 5-Indoline Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indoline Moiety in Modern Chemistry

The indoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic and conformational properties make it a cornerstone in drug discovery, with applications ranging from oncology to neurodegenerative diseases. The ability to functionalize the indoline core at specific positions is paramount for developing novel molecular entities with tailored biological activities. 5-Indoline boronic acid pinacol ester has emerged as a versatile and highly valuable building block, enabling chemists to forge new carbon-carbon and carbon-nitrogen bonds at the 5-position of the indoline ring system through powerful palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the use of 1-Boc-indoline-5-boronic acid pinacol ester in three key cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. As a stable, easy-to-handle boronic ester, this reagent offers significant advantages over the corresponding free boronic acid, including enhanced stability and improved solubility in common organic solvents.[1] The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial for ensuring high yields and preventing side reactions during the coupling process.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Arylindolines

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2] This reaction is particularly well-suited for the synthesis of 5-arylindolines, which are key intermediates in the development of various therapeutic agents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for an efficient reaction. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to enhance the rate of both oxidative addition and reductive elimination.[3] The base plays a crucial role in activating the boronic ester for the transmetalation step.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_aryl_boronate Ar-Pd(II)-Ar' L₂ transmetalation->pd_aryl_boronate Ar'-B(pin) Base reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-Ar' product Ar-Ar' aryl_halide Ar-X boronic_ester Ar'-B(pin) base Base

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 1-Boc-indoline-5-boronic acid pinacol ester with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 1-Boc-indoline-5-boronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[5]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or toluene/water mixture)[5][6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried reaction vessel, add 1-Boc-indoline-5-boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Coupling PartnerYield (%)
Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME852N-Boc-2-pyrroleboronic acid[5]Good
Pd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄ (6.0)Dioxane/H₂O (2:1)10018Heptyl pinacol boronic ester[6]High
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Toluene/H₂O100124-Bromotoluene>90

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 5-Aminoindolines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] It has become an indispensable tool in medicinal chemistry for the synthesis of arylamines, which are prevalent in a vast number of pharmaceuticals.[8]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.[8] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker inorganic bases can be employed for substrates with sensitive functional groups.[10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex Ar-X amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [Ar-Pd(II)(HNR'R'')-X L₂] deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)-NR'R'' L₂ reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-NR'R'' product Ar-NR'R'' aryl_halide Ar-X amine HNR'R'' base Base

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the amination of aryl halides using 1-Boc-indoline-5-boronic acid pinacol ester as a surrogate for a halo-indoline, which would first need to be synthesized. This approach leverages the versatility of the boronic ester to participate in a modified Buchwald-Hartwig type reaction.

Materials:

  • 1-Boc-indoline-5-boronic acid pinacol ester

  • Amine (primary or secondary)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., NaOtBu or K₃PO₄)[10]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), the amine (1.2 equivalents), and the base (1.5-2.0 equivalents).

  • Add the palladium pre-catalyst (1-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Key Parameters for Optimization
ParameterOptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-IPr, XPhos Pd G3Pre-catalysts like XPhos Pd G3 are often preferred for their air-stability and high activity.[1]
Ligand XPhos, SPhos, BrettPhos, RuPhosBulky, electron-rich ligands are essential for efficient C-N bond formation.[8]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases are generally effective, but weaker inorganic bases offer better functional group tolerance.[10]
Solvent Toluene, 1,4-Dioxane, THF, 2-MeTHFAprotic solvents are standard; greener alternatives like 2-MeTHF are gaining popularity.

Part 3: Sonogashira Coupling for the Synthesis of 5-Alkynylindolines

The Sonogashira reaction is a highly effective method for the formation of C(sp²)-C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[11] This reaction provides a direct route to 5-alkynylindolines, which are valuable precursors for the synthesis of complex heterocyclic systems and are of interest in materials science.

Mechanistic Rationale

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[12] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[11]

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex Ar-X transmetalation Transmetalation pd_alkynyl_complex Ar-Pd(II)-C≡CR L₂ transmetalation->pd_alkynyl_complex from Cu cycle reductive_elimination Reductive Elimination reductive_elimination->pd0 Ar-C≡CR product Ar-C≡CR cu_x CuX cu_acetylide_formation Acetylide Formation cu_x->cu_acetylide_formation H-C≡CR Base cu_acetylide Cu-C≡CR aryl_halide Ar-X alkyne H-C≡CR base Base

Figure 3: Catalytic Cycles of the Sonogashira Reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for the synthesis of 5-alkynylindolines.

Materials:

  • Aryl halide (e.g., 5-bromo-1-Boc-indoline)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylamine)[13]

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 equivalent), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equivalents) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Common Catalytic Systems
Palladium Source (mol%)Copper Source (mol%)Ligand (mol%)BaseSolvent
Pd(PPh₃)₄ (5)CuI (10)-Et₃NToluene
PdCl₂(PPh₃)₂ (5)CuI (10)-iPr₂NHDMF
Pd(OAc)₂ (2)-PPh₃ (4)Cs₂CO₃ACN

Note: Reaction conditions should be optimized for each specific substrate combination.

Conclusion

1-Boc-indoline-5-boronic acid pinacol ester is a highly effective and versatile building block for the functionalization of the indoline scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide robust and reliable methods for the synthesis of a diverse array of 5-substituted indolines. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the vast chemical space accessible from this key intermediate, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

Application Notes & Protocols: A Guide to the Synthesis and Application of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, a versatile building block in modern organic synthesis. We delve into its preparation, properties, and detailed protocols for its application in palladium-catalyzed cross-coupling reactions, with a particular focus on the Suzuki-Miyaura reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds. Its unique electronic and conformational properties make it a cornerstone in drug discovery. The functionalization of the indoline core is a critical aspect of synthesizing novel therapeutic agents. This compound has emerged as a key intermediate, enabling the introduction of diverse substituents at the 5-position of the indoline ring system through robust and efficient cross-coupling methodologies. The pinacolboronate ester functionality offers enhanced stability compared to the corresponding boronic acid, facilitating easier handling, purification, and storage while maintaining high reactivity in catalytic cycles.[1][2]

Synthesis of the Precursor: 5-Bromoindoline

A common and efficient route to this compound begins with the synthesis of its precursor, 5-bromoindoline. This intermediate is typically prepared by the reduction of 5-bromoindole.[3]

Protocol 1: Reduction of 5-Bromoindole to 5-Bromoindoline

This protocol outlines the reduction of 5-bromoindole using sodium cyanoborohydride in acetic acid.

Materials:

  • 5-bromoindole

  • Glacial acetic acid (AcOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-bromoindole (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of 5-bromoindole).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (2.5 eq) portion-wise while stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding deionized water.

  • Adjust the pH of the solution to approximately 8 with 1 M NaOH solution at 0 °C. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude 5-bromoindoline, which can often be used in the next step without further purification.[3]

Miyaura Borylation: Synthesis of this compound

The conversion of 5-bromoindoline to the desired pinacolboronate ester is achieved through a palladium-catalyzed Miyaura borylation reaction.

Protocol 2: Miyaura Borylation of 5-Bromoindoline

Materials:

  • 5-bromoindoline

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle with temperature control

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 5-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of 5-aryl or 5-heteroaryl indolines.[5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd_intermediate R'-Pd(II)-X (L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Base, R-B(OR)₂) pd_intermediate->transmetalation transmetalation_intermediate R'-Pd(II)-R (L_n) transmetalation->transmetalation_intermediate reductive_elimination Reductive Elimination transmetalation_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl or heteroaryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol)

  • Reaction vessel (e.g., Schlenk flask, microwave vial)

  • Inert atmosphere supply

Experimental Workflow:

Suzuki_Workflow start Start: Assemble Reactants reagents Add Indoline Boronate Ester, Aryl Halide, Base, and Catalyst to Reaction Vessel start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Dilute, Extract, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl bromide (1.2 eq), the chosen base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), or utilize microwave irradiation for accelerated reaction times.[6]

  • Monitor the reaction for the disappearance of starting materials.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired 5-arylindoline product.

Data Summary: Reaction Parameter Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table provides a general guide for optimizing the reaction conditions.

ParameterRecommended OptionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald PrecatalystsThe choice of catalyst and its associated ligand is critical for efficient oxidative addition and reductive elimination. For less reactive aryl chlorides, more sophisticated ligand systems may be necessary.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The base is essential for the transmetalation step. Carbonates are commonly used, with Cs₂CO₃ often providing enhanced reactivity.[6] The strength of the base should be matched to the substrates to avoid side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, DME, THF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature 80 - 110 °C (Conventional), 100 - 150 °C (Microwave)Higher temperatures generally increase the reaction rate. Microwave heating can significantly reduce reaction times.[6]
Aryl Halide Ar-I > Ar-Br > Ar-OTf >> Ar-ClThe reactivity of the aryl halide follows the order of bond dissociation energy. Iodides and bromides are the most common coupling partners.

Troubleshooting and Key Considerations

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond, leading to the formation of indoline. This can be minimized by using rigorously anhydrous solvents and an inert atmosphere.

  • Catalyst Deactivation: The presence of oxygen can oxidize the active Pd(0) species to inactive Pd(II). Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere.

  • Purification Challenges: Indoline derivatives can be prone to oxidation. It is advisable to perform purification steps promptly. In some cases, co-elution with starting materials can occur, requiring careful optimization of the chromatographic conditions.[8]

  • N-Protection: For certain transformations or to improve solubility and stability, the indoline nitrogen can be protected with groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[9]

Conclusion

This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability and reactivity make it an ideal building block for the construction of functionalized indoline derivatives through the robust and reliable Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

Application Notes and Protocols for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold

In the landscape of modern medicinal chemistry, the indoline nucleus represents a privileged scaffold, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the aromatic portion and the saturated heterocyclic ring offer multiple points for chemical modification. This versatility allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing successful drug candidates. Indoline derivatives have demonstrated a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][3]

This guide focuses on a particularly valuable synthetic building block: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline . The introduction of a boronic acid pinacol ester at the 5-position transforms the indoline scaffold into a versatile coupling partner, primarily for palladium-catalyzed cross-coupling reactions. This functionality unlocks efficient and modular synthetic routes to complex molecules that would be otherwise challenging to access.

Core Application: A Gateway to Advanced Pharmaceutical Intermediates

The primary application of this compound in medicinal chemistry is as a key reactant in the Suzuki-Miyaura cross-coupling reaction . This Nobel Prize-winning methodology is one of the most powerful and widely used tools for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[4]

The boronic ester functionality of the indoline reagent allows for its coupling with a wide range of aryl and heteroaryl halides (or triflates). This modular approach is exceptionally powerful in drug discovery, enabling the rapid synthesis of libraries of analogues for structure-activity relationship (SAR) studies. By systematically varying the coupling partner, researchers can explore how different substituents impact target binding, selectivity, and pharmacokinetic profiles.

A critical consideration for utilizing this building block is the reactivity of the indoline nitrogen. The secondary amine in the indoline ring is nucleophilic and can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. Therefore, it is standard practice to use the N-protected form , most commonly with a tert-butyloxycarbonyl (Boc) group, to ensure a clean and high-yielding coupling reaction. The resulting compound, tert-butyl this compound-1-carboxylate , is the workhorse reagent for these applications.

Case Study: Synthesis of a Key Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] The synthesis of complex heterocyclic systems is central to the development of potent and selective PARP inhibitors.

A key synthetic strategy involves the use of tert-butyl this compound-1-carboxylate as a pivotal building block. In a documented synthesis of a PARP inhibitor intermediate, this indoline boronic ester is coupled with 2-amino-5-bromo-3-nitropyridine via a Suzuki-Miyaura reaction. This specific reaction forges a crucial C-C bond, linking the indoline core to a substituted pyridine ring, which is a common pharmacophore in this class of drugs.

Below is a detailed protocol for this transformation, adapted from established synthetic procedures.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling between tert-butyl this compound-1-carboxylate and 2-amino-5-bromo-3-nitropyridine.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of N-Boc-indoline boronic ester with a bromopyridine derivative.

Materials and Reagents:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
tert-butyl this compound-1-carboxylate837392-67-3345.251.01.0
2-Amino-5-bromo-3-nitropyridine6945-68-2218.011.11.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with CH₂Cl₂95464-05-4816.640.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (deionized)7732-18-518.022.5 mL-

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl this compound-1-carboxylate (1.0 mmol, 1.0 eq) and 2-amino-5-bromo-3-nitropyridine (1.1 mmol, 1.1 eq).

  • Catalyst and Base Addition: Add sodium carbonate (3.0 mmol, 3.0 eq) followed by the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (0.05 mmol, 0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL). The use of a mixed aqueous/organic solvent system is crucial for dissolving both the organic reactants and the inorganic base.

  • Degassing: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Reaction: Place the flask under a positive pressure of argon or nitrogen and heat the mixture to 80 °C in an oil bath.

  • Monitoring: Stir the reaction vigorously for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). The aqueous washes remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, tert-butyl 5-(2-amino-5-nitropyridin-3-yl)indoline-1-carboxylate, as a solid. A typical reported yield for this reaction is approximately 75%.

Causality Behind Experimental Choices:
  • N-Boc Protection: As mentioned, the Boc group is essential to deactivate the indoline nitrogen, preventing it from coordinating with the palladium catalyst and interfering with the catalytic cycle.

  • Palladium Catalyst (PdCl₂(dppf)): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is a robust and versatile ligand for Suzuki couplings. Its wide bite angle and electron-rich nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, making it effective for coupling with heteroaryl halides.

  • Base (Na₂CO₃): The base is required to activate the boronic ester for transmetalation to the palladium center, forming a boronate species. Sodium carbonate is a moderately strong base that is effective in this process without causing significant degradation of sensitive functional groups.

  • Solvent System (Dioxane/H₂O): This solvent mixture provides a homogenous solution for the organic substrates, the palladium catalyst, and the inorganic base, which is crucial for efficient reaction kinetics.

Logical Workflow Diagram

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase p1 1. Weigh and combine reactants: - Indoline Boronic Ester - Aryl Bromide p2 2. Add Base (Na2CO3) and Pd Catalyst (PdCl2(dppf)) p1->p2 p3 3. Add Dioxane/Water solvent system p2->p3 p4 4. Degas mixture with inert gas (Ar/N2) p3->p4 r1 5. Heat to 80 °C under inert atmosphere p4->r1 r2 6. Stir for 2-4 hours r1->r2 r3 7. Monitor reaction progress (TLC or LC-MS) r2->r3 w1 8. Cool to Room Temperature r3->w1 w2 9. Dilute with Ethyl Acetate w1->w2 w3 10. Wash with Water and Brine w2->w3 w4 11. Dry, Filter, and Concentrate w3->w4 w5 12. Purify by Flash Chromatography w4->w5 final final w5->final Isolated Product (Yield: ~75%)

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion and Future Outlook

This compound, particularly in its N-Boc protected form, stands out as a highly valuable and strategic building block for medicinal chemists. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable and modular route to complex indoline-containing molecules. The successful application of this reagent in the synthesis of intermediates for cutting-edge therapeutics like PARP inhibitors underscores its importance. As drug discovery continues to demand more complex and diverse molecular architectures, the strategic use of such versatile building blocks will remain essential for accelerating the development of new medicines.

References

Application Notes & Protocols: Synthesis of 5-Substituted Indoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 5-substituted indoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active compounds and functional materials.[1][2] This guide provides a comprehensive overview of key synthetic strategies for accessing these valuable derivatives. It is designed to move beyond simple procedural lists, offering in-depth explanations for experimental choices, detailed step-by-step protocols for several robust methods, and troubleshooting guidance to navigate common synthetic challenges. The methodologies covered include the direct reduction of 5-substituted indoles, the classic Fischer indole synthesis followed by reduction, and modern catalytic approaches such as the Buchwald-Hartwig amination.

Introduction: The Significance of the Indoline Core

The indoline, or 2,3-dihydroindole, framework is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activity.[1] Its rigid, bicyclic structure provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. Consequently, indoline derivatives have been extensively explored for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The ability to introduce substituents at the 5-position of the indoline ring is particularly crucial, as this position allows for the modulation of electronic properties, solubility, and metabolic stability, and provides a vector for further functionalization.

This guide will focus on practical and versatile methods for the synthesis of 5-substituted indoline derivatives, providing researchers with the necessary tools to confidently produce these important compounds.

Strategic Approaches to 5-Substituted Indoline Synthesis

The synthesis of 5-substituted indolines can be broadly categorized into two main approaches: the modification of a pre-existing indole ring system or the de novo construction of the indoline core. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

Strategy 1: Reduction of 5-Substituted Indoles

One of the most direct and common methods for preparing indolines is the reduction of the corresponding indole.[2] The stability of the indole aromatic system makes this transformation non-trivial, often requiring specific catalysts and conditions to achieve selective reduction of the pyrrole ring without over-reduction of the benzene ring.

Causality of Experimental Choices:

  • Catalyst Selection: Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are frequently used heterogeneous catalysts for this transformation. They provide a surface for the adsorption of both the indole and hydrogen, facilitating the reduction. The choice between them can be influenced by the substrate; for instance, Pt/C has been shown to be effective in acidic aqueous media.[3]

  • Reducing Agents: While catalytic hydrogenation is a "green" option that generates no waste from the reducing agent, chemical reductants are also widely employed.[3] Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective in acidic media for the reduction of the iminium ion intermediate formed upon protonation of the indole.[4]

  • Solvent and Additives: The reaction is often performed in acidic solvents like acetic acid or with acid additives like p-toluenesulfonic acid.[3][4] The acid protonates the indole at the C3 position, disrupting the aromaticity of the pyrrole ring and making the C2=C3 double bond more susceptible to reduction.[5]

This protocol details the reduction of 5-bromoindole to 5-bromoindoline using palladium on carbon as the catalyst.

Materials:

  • 5-Bromoindole

  • 10% Palladium on carbon (Pd/C)

  • Toluene

  • High-pressure reactor (autoclave)

  • Nitrogen gas

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure: [6]

  • In a high-pressure reactor, combine 5-bromoindole (1.0 eq), 10% Pd/C catalyst (e.g., 12g for 0.85 mol of indole), and toluene.

  • Seal the reactor and purge the system with nitrogen gas 8 times to remove any oxygen.

  • Subsequently, purge the reactor with hydrogen gas 4 times.

  • Pressurize the reactor with hydrogen to 2.20 MPa and heat to 100 °C.

  • Maintain these conditions, stirring the reaction mixture until monitoring (e.g., by TLC or GC-MS) indicates complete consumption of the starting material.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-bromoindoline.

  • The product can be further purified by vacuum distillation or column chromatography.

This protocol describes the reduction of 5-bromoindole using sodium cyanoborohydride in acetic acid.

Materials:

  • 5-Bromoindole

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Water

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration apparatus

  • Rotary evaporator

Procedure: [4]

  • In a round-bottom flask, dissolve 5-bromoindole (1.0 eq) in glacial acetic acid (e.g., 500 mL for 0.26 mol of indole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (2.5 eq) portion-wise while stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Cool the mixture to 0 °C and carefully adjust the pH to 8 by adding 1 M NaOH solution. A solid may precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude 5-bromoindoline. Further purification can be achieved by recrystallization or column chromatography.

Strategy 2: Fischer Indole Synthesis and Subsequent Reduction

The Fischer indole synthesis is a powerful and long-standing method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7] This method allows for the synthesis of a wide variety of substituted indoles, which can then be reduced to the corresponding indolines as described in Strategy 1.

Causality of Experimental Choices:

  • Acid Catalyst: The reaction is catalyzed by either Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[7] The acid facilitates the key steps of the mechanism: the formation of the hydrazone, its tautomerization to an enamine, and the subsequent[8][8]-sigmatropic rearrangement.[7][9][10] Polyphosphoric acid (PPA) is often a good choice as it can also act as the solvent.[11]

  • Starting Materials: For the synthesis of a 5-substituted indole, the corresponding para-substituted phenylhydrazine is required. For example, to synthesize 5-methoxyindole, 4-methoxyphenylhydrazine is used.[9]

  • Reaction Conditions: The reaction is typically heated to drive the cyclization and elimination of ammonia.[8] Microwave irradiation can also be employed to accelerate the reaction.[12]

Diagram of Fischer Indole Synthesis Mechanism:

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone Condensation Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Diamine_Intermediate Diamine_Intermediate Enamine->Diamine_Intermediate [3,3]-Sigmatropic Rearrangement Aminal Aminal Diamine_Intermediate->Aminal Cyclization Indole Indole Aminal->Indole Elimination of NH3 & Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

This protocol outlines the synthesis of a 5-methoxyindole derivative, which can then be reduced to the corresponding indoline.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Hydrazone Formation: In a flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water. Add pyruvic acid (1.0 eq) and stir the mixture. The phenylhydrazone may precipitate upon formation.

  • Indolization: To the mixture containing the phenylhydrazone, slowly add concentrated sulfuric acid while cooling in an ice bath.

  • Heat the reaction mixture (e.g., in a water bath at 80 °C) for a specified time (e.g., 30 minutes).

  • Work-up and Purification: Pour the hot reaction mixture onto crushed ice. The product should precipitate.

  • Filter the crude product and wash with cold water.

  • To purify, dissolve the crude product in a sodium hydroxide solution and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to re-precipitate the 5-methoxyindole-2-carboxylic acid.

  • Filter the purified product, wash with water, and dry.

  • The resulting 5-methoxyindole derivative can then be reduced to the corresponding indoline using the methods described in Strategy 1.

Strategy 3: Modern Catalytic Methods - Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] An intramolecular variant of this reaction can be used to construct the indoline ring from a suitably substituted aniline derivative. This method offers excellent functional group tolerance and is often used for the synthesis of complex molecules.

Causality of Experimental Choices:

  • Catalyst System: The reaction relies on a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos). The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.

  • Base: A base, such as cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more potent nucleophile for the coupling reaction.

  • Substrate: The starting material is typically an ortho-halo-phenethylamine derivative. The intramolecular cyclization then forms the five-membered indoline ring.

Buchwald_Hartwig_Workflow

References

The Synthetic Chemist's Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline: Advanced Palladium-Catalyzed Cross-Coupling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Indolinyl Boronate Ester

The indoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds and natural products. Its saturated heterocyclic ring imparts a three-dimensional geometry that is often crucial for potent and selective interaction with biological targets. Functionalization of the indoline nucleus allows for the systematic exploration of structure-activity relationships (SAR), making it a high-value target for synthetic diversification.

This guide focuses on a key reagent for this purpose: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline . The introduction of a boronic acid pinacol ester at the 5-position transforms the indoline core into a versatile building block for palladium-catalyzed cross-coupling reactions. This transformation is pivotal, as the pinacol boronate ester group offers a stable, handleable, and highly reactive partner for the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2]

For researchers in drug development, the ability to leverage this reagent in robust coupling protocols is a significant advantage. It opens the door to the rapid generation of diverse molecular libraries, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and field-proven protocols for the most critical palladium-catalyzed transformations involving this reagent: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The causality behind experimental choices is explained to empower researchers to not only follow the steps but also to troubleshoot and adapt these methods for their specific synthetic challenges.

A critical consideration for reactions involving the indoline scaffold is the reactivity of the N-H bond. To prevent undesired side reactions and ensure selective coupling at the C5-boron position, the indoline nitrogen is typically protected. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under many coupling conditions and its straightforward removal under acidic conditions. The protocols described herein will assume the use of the N-Boc protected variant, tert-butyl this compound-1-carboxylate .

Section 1: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and vinyl-aryl structures, prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners.[2] For the 5-indolinyl boronate ester, this reaction provides a direct route to 5-aryl or 5-heteroaryl indolines, which are key structures in many pharmaceutical candidates.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood sequence of three primary steps, initiated by a palladium(0) species.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (the coupling partner), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronate ester is transferred to the palladium center. The base activates the boronate ester, facilitating the formation of a more nucleophilic borate species, which then exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

// Inputs and Outputs node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar'-X"]; ArBpin [label="Indoline-B(pin)"]; Base [label="Base"]; Product [label="5-Ar'-Indoline"];

ArX -> PdII_A; ArBpin -> PdII_B; Base -> PdII_B; PdII_B -> Product; } caption [label="Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.", fontsize=10, fontcolor="#202124"];

Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline with various aryl or heteroaryl bromides. Optimization may be required for particularly challenging substrates.

Materials:

  • N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.2 equiv.)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous solvents and inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Catalyst and Base Screening

The choice of catalyst, ligand, and base is critical for achieving high yields. The following table summarizes common conditions adapted from protocols for structurally similar indole and indazole derivatives, providing a strong starting point for optimization.[3][4]

Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield Range (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃DME/Water8085-95Excellent general-purpose system for a wide range of aryl bromides.[3]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/Water9070-90A classic catalyst, effective for many substrates. May require longer reaction times.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane10080-98SPhos is a bulky, electron-rich ligand often effective for challenging couplings.
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH10085-99XPhos is another highly active Buchwald ligand, suitable for sterically hindered partners.

Section 2: The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a powerful alternative to classical methods like nucleophilic aromatic substitution.[5][6] While the title compound is a boronate ester, the most synthetically valuable transformation for creating a C-N bond at this position involves its precursor, N-Boc-5-bromoindoline , coupling with a primary or secondary amine. This approach is more direct and utilizes a more common and well-documented pathway.

Mechanistic Rationale

The Buchwald-Hartwig amination follows a catalytic cycle similar in principle to the Suzuki-Miyaura coupling but tailored for C-N bond formation.[5][7]

  • Oxidative Addition: A Pd(0) complex, typically bearing bulky, electron-rich phosphine ligands, inserts into the C-Br bond of N-Boc-5-bromoindoline.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical to promote this step and prevent competing side reactions like beta-hydride elimination.[6]

// Inputs and Outputs node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ArBr [label="N-Boc-5-Bromoindoline"]; Amine [label="R₂NH"]; Base [label="Base"]; Product [label="5-(R₂N)-Indoline"];

ArBr -> PdII_A; Amine -> PdII_Amido; Base -> PdII_Amido; PdII_Amido -> Product; } caption [label="Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.", fontsize=10, fontcolor="#202124"];

Protocol for Buchwald-Hartwig Amination

This protocol is designed for the coupling of N-Boc-5-bromoindoline with various primary and secondary amines.

Materials:

  • N-Boc-5-bromoindoline (1.0 equiv.)

  • Amine (primary or secondary) (1.2-1.5 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv.)

  • Anhydrous Toluene or 1,4-Dioxane

  • Anhydrous solvents and inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add N-Boc-5-bromoindoline (1.0 equiv.) and a magnetic stir bar. Seal the vessel.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 3: The Heck Reaction: A Pathway to Alkenylated Indolines

The Heck reaction creates a C-C bond between an aryl halide and an alkene. While less common than the Suzuki coupling for this specific substrate, a "boryl-Heck" reaction variant offers a potential pathway for the direct vinylation of the indoline core using the boronate ester. This reaction involves the coupling of the organoboron compound with an unactivated alkene, proceeding through a Pd(II)-catalyzed oxidative pathway.

Mechanistic Rationale (Proposed for Boryl-Heck)

The boryl-Heck reaction is a less common but powerful transformation that couples an organoboron reagent with an alkene. The mechanism differs from the traditional Heck reaction.

  • Transmetalation: The cycle is initiated by a Pd(II) salt. The aryl boronic ester transmetalates its aryl group to the Pd(II) center.

  • Migratory Insertion: The alkene coordinates to the aryl-Pd(II) complex and undergoes migratory insertion into the Pd-C bond. This step determines the regioselectivity of the addition.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product and a palladium-hydride species. This step is typically rapid and favors the formation of the more stable trans-alkene.

  • Catalyst Regeneration: The resulting Pd-H species is re-oxidized back to the active Pd(II) catalyst by an oxidant present in the reaction mixture, completing the cycle.

Protocol for Oxidative Heck (Boryl-Heck) Coupling

This protocol is adapted from methods developed for the oxidative Heck vinylation of other vinyl boronic esters and represents a starting point for exploration with the 5-indolinyl boronate ester.[4]

Materials:

  • N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.5 equiv.)

  • Terminal alkene (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., Bathocuproine or a sulfoxide ligand) (10-20 mol%)

  • Oxidant (e.g., Benzoquinone, O₂)

  • Anhydrous solvent (e.g., DMSO, DMF)

Procedure:

  • Vessel Preparation: To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), ligand, and oxidant.

  • Inert Atmosphere: Purge the vessel with the chosen atmosphere (e.g., if using O₂ as the oxidant, a balloon of O₂; otherwise, an inert gas).

  • Reagent Addition: Add the anhydrous solvent, followed by the N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.5 equiv.) and the terminal alkene (1.0 equiv.).

  • Reaction: Heat the mixture (typically 60-100 °C) and stir. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry, concentrate, and purify the product via column chromatography.

General Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Solids to Oven-Dried Vessel (Substrates, Catalyst, Base) B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Degassed Solvents & Liquid Reagents B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench Reaction E->F G 7. Aqueous Work-up (Extraction with Organic Solvent) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify Product (Column Chromatography) H->I

Conclusion and Future Outlook

The this compound reagent is a powerful and versatile tool for the elaboration of the indoline core. The palladium-catalyzed protocols detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—provide reliable and scalable pathways to novel chemical entities for drug discovery and materials science. While the provided protocols are robust starting points derived from established literature on similar scaffolds, the true power of a senior application scientist lies in rational optimization. Researchers are encouraged to screen catalysts, ligands, bases, and solvents to maximize yields for their specific substrates. The continued development of novel ligands and catalytic systems will undoubtedly further expand the utility of this valuable synthetic building block.

References

The Versatility of 5-Indoline Boronic Acid Pinacol Ester: A Gateway to Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its partially saturated heterocyclic system offers a unique three-dimensional geometry that is often crucial for molecular recognition and binding to biological targets. The strategic functionalization of the indoline ring is therefore a central theme in the pursuit of novel therapeutics and functional materials. Among the array of synthetic tools available, 5-indoline boronic acid pinacol ester has emerged as a particularly valuable and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Handling

Proper handling and understanding the properties of 5-indoline boronic acid pinacol ester and its common N-protected form are crucial for successful and reproducible results. The pinacol ester group enhances the stability of the boronic acid, making it less prone to protodeboronation and easier to handle and store compared to the free boronic acid.[1][2]

Property5-Indoleboronic acid pinacol ester1-Boc-indoline-5-boronic acid pinacol ester
CAS Number 269410-24-4[3][4]837392-67-3[5][6]
Molecular Formula C₁₄H₁₈BNO₂[3]C₁₉H₂₈BNO₄[5]
Molecular Weight 243.11 g/mol [3]345.24 g/mol [5]
Appearance Solid[3]Solid
Melting Point 120-125 °C[3][4]131-136 °C[7]
Storage Store in a dry, sealed place[5]Store in a dry, sealed place[5]

Note on Stability: While pinacol esters are relatively stable, they can undergo hydrolysis to the corresponding boronic acid, especially under acidic or basic conditions.[8] It is recommended to store the reagent in a desiccator and use anhydrous solvents for reactions where water might be detrimental.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][9] This reaction's success is attributed to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[10][11] 5-Indoline boronic acid pinacol ester is an excellent substrate for this transformation, allowing for the introduction of the indoline moiety onto a wide range of aromatic and heteroaromatic systems.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[2]

Suzuki_Miyaura_Cycle cluster_steps Key Catalytic Steps Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) ArPd(II)XL2 R'-Pd(II)-X (L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Base, R-B(OR)2) ArPd(II)R'L2 R'-Pd(II)-R (L2) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination Product R-R' Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-5-indoline boronic acid pinacol ester with an Aryl Bromide

This protocol provides a general procedure that can be optimized for specific substrates. The use of the N-Boc protected indoline is often preferred to prevent potential side reactions involving the indoline nitrogen.

Materials:

  • N-Boc-5-indoline boronic acid pinacol ester

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[12]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)[9]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)[2]

  • Degassed water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add N-Boc-5-indoline boronic acid pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The reaction mixture should be a suspension.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - N-Boc-5-indoline boronic acid pinacol ester - Aryl Bromide - Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) B Add to Dry Reaction Vessel A->B C Purge with Inert Gas (N2 or Ar) B->C D Add Anhydrous Solvent and Degassed Water C->D E Heat with Stirring (80-110 °C) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent G->H I Wash with Water and Brine H->I J Dry Organic Layer I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids and their esters into drug discovery programs has gained significant traction, culminating in several FDA-approved drugs.[13][14] Boronic acids can act as transition-state analogues, forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[10][13] This unique binding mode can lead to highly potent and selective inhibitors.

The indoline nucleus itself is a well-established pharmacophore. By using 5-indoline boronic acid pinacol ester, medicinal chemists can readily synthesize libraries of novel indoline-containing compounds for screening against a variety of biological targets. The ability to couple this building block with diverse (hetero)aromatic partners opens up vast chemical space for exploration in areas such as:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The indoline moiety can serve as a novel scaffold or a substituent to modulate potency, selectivity, and pharmacokinetic properties.

  • GPCR Ligands: The three-dimensional nature of the indoline ring is well-suited for interaction with the binding pockets of G-protein coupled receptors.

  • Antiviral and Anticancer Agents: The indole and indoline frameworks are present in numerous natural products and synthetic molecules with potent antiviral and anticancer activities.[9]

Conclusion

5-Indoline boronic acid pinacol ester is a powerful and versatile building block for the synthesis of complex molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The protocols and insights provided in this application note are intended to serve as a practical guide for the effective utilization of this reagent in the development of novel chemical entities with tailored properties and functions.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Indoline Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold in Medicinal Chemistry

The indoline scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic bioactive molecules. Its rigid, bicyclic framework provides a valuable three-dimensional architecture for interacting with biological targets, while its aromatic portion allows for diverse functionalization. Within the armamentarium of synthetic building blocks, 5-Indoline boronic acid pinacol ester has emerged as a particularly valuable reagent for medicinal chemists and drug development professionals. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an ideal starting point for the modular construction of complex molecular architectures.[1][2]

Boronic acid pinacol esters, in general, offer enhanced stability compared to their corresponding free boronic acids, being less susceptible to protodeboronation and trimerization.[2] This stability allows for easier purification and storage, ensuring reproducibility in synthetic campaigns.[1] This application note will provide an in-depth guide to the strategic use of 5-indoline boronic acid pinacol ester in the synthesis of bioactive molecules, with a particular focus on the construction of kinase inhibitors, a critical class of therapeutic agents.

Core Application: Synthesis of Indolinone-Based Kinase Inhibitors

Kinases are a family of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4][5] A prominent class of kinase inhibitors is based on the indolinone (or oxindole) scaffold.[6]

A notable example of a potent indolinone-based kinase inhibitor is Nintedanib (BIBF 1120) , a triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][7][8] The synthesis of Nintedanib and its analogs often involves the construction of a substituted indolinone core, a task for which 5-indoline boronic acid pinacol ester is an excellent precursor.

The key transformation enabling the use of 5-indoline boronic acid pinacol ester is the Suzuki-Miyaura cross-coupling reaction . This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic ester and an aryl or vinyl halide/triflate, allowing for the introduction of diverse substituents at the 5-position of the indoline ring.[9][10]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The success of synthesizing complex bioactive molecules relies on a deep understanding of the underlying reaction mechanisms. The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, the mechanism of which is a well-established catalytic cycle.[9]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic ester (Ar²-B(OR)₂) is transferred to the palladium center, forming a diorganopalladium(II) complex. The base is crucial for activating the boronic ester.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation di_pd_intermediate Ar¹-Pd(II)L₂-Ar² transmetalation->di_pd_intermediate reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product ar1x_source Ar¹-X ar1x_source->pd_intermediate ar2b_source Ar²-B(OR)₂ + Base ar2b_source->di_pd_intermediate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: N-Protection of 5-Indoline Boronic Acid Pinacol Ester

For subsequent transformations, particularly the Suzuki-Miyaura coupling, it is often necessary to protect the nitrogen atom of the indoline ring. This prevents side reactions and can improve the reactivity of the boronic ester. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group.

Materials:

  • 5-Indoline boronic acid pinacol ester

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 5-indoline boronic acid pinacol ester (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv.).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-indoline-5-boronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Key Indolinone Precursor

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of N-Boc-protected 5-indoline boronic acid pinacol ester with a suitable aryl bromide to construct a biaryl system, a key step towards the synthesis of indolinone-based kinase inhibitors.

Materials:

  • 1-Boc-indoline-5-boronic acid pinacol ester (from Protocol 1)

  • Aryl bromide (e.g., methyl 4-bromobenzoate, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Round-bottom flask or microwave reaction vial, magnetic stirrer, condenser, and inert atmosphere setup

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask or microwave vial, combine 1-Boc-indoline-5-boronic acid pinacol ester (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (0.03-0.05 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. For microwave-assisted reactions, heat to 100-120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-indoline derivative.

workflow start 5-Indoline Boronic Acid Pinacol Ester protection Protocol 1: N-Protection (Boc group) start->protection protected_intermediate 1-Boc-5-Indoline Boronic Acid Pinacol Ester protection->protected_intermediate coupling Protocol 2: Suzuki-Miyaura Coupling (with Aryl Bromide) protected_intermediate->coupling biaryl_product 5-Aryl-1-Boc-Indoline (Key Precursor) coupling->biaryl_product further_steps Further Synthetic Steps (e.g., Deprotection, Oxidation, Condensation) biaryl_product->further_steps final_product Bioactive Indolinone (e.g., Kinase Inhibitor) further_steps->final_product

References

Troubleshooting & Optimization

Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in their synthetic endeavors. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield of the desired product. What is the most common culprit?

Answer:

The most frequently encountered side reaction leading to low yields with electron-rich heteroaryl boronic esters, such as the indoline derivative , is protodeboronation . This is the cleavage of the carbon-boron bond by a proton source, resulting in the formation of indoline, the undesired byproduct.

Causality and Mechanism:

Protodeboronation can be catalyzed by both acid and base, though it is often more pronounced under basic conditions typical for Suzuki couplings.[1] The electron-donating nature of the indoline ring increases the electron density at the carbon atom bearing the boron moiety, making it more susceptible to protonolysis. The general mechanism under basic conditions involves the formation of a boronate anion, which then reacts with a proton source (e.g., water, alcohol) to cleave the C-B bond.

Protodeboronation

Troubleshooting Protocol:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. While some Suzuki couplings benefit from a small amount of water, excess water can promote hydrolysis of the pinacol ester to the more labile boronic acid and accelerate protodeboronation.

  • Base Selection: The strength and nature of the base are critical.

    • Consider using milder bases like K₃PO₄ or Cs₂CO₃. Very strong bases like NaOH or KOH can significantly increase the rate of protodeboronation.

    • Fluoride bases (e.g., CsF, KF) can sometimes be effective as they interact differently with the boronate ester.

  • Reaction Temperature and Time:

    • Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of protodeboronation relative to the desired cross-coupling.

    • Monitor the reaction closely and stop it as soon as the limiting reagent is consumed to avoid prolonged exposure to basic conditions.

  • Use of N-Methyliminodiacetic Acid (MIDA) Boronates: For particularly challenging substrates, consider using MIDA boronate esters which exhibit a "slow release" of the boronic acid under the reaction conditions. This keeps the concentration of the active, and unstable, boronic acid low, minimizing side reactions.[1]

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl halide coupled to another indoline molecule. What is this and how can I prevent it?

Answer:

This side product is likely the result of an N-arylation reaction , where the indoline nitrogen acts as a nucleophile and couples with your aryl halide. This is a common issue with unprotected nitrogen-containing heterocycles in palladium-catalyzed reactions.

Causality and Mechanism:

The indoline nitrogen, being a secondary amine, is nucleophilic and can compete with the transmetalation step of the Suzuki-Miyaura catalytic cycle. It can coordinate to the palladium center and undergo C-N bond formation, a reaction analogous to the Buchwald-Hartwig amination.

Suzuki_vs_NArylation

Troubleshooting Protocol:

  • N-Protection: The most effective solution is to protect the indoline nitrogen.

    • Boc Protection: A tert-butyloxycarbonyl (Boc) group is a common and effective choice. It reduces the nucleophilicity of the nitrogen and can be easily removed post-coupling. You can synthesize the N-Boc protected version of your indoline boronate ester or protect the indoline before the borylation step.

    • Other Protecting Groups: Other groups like acetyl (Ac) or tosyl (Ts) can also be used, depending on the overall stability requirements of your synthetic route.

  • Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sometimes favor the desired C-C coupling over C-N coupling by sterically hindering the approach of the indoline nitrogen to the palladium center.[1]

  • Reaction Conditions Optimization:

    • Base: A non-coordinating, weaker base might disfavor the deprotonation of the indoline nitrogen, thus reducing its nucleophilicity.

    • Solvent: Aprotic, non-polar solvents may sometimes suppress C-N coupling compared to polar, aprotic solvents.

Protecting GroupAdvantageDisadvantage
Boc Easily introduced and removed under mild acidic conditions.Adds significant steric bulk.
Acetyl (Ac) Stable and easily introduced.Removal often requires harsher basic or acidic conditions.
Tosyl (Ts) Very stable, electron-withdrawing.Removal can be challenging, often requiring strong reducing agents.
Question 3: My reaction mixture turns dark, and I see evidence of palladium black precipitation. What's causing this catalyst decomposition?

Answer:

Catalyst decomposition, often observed as the formation of palladium black, can be caused by several factors, including the presence of oxygen, catalyst poisoning by the substrate, or suboptimal reaction conditions.

Causality and Troubleshooting:

  • Oxygen Contamination:

    • Problem: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by oxygen, which can then aggregate to form palladium black. Oxygen can also promote the homocoupling of boronic esters.

    • Solution: Ensure your reaction setup is thoroughly degassed. Use a robust inert gas (argon or nitrogen) atmosphere throughout the reaction. Solvents should be sparged with inert gas before use. The "freeze-pump-thaw" method is highly effective for degassing solvents.

  • Catalyst Inhibition/Poisoning by the Indoline Nitrogen:

    • Problem: The lone pair on the unprotected indoline nitrogen can coordinate strongly to the palladium center, forming stable off-cycle complexes that inhibit catalytic turnover.[1] This is a known issue for nitrogen-rich heterocycles.

    • Solution: As with preventing N-arylation, N-protection is a highly effective strategy. Alternatively, using specialized catalyst systems with bulky ligands that promote the desired catalytic cycle can be beneficial.[2][3]

  • Suboptimal Ligand or Catalyst Choice:

    • Problem: The chosen palladium source or ligand may not be stable under the reaction conditions or may not be suitable for the specific substrates.

    • Solution:

      • Use modern, pre-formed palladium catalysts (e.g., Buchwald precatalysts) which are often more stable and efficient.

      • Screen a panel of ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide greater stability and activity for challenging couplings.

Summary of Key Side Reactions

Side ReactionKey Indicator(s)Primary Cause(s)Recommended Solution(s)
Protodeboronation Formation of indoline; low yield of desired product.Presence of proton sources (e.g., water); strong base; high temperature.Use anhydrous conditions, milder base (K₃PO₄), lower temperature.
N-Arylation Formation of N-arylindoline byproduct.Unprotected, nucleophilic indoline N-H.Protect the indoline nitrogen (e.g., with a Boc group).
Oxidation Formation of 5-hydroxyindoline byproduct.Presence of oxygen or other oxidants.Rigorously degas all solvents and maintain an inert atmosphere.
Homocoupling Formation of 5,5'-biindoline.Often promoted by oxygen and certain palladium species.Ensure inert atmosphere; optimize catalyst and ligand.

References

Technical Support Center: Purification of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and purification protocols for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, a critical building block in contemporary drug discovery and development. The following sections are designed to address common challenges encountered post-synthesis, ensuring researchers can achieve high purity and yield for this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after the synthesis of this compound?

A1: Post-reaction, the crude product typically contains a mixture of unreacted starting materials, reagents, and specific side-products. The most prevalent impurities include:

  • Unreacted 5-halo-indoline: The starting material for the borylation reaction.

  • Bis(pinacolato)diboron (B₂pin₂): The borylating agent.

  • Homocoupled indoline dimer (bi-indoline): Formed via a competitive Suzuki-Miyaura coupling reaction between the newly formed product and unreacted starting material.[1][2]

  • 5-Indolineboronic acid: The hydrolysis product of the target compound. This can form during aqueous workup or upon exposure to silica gel.[3][4][5]

  • Pinacol: A byproduct of the reaction and also a result of boronic ester hydrolysis.

Q2: How stable is this compound to standard silica gel column chromatography?

A2: Aryl pinacol boronic esters (ArBpin) exhibit moderate stability on silica gel.[6] However, they are susceptible to hydrolysis on the acidic surface of standard silica, which can lead to product loss, streaking on TLC, and contamination of fractions with the corresponding boronic acid.[4][5][7] To mitigate this, chromatography should be performed rapidly.[7] Alternatively, using silica gel that has been pre-treated with boric acid can suppress the over-adsorption and degradation of the compound.[8]

Q3: What is the best way to store the purified product?

A3: Due to its sensitivity to moisture, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is common practice). This minimizes the risk of hydrolysis back to the boronic acid.

Q4: What should the purified product look like and what are its key physical properties?

A4: Purified this compound is typically a white to light-colored crystalline solid or powder. The related compound, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, has a reported melting point of 232.0 to 236.0 °C.[9]

Troubleshooting Guide: Post-Reaction Workup & Purification

This section addresses specific issues encountered during the purification process in a problem-solution format.

Problem 1: Reaction analysis (TLC, LC-MS) shows a large amount of unreacted 5-halo-indoline.
  • Symptoms: The primary spot/peak corresponds to the starting material.

  • Causality: This indicates a failed or incomplete Miyaura borylation reaction. The root cause is often related to the deactivation of the palladium catalyst or issues with the reagents.

  • Solutions:

    • Catalyst Integrity: Ensure the palladium catalyst [e.g., PdCl₂(dppf)] has been stored properly and is active. While many Pd(II) precatalysts are air-stable, prolonged or improper storage can lead to degradation.[10]

    • Reagent Quality: Verify the quality of the bis(pinacolato)diboron (B₂pin₂). It can degrade over time; using a fresh bottle or material that has been properly stored is advisable.[10]

    • Anhydrous Conditions: The reaction is sensitive to water and oxygen. Ensure all solvents are rigorously dried and the reaction is performed under a robust inert atmosphere (argon or nitrogen).[2][10] Consider freeze-pump-thaw cycles to thoroughly degas the reaction mixture.[10]

    • Base Selection: A weak base like potassium acetate (KOAc) is crucial.[11] It facilitates the catalytic cycle without promoting significant competitive side reactions. Ensure the base is anhydrous.[10]

Problem 2: A major, less polar impurity is observed, identified as a symmetrical bi-indoline dimer.
  • Symptoms: A significant peak in the LC-MS with a mass corresponding to a dimer of the indoline starting material, minus two halogens and plus a direct bond.

  • Causality: This impurity arises from a competitive Suzuki-Miyaura reaction where the newly synthesized boronic ester product couples with remaining aryl halide starting material. This side reaction is often accelerated by the presence of water.[2]

  • Solutions:

    • Strict Anhydrous Conditions: The most critical factor is the exclusion of water. Dry all solvents and reagents thoroughly. If the reaction vessel was washed with protic solvents like methanol, ensure it is completely dry before use.[2]

    • Optimize Reaction Time: Monitor the reaction closely. Once the starting halide is consumed, stop the reaction to prevent the subsequent Suzuki coupling from becoming the dominant pathway.

    • Purification: The dimer is typically less polar than the desired boronic ester and can usually be separated by flash column chromatography.

Table 1: Common Impurities and Their Identification
ImpurityLikely OriginIdentification Method
5-Halo-indolineIncomplete reactionTLC, LC-MS (Matches starting material M.W.)
Bi-indoline DimerSuzuki side-reactionLC-MS (M.W. ≈ 2 x Indoline M.W. - 2 x Halogen M.W.)
5-Indolineboronic AcidHydrolysis of productTLC (More polar spot), LC-MS (M.W. = Product M.W. - 82)
Bis(pinacolato)diboronExcess reagent¹H NMR (Characteristic singlet at ~1.2-1.3 ppm)
Problem 3: Significant product loss, streaking, or decomposition during silica gel chromatography.
  • Symptoms: Low recovery of mass from the column. TLC of collected fractions shows streaking or a new, more polar spot corresponding to the boronic acid.

  • Causality: The Lewis acidic nature of the silica gel surface can catalyze the hydrolysis of the pinacol boronic ester.[4][7] This is exacerbated by longer residence times on the column and the use of more polar, protic solvents.

  • Solutions:

    • Rapid Chromatography: Use a wider diameter column and apply pressure ("flash" chromatography) to minimize the time the compound spends on the silica.[7]

    • Solvent System: Employ the least polar solvent system possible that provides good separation. Hexane/Ethyl Acetate or Hexane/DCM mixtures are common starting points.

    • Boric Acid-Treated Silica: Pre-treating the silica gel with boric acid can passivate the surface and significantly reduce product degradation.[8] See Protocol 2 for the preparation method.

    • Alternative Sorbents: Consider using a less acidic stationary phase like neutral alumina for purification.[12]

Visual Workflow for Purification

The following diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow crude Crude Reaction Mixture workup Anhydrous Workup (e.g., Filter through Celite, concentrate) crude->workup analysis Analyze Crude Material (TLC, LC-MS) workup->analysis decision Assess Purity & Impurity Profile analysis->decision chromatography Flash Column Chromatography decision->chromatography Complex mixture or similar polarity impurities recrystallization Recrystallization decision->recrystallization Product is major component and crystalline final_product Pure 5-(Bpin)indoline chromatography->final_product recrystallization->final_product

Caption: General purification workflow for 5-(Bpin)indoline.

Key Impurity Formation Pathways

This diagram illustrates the relationship between the starting material, the desired product, and common side-products.

ImpurityFormation cluster_main Main Reaction Pathway cluster_side Side Reactions / Degradation SM 5-Bromo-indoline (Starting Material) Product 5-(Bpin)indoline (Desired Product) SM->Product Miyaura Borylation (Pd cat., KOAc, B₂pin₂) Dimer Bi-indoline Dimer (Homocoupling Impurity) Product->Dimer Suzuki Coupling with SM (promoted by H₂O) BoronicAcid 5-Indolineboronic Acid (Hydrolysis Product) Product->BoronicAcid Hydrolysis (H₂O, Silica Gel)

References

preventing protodeboronation of 5-indoline boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-indoline boronic acid pinacol ester and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the stability and reactivity of this electron-rich building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The indoline scaffold is a valuable pharmacophore, but its electron-rich nature renders the corresponding boronic esters highly susceptible to protodeboronation, a common failure mode in cross-coupling reactions. This guide provides a structured approach to understanding and mitigating this challenge.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 1-Boc-5-indolineboronic acid pinacol ester is giving low yields, and I'm isolating the protodeboronated side-product (1-Boc-indoline). What is happening?

A: You are observing protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This is a particularly prevalent issue with electron-rich heteroaromatic boronic acids, such as your indoline derivative, especially under the basic and often heated conditions required for Suzuki-Miyaura coupling.[2][3] The electron-donating nature of the indoline nitrogen increases the electron density at the carbon atom bearing the boron moiety, making it more susceptible to protonolysis.

The mechanism is often pH-dependent and can be accelerated by strong bases and the presence of proton sources like water.[1] The base promotes the formation of a more reactive anionic boronate species, which is a necessary step for the desired transmetalation in the catalytic cycle but also renders the compound more vulnerable to protodeboronation.[4]

Q2: I am observing significant protodeboronation even before the reaction begins. How should I handle and store 5-indoline boronic acid pinacol ester?

A: The stability of electron-rich boronic esters can be compromised even during storage and handling. To ensure the integrity of your starting material:

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and at low temperatures (refrigerated at 2-8 °C).[5] This minimizes exposure to atmospheric moisture and slows down potential decomposition pathways.

  • Handling: When weighing and dispensing the reagent, do so under a blanket of inert gas if possible, and minimize its exposure to air and humidity.

  • Purity Check: Before use, it is advisable to check the purity of the boronic ester by ¹H NMR to quantify the amount of the corresponding protodeboronated indoline. This will help you adjust your stoichiometry accordingly and give you a baseline for troubleshooting.

Q3: Should I use the boronic acid or the pinacol ester for my reaction?

A: For substrates prone to protodeboronation, using the pinacol ester is a standard first-line strategy. Boronic esters are generally more stable than their corresponding boronic acids.[2] The pinacol ester can act as a "slow-release" source of the active boronic acid under the reaction conditions, which helps to keep the concentration of the highly reactive (and unstable) free boronic acid low, thereby minimizing the rate of protodeboronation.[1]

However, it's important to note that esterification does not always guarantee complete stability, and under certain basic aqueous conditions, the hydrolysis of the ester to the boronic acid can be a prelude to protodeboronation.[6] For particularly challenging cases, more robust protecting groups like the N-methyliminodiacetic acid (MIDA) ligand are recommended.[7][8]

Troubleshooting Guide: Mitigating Protodeboronation

If you are experiencing significant protodeboronation, a systematic approach to optimizing your reaction conditions is crucial. The goal is to accelerate the rate of the desired Suzuki-Miyaura coupling so that it outcompetes the undesired protodeboronation.

Logical Workflow for Troubleshooting

Below is a decision-making workflow to guide your optimization efforts.

troubleshooting_workflow start Low Yield & High Protodeboronation (e.g., >20% Indoline by-product) base Step 1: Modify the Base start->base Initial Observation solvent Step 2: Adjust Solvent System base->solvent If protodeboronation persists sub_base Switch to Milder Base: - K₃PO₄, Cs₂CO₃, KF - Avoid strong hydroxides (NaOH, KOH) base->sub_base boron_reagent Step 3: Change Boron Reagent solvent->boron_reagent If still problematic sub_solvent Employ Anhydrous Conditions: - Use dry, degassed solvents (e.g., Toluene, Dioxane) - Minimize or eliminate water solvent->sub_solvent catalyst Step 4: Optimize Catalyst System boron_reagent->catalyst For very challenging couplings sub_boron Use a More Stable Boronate: - Synthesize and use the MIDA boronate - Provides slow, controlled release boron_reagent->sub_boron success Problem Solved: High Yield of Desired Product catalyst->success Optimization successful sub_catalyst Increase Catalytic Turnover: - Use highly active phosphine ligands (e.g., Buchwald ligands: SPhos, XPhos) - Increase catalyst loading moderately catalyst->sub_catalyst

Caption: Troubleshooting workflow for minimizing protodeboronation.

In-Depth Analysis and Protocols

The Critical Role of the Base

The choice of base is arguably the most critical parameter. A base that is too strong or too nucleophilic can accelerate protodeboronation.

  • Mechanism Insight: Strong hydroxide bases (NaOH, KOH) in aqueous media create a high concentration of the anionic boronate species, which is highly susceptible to protonolysis by water.[9]

  • Recommended Action: Switch to milder, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sensitive substrates.[3][10] They are basic enough to promote the catalytic cycle but are less likely to induce rapid decomposition.

Table 1: Influence of Base on Protodeboronation (Qualitative Trend)

BaseRelative Rate of ProtodeboronationTypical Yield in Sensitive CouplingsRationale
NaOH, KOHVery HighLowStrong bases, high concentration of reactive boronate.[9]
K₂CO₃ModerateModerate to GoodA good starting point, but can still be too harsh for very sensitive substrates.
K₃PO₄ Low Good to Excellent A weaker base that often provides a good balance of reactivity and stability.[3][10]
Cs₂CO₃ Low Good to Excellent Often highly effective, its solubility in organic solvents can be beneficial.
KFVery LowVariableCan be effective, especially under anhydrous conditions, but may lead to slower coupling rates.
Solvent System Optimization

Since water is a proton source for protodeboronation, controlling its presence is key.

  • Mechanism Insight: While a small amount of water can be beneficial for Suzuki couplings by aiding in the dissolution of the base and formation of the active boronate, excess water provides a ready source of protons for the undesired side reaction.[6]

  • Recommended Action:

    • Anhydrous Conditions: For highly sensitive substrates, switching to strictly anhydrous conditions can significantly suppress protodeboronation. Use anhydrous, degassed solvents like toluene or 1,4-dioxane.

    • Biphasic Systems: A common and effective approach is to use a biphasic system, such as Toluene/Water or Dioxane/Water, but with a minimal amount of water (e.g., a 10:1 or 20:1 organic to aqueous ratio). This allows for sufficient boronate formation without providing a large excess of the proton source.

Advanced Boron Reagents: The MIDA Boronate Strategy

For extremely challenging substrates where even the pinacol ester is not stable enough, converting it to an N-methyliminodiacetic acid (MIDA) boronate is a state-of-the-art solution.

  • Mechanism Insight: The MIDA ligand forms a stable, tetracoordinate boronate complex that is robust to a wide range of reaction conditions, including chromatography.[8] Under aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the boronic acid in situ at a controlled rate. This "slow-release" approach maintains a very low steady-state concentration of the unstable boronic acid, allowing the desired cross-coupling to proceed while minimizing protodeboronation.[7]

MIDA_Strategy MIDA_Boronate Stable MIDA Boronate (Bench-stable, chromatography-stable) Slow_Release Slow Hydrolysis (Aqueous Base, e.g., K₃PO₄) MIDA_Boronate->Slow_Release Boronic_Acid Free Boronic Acid (Low, steady-state concentration) Slow_Release->Boronic_Acid Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Fast Protodeboronation Protodeboronation (Minimized) Boronic_Acid->Protodeboronation Slow (due to low conc.) Product Desired Product Suzuki_Cycle->Product

Caption: The "slow-release" strategy using MIDA boronates.

Protocol 1: Synthesis of 1-Boc-5-indolineboronic acid MIDA ester

  • To a round-bottom flask, add 1-Boc-5-indolineboronic acid pinacol ester (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water and pinacol azeotropically for 2-4 hours.

  • Cool the reaction mixture to room temperature. The MIDA boronate will often precipitate.

  • Collect the solid by filtration, wash with a non-polar solvent (e.g., hexanes), and dry under vacuum. The resulting MIDA boronate is typically a stable, crystalline solid that can be used directly in the subsequent coupling step.[8]

Optimized Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 1-Boc-5-indolineboronic acid pinacol ester with a generic aryl bromide. It incorporates the principles discussed above to minimize protodeboronation.

Protocol 2: Optimized Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), 1-Boc-5-indolineboronic acid pinacol ester (1.2–1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Inerting the System: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2-5 mol%) and any additional ligand if required (e.g., for more challenging couplings, a Buchwald precatalyst like SPhos Pd G3 at 1-3 mol% may be superior).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. A small amount of degassed water (e.g., 5-10% by volume) can be added if the reaction is sluggish, but start with anhydrous conditions first.

  • Reaction: Place the flask in a pre-heated oil bath at 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. To prevent on-column degradation of any remaining boronic ester, consider pre-treating the silica gel with a small amount of triethylamine in the eluent or using boric acid-impregnated silica gel.[11]

By systematically applying these principles and protocols, you can significantly improve the yield and reproducibility of your reactions involving the challenging yet valuable 5-indoline boronic acid pinacol ester.

References

Technical Support Center: Stability of Indoline Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is dedicated to addressing a critical challenge in modern organic synthesis: the stability of indoline boronate esters under basic conditions. Indoline scaffolds are prevalent in pharmaceuticals and bioactive molecules, and their functionalization often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] A key feature of this reaction is the requisite use of a base to activate the organoboron species for transmetalation.[1][3] However, this requirement introduces a significant vulnerability, as the carbon-boron bond of the indoline boronate ester can be susceptible to cleavage and other side reactions under these very conditions.

This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve stability issues, thereby optimizing your reaction outcomes and accelerating your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason basic conditions are problematic for indoline boronate esters?

The challenge lies in the dual role of the base. For a productive Suzuki-Miyaura coupling, the base activates the boronate ester by coordinating to the electron-deficient boron atom. This forms a tetrahedral "ate" complex (e.g., R-B(OR)₂OH⁻).[3][4][5] This complexation increases the electron density on the boron center, which facilitates the crucial transmetalation step with the palladium catalyst. However, this activated state is also the root of the instability. The formation of the boronate "ate" complex weakens the C–B bond, making it significantly more susceptible to cleavage by proton sources, a process known as protodeboronation.[6][7]

Q2: What is protodeboronation and why is it the most common side reaction?

Protodeboronation is an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronate ester and forming the parent indoline as a byproduct.[6][7] The general reaction is:

Indoline-B(OR)₂ + H₂O --(Base)--> Indoline-H + HO-B(OR)₂

This reaction is particularly problematic in cross-coupling reactions because it irreversibly consumes the starting material, leading to low yields of the desired product and complicating purification. Its prevalence is due to several factors common in synthesis:

  • Presence of Water: Even trace amounts of water in solvents or reagents can act as a proton source.

  • Strong Bases: Stronger bases promote the formation of the reactive boronate species, accelerating protonolysis.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of this decomposition pathway.[7]

Q3: Are all boronate esters equally unstable under basic conditions?

No, the stability of a boronate ester is highly dependent on the diol used for its protection. The choice of the protecting group is a critical parameter for mitigating degradation.

Boronate Ester TypeRelative StabilityKey Characteristics
Pinacol (Bpin) ModerateMost common, commercially available. Susceptible to hydrolysis on silica gel and under basic conditions.[8][9]
Neopentyl Glycol Moderate-HighForms a six-membered ring, which can be more hydrolytically stable than the five-membered pinacol ring.[6][10]
Catechol HighForms a reasonably stable five-membered aromatic ring system.[8][10]
MIDA Very HighN-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to chromatography, strong acids, and oxidants. The boronic acid is released slowly under basic, aqueous conditions, minimizing its concentration and thus reducing side reactions like protodeboronation.[7][9][11]
Potassium Trifluoroborate Very HighR-BF₃K salts are highly stable, crystalline solids. The active boronic acid is generated in situ under the reaction conditions.[7][9]
Q4: How does the indoline ring itself influence the stability of the boronate ester?

The electronic nature of the indoline ring and the status of its nitrogen atom play a significant role:

  • Substituents: Electron-withdrawing groups on the indoline ring increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack by a base but potentially altering the rate of subsequent decomposition.[5]

  • Indoline N-H: The acidic proton on the indoline nitrogen can be deprotonated by the bases used in cross-coupling reactions. This can lead to complications, including altered reactivity or potential side reactions. For this reason, using an N-protected indoline (e.g., N-Boc, N-Tos, N-Me) is often essential for achieving high yields and reproducible results in Suzuki couplings.[12]

Visualizing the Core Problem: Base-Mediated Activation and Degradation

The following diagram illustrates the critical equilibrium. The productive pathway (transmetalation) competes directly with the primary degradation pathway (protodeboronation), both originating from the same activated boronate "ate" complex.

G cluster_main System under Basic Conditions cluster_productive Productive Pathway cluster_degradation Degradation Pathway Indoline_Bpin Indoline-B(pin) (Starting Material) Ate_Complex [Indoline-B(pin)-OH]⁻ (Activated 'Ate' Complex) Indoline_Bpin->Ate_Complex Activation (Reversible) Base + Base (e.g., OH⁻) Pd_Complex [Pd(II)] Complex Ate_Complex->Pd_Complex Transmetalation Protodeboronated Protodeboronated Indoline (Byproduct) Ate_Complex->Protodeboronated Protodeboronation Coupled_Product Coupled Product (Desired) Pd_Complex->Coupled_Product Reductive Elimination Proton_Source + Proton Source (H₂O)

Caption: Equilibrium between a boronate ester and its activated 'ate' complex.

Troubleshooting Guide

This section addresses common experimental failures and provides systematic solutions.

Problem 1: Low yield of desired product with significant recovery of protodeboronated indoline.
  • Possible Cause (A): Reaction conditions are too harsh.

    • Explanation: The combination of a strong base (e.g., NaOH, K₂CO₃), a protic solvent, and/or high reaction temperature is likely accelerating the rate of protodeboronation over the rate of transmetalation.[7]

    • Solution:

      • Switch to a Weaker Base: Employ milder or non-aqueous bases. Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are excellent alternatives that are effective for coupling but less aggressive in promoting protodeboronation.[3][7]

      • Lower the Temperature: Screen the reaction at lower temperatures (e.g., start at room temperature or 50-60 °C instead of reflux). Many modern catalyst systems are highly active at milder temperatures.

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use anhydrous grades of bases or dry them in an oven before use.[13]

  • Possible Cause (B): The chosen boronate ester is too labile.

    • Explanation: A standard pinacol ester (Bpin) may simply be too unstable for your specific substrate or conditions.

    • Solution:

      • Use a More Robust Protecting Group: Synthesize or purchase the indoline as a MIDA boronate or a potassium trifluoroborate salt. These derivatives provide a "slow release" of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[7][9][11]

Problem 2: The indoline boronate ester decomposes during work-up or column chromatography.
  • Possible Cause (A): Hydrolysis during aqueous work-up.

    • Explanation: Boronate esters, especially pinacol esters, are in equilibrium with their corresponding boronic acids and diols in the presence of water.[4][8] Exposure to aqueous base or even neutral water for extended periods can lead to significant hydrolysis.

    • Solution:

      • Minimize Contact with Water: Perform the aqueous extraction quickly and at room temperature or below.

      • Use Neutral or Mildly Acidic Washes: Instead of a basic wash (e.g., NaHCO₃), use saturated ammonium chloride (NH₄Cl) or brine to neutralize the reaction mixture.[14]

      • Consider a Non-Aqueous Work-up: If the impurities are amenable, filter the reaction mixture through a pad of Celite® and concentrate the filtrate directly.

  • Possible Cause (B): On-column degradation during purification.

    • Explanation: Standard silica gel is slightly acidic and contains surface silanol groups and adsorbed water, which can catalyze the hydrolysis of boronate esters.[8][9] Basic alumina is often too harsh and can cause epimerization or decomposition.[14]

    • Solution:

      • Use Neutralized or Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, pack the column, and then flush with several column volumes of the eluent without the additive before loading your sample.

      • Try Alternative Stationary Phases: For very sensitive compounds, consider using neutral alumina or even reverse-phase chromatography.

      • Buffer the Silica Gel: It has been reported that mixing silica gel with boric acid can sometimes stabilize pinacol esters during chromatography.[9]

Troubleshooting Flowchart

TroubleshootingFlowchart start Low Yield in Reaction (Indoline-Bpin + Base) check_byproduct Is Protodeboronated Indoline-H Observed? start->check_byproduct harsh_cond Cause: Harsh Conditions (Strong Base, High Temp, H₂O) check_byproduct->harsh_cond Yes check_sm Is Starting Material (Indoline-Bpin) Recovered? check_byproduct->check_sm No solution_base Solution 1: Use Weaker Base (K₃PO₄, Cs₂CO₃) harsh_cond->solution_base solution_temp Solution 2: Lower Reaction Temperature solution_base->solution_temp solution_anhydrous Solution 3: Ensure Anhydrous Conditions solution_temp->solution_anhydrous inactive Cause: Inactive Catalyst or Insufficient Activation check_sm->inactive Yes decomposition Cause: Decomposition during Work-up/Purification check_sm->decomposition No solution_catalyst Solution: Screen Catalysts/Ligands, Check Base Efficacy inactive->solution_catalyst solution_workup Solution 1: Use Neutral/Acidic Wash, Minimize H₂O Contact decomposition->solution_workup solution_purification Solution 2: Use Deactivated Silica, Avoid Basic Alumina solution_workup->solution_purification

Caption: A step-by-step guide to diagnosing low-yield reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with a Base-Sensitive Indoline Boronate Ester

This protocol is designed to minimize protodeboronation by employing anhydrous conditions and a mild base.

Reagents & Equipment:

  • N-protected Indoline Pinacol Boronate (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Preparation: Flame-dry the Schlenk flask under high vacuum and cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the N-protected indoline boronate ester, aryl halide, palladium catalyst, and anhydrous potassium phosphate.

  • Atmosphere Exchange: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed solvent via a gas-tight syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting materials and the appearance of both the desired product and the potential protodeboronated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Proceed with the work-up as described in Protocol 2.

Protocol 2: Optimized Work-up and Purification

This procedure is designed to prevent hydrolysis of the boronate ester product or unreacted starting material.

Procedure:

  • Initial Quench: Cool the reaction mixture to room temperature. Dilute with a non-polar organic solvent like ethyl acetate or toluene.

  • Filtration: Filter the mixture through a short plug of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Aqueous Wash (Optional & Rapid): If an aqueous wash is necessary, transfer the filtrate to a separatory funnel and wash quickly with a neutral or slightly acidic solution, such as saturated aqueous NH₄Cl, followed by brine. Do not use basic washes (e.g., NaHCO₃ or K₂CO₃).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography:

    • Prepare a silica gel slurry in your chosen eluent (e.g., Hexanes/Ethyl Acetate). For sensitive esters, add 1% triethylamine to the eluent used to pack the column, then flush with several column volumes of pure eluent.

    • Load the crude material onto the column and elute as normal.

    • Combine fractions containing the pure product and concentrate to yield the final compound.

References

improving the reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process scientists to provide in-depth troubleshooting advice and practical protocols for utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. As an electron-rich heterocyclic boronate ester, it presents unique opportunities and challenges. This guide explains the causality behind experimental choices to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during the cross-coupling of this compound.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and solutions?

Low conversion is the most common issue and typically points to suboptimal catalyst activation, a stalled catalytic cycle, or reagent degradation.

Potential Cause 1: Inefficient Palladium Catalyst System The electron-rich nature of the indoline moiety can pose a challenge for the oxidative addition step of the catalytic cycle, especially when paired with an electron-rich aryl halide. Furthermore, the indoline nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.[1]

  • Solution: Employ a catalyst system known for high activity with electron-rich substrates.

    • Ligand Choice: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species and accelerate the rate-limiting oxidative addition step.[2] Buchwald ligands like SPhos, XPhos, or RuPhos are excellent starting points.[1]

    • Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can work, modern precatalysts that generate the active Pd(0) species more cleanly and efficiently are often superior.[1] Consider using second-generation Buchwald precatalysts (e.g., XPhos Pd G2), which are air-stable and highly active.[1]

Potential Cause 2: Incorrect Base or Solvent Combination The base is not merely a spectator; it is crucial for activating the boronate ester to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[3][4] The solvent must facilitate the solubility of all components, including the inorganic base.

  • Solution: Screen different base and solvent systems.

    • Bases: Strong inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[5] Milder bases like potassium carbonate (K₂CO₃) may be sufficient, especially in aqueous mixtures, but can sometimes lead to lower yields.[6]

    • Solvents: A polar aprotic solvent, often with a small amount of water, is standard. Dioxane/water or THF/water (typically in ratios from 4:1 to 10:1) are common choices.[7][8] The water helps to dissolve the inorganic base and facilitates the formation of palladium-hydroxo species that are key intermediates in the transmetalation pathway.[5] For water-sensitive substrates, anhydrous conditions with a base like KF or CsF can be effective.[5]

Potential Cause 3: Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state. Phosphine ligands are also prone to oxidation.[7]

  • Solution: Ensure rigorous exclusion of oxygen.

    • Degassing: The reaction solvent must be thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]

    • Inert Atmosphere: The reaction vessel (e.g., a Schlenk flask) should be flame-dried under vacuum and backfilled with an inert gas several times before adding reagents.[7] Maintain a positive pressure of inert gas throughout the setup and reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Purity & Integrity (Aryl Halide, Boronate, Base, Solvent) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvent, Purge Flask) check_reagents->check_atmosphere Reagents OK optimize_catalyst Optimize Catalyst System (Use Buchwald Ligands/Precatalysts) check_atmosphere->optimize_catalyst Atmosphere OK optimize_base Screen Base & Solvent (e.g., K3PO4 in Dioxane/H2O) optimize_catalyst->optimize_base Still Low Yield optimize_temp Adjust Reaction Temperature (Increase cautiously to 80-110 °C) optimize_base->optimize_temp Still Low Yield end_success Successful Coupling optimize_temp->end_success Improvement Seen Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_halide Lₙ(R¹)Pd(II)-X TM Transmetalation PdII_biaryl Lₙ(R¹)Pd(II)-R² RE Reductive Elimination Pd0 LₙPd(0) Pd0->PdII_halide R¹-X PdII_hydroxo Lₙ(R¹)Pd(II)-OH PdII_halide->PdII_hydroxo Base (OH⁻) PdII_hydroxo->PdII_biaryl R²-B(pin) (Indoline) PdII_biaryl->Pd0 R¹-R² (Product)

References

Technical Support Center: Troubleshooting Failed Cross-Coupling with 5-Indoline Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for cross-coupling reactions, specifically focusing on challenges encountered with 5-indoline boronic acid pinacol ester. The following sections are designed to help you diagnose and resolve common issues in your experiments, ensuring successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Here are some quick answers to common problems encountered during cross-coupling reactions with 5-indoline boronic acid pinacol ester.

Q1: My Suzuki-Miyaura coupling reaction with 5-indoline boronic acid pinacol ester is showing low to no yield. What are the initial checks I should perform?

A1: When a Suzuki-Miyaura coupling fails, it's crucial to systematically evaluate the key reaction parameters. Start by assessing the activity of your palladium catalyst and ligand. Ensure that the solvent is thoroughly degassed to prevent oxygen contamination, which can lead to catalyst decomposition and homocoupling of the boronic acid.[1] The quality of your 5-indoline boronic acid pinacol ester is also paramount; consider its purity and stability.

Q2: I am observing significant amounts of a side product that appears to be the result of protodeboronation of my 5-indoline boronic acid pinacol ester. How can I minimize this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich heterocyclic boronic acids.[1] To mitigate this, consider using a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Running the reaction under anhydrous conditions can also significantly reduce this side reaction as water is the primary proton source.[1]

Q3: My reaction mixture is turning black, and I'm isolating a significant amount of homocoupled product from my boronic ester. What is causing this, and how can I prevent it?

A3: The formation of a black precipitate, likely palladium black, and the presence of homocoupled boronic ester are often due to the presence of oxygen in the reaction mixture.[1][2] It is essential to rigorously degas all solvents and ensure the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). This prevents the oxidation of the active Pd(0) catalyst to Pd(II) species that can promote homocoupling.[1]

Q4: Is the pinacol ester of 5-indoline boronic acid susceptible to hydrolysis during the reaction or workup?

A4: Yes, boronic acid pinacol esters can undergo hydrolysis back to the corresponding boronic acid, especially under aqueous or acidic/basic conditions.[3][4][5][6] While pinacol esters are generally more stable than free boronic acids, prolonged exposure to water, particularly at elevated temperatures, can lead to hydrolysis.[3] This can be a concern during aqueous workups or if using protic solvents in the reaction.

In-Depth Troubleshooting Guides

For more persistent issues, the following detailed guides provide a structured approach to problem-solving.

Guide 1: Diagnosing and Overcoming Low or No Product Conversion

Low or no conversion of your starting materials is a common frustration. This guide will walk you through a systematic approach to identify and rectify the root cause.

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Reagents Verify Reagent Quality & Purity (Boronic Ester, Halide, Solvent) Start->Check_Reagents Check_Catalyst Assess Catalyst & Ligand Activity Check_Reagents->Check_Catalyst Optimize_Base Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Catalyst->Optimize_Base Optimize_Solvent Vary Solvent System (e.g., Dioxane/H₂O, Toluene, 2-MeTHF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Protect_Indoline_N Consider N-Protection of Indoline Optimize_Temp->Protect_Indoline_N Successful_Coupling Successful Coupling Protect_Indoline_N->Successful_Coupling

Caption: A logical workflow for troubleshooting low or no conversion.

  • Reagent Quality and Integrity:

    • 5-Indoline Boronic Acid Pinacol Ester: This reagent can be susceptible to degradation over time. Verify its purity by NMR or LC-MS. If in doubt, consider resynthesizing or purchasing a fresh batch. Pinacol esters offer greater stability compared to free boronic acids, making them easier to handle and purify.[7]

    • Coupling Partner (Aryl/Heteroaryl Halide): Ensure the purity of your coupling partner. Impurities can sometimes interfere with the catalytic cycle.

    • Solvent: Use high-purity, anhydrous solvents. Ensure they are properly degassed to remove dissolved oxygen.

  • Catalyst and Ligand Selection and Activity:

    • The electron-rich nature of the indoline ring can influence the catalytic cycle. For electron-rich heterocycles, palladium catalysts with bulky, electron-rich phosphine ligands are often effective.[8][9]

    • Catalyst Screening Table:

Catalyst/Ligand SystemKey FeaturesRecommended For
Pd(dppf)Cl₂Good general-purpose catalyst.Initial screening.[3]
Pd(OAc)₂ + SPhos/XPhosHighly active for challenging couplings.Electron-rich and sterically hindered substrates.[10]
Pd₂(dba)₃ + Buchwald LigandsBroad applicability, high turnover numbers.Difficult couplings, including those with aryl chlorides.[8][10]
  • Base Optimization:

    • The choice of base is critical and can significantly impact the reaction outcome by influencing the rate of transmetalation and the extent of side reactions.

    • Inorganic Bases: K₃PO₄ is a common and effective base. However, for substrates prone to protodeboronation, milder bases like K₂CO₃ or Cs₂CO₃ may be more suitable.[1]

    • Aqueous vs. Anhydrous: The presence of water can be beneficial in some cases by aiding in the dissolution of the base and facilitating the catalytic cycle.[3] However, for sensitive substrates, anhydrous conditions may be necessary to prevent hydrolysis of the boronic ester and protodeboronation.[1]

  • Solvent System:

    • Commonly used solvents include dioxane, toluene, and 2-MeTHF, often with an aqueous component. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.

  • Reaction Temperature:

    • Suzuki-Miyaura couplings are typically run at elevated temperatures (80-110 °C). If you are not seeing any conversion, a modest increase in temperature may be beneficial. However, be aware that higher temperatures can also promote side reactions.

  • N-Protection of the Indoline Ring:

    • The secondary amine of the indoline ring can potentially coordinate to the palladium center, leading to catalyst inhibition. If other troubleshooting steps fail, consider protecting the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz).

Guide 2: Managing Common Side Reactions

The formation of undesired side products can complicate purification and reduce the yield of your desired product. This guide addresses the most common side reactions and provides strategies to minimize them.

Troubleshooting_Side_Reactions Start Significant Side Products Protodeboronation Protodeboronation Observed Start->Protodeboronation Homocoupling Homocoupling of Boronic Ester Start->Homocoupling Dehalogenation Dehalogenation of Coupling Partner Start->Dehalogenation Use_Milder_Base Use Milder Base (e.g., K₂CO₃, KF) Protodeboronation->Use_Milder_Base Anhydrous_Conditions Ensure Anhydrous Conditions Protodeboronation->Anhydrous_Conditions Rigorous_Degassing Rigorous Degassing of Solvents Homocoupling->Rigorous_Degassing Inert_Atmosphere Maintain Inert Atmosphere (Ar/N₂) Homocoupling->Inert_Atmosphere Optimize_Base_Solvent Optimize Base and Solvent Dehalogenation->Optimize_Base_Solvent End_Product Clean Product Formation Use_Milder_Base->End_Product Anhydrous_Conditions->End_Product Rigorous_Degassing->End_Product Inert_Atmosphere->End_Product Optimize_Base_Solvent->End_Product

Caption: A workflow for addressing common side reactions.

  • Protodeboronation:

    • Mechanism: This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by strong bases and the presence of water.

    • Solutions:

      • Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF.[1]

      • Anhydrous Conditions: Carefully dry all reagents and solvents and run the reaction under strictly anhydrous conditions.[1]

      • Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic ester to the reaction conditions.

  • Homocoupling of the Boronic Ester:

    • Mechanism: This occurs when two molecules of the boronic ester couple to form a symmetrical biaryl. It is primarily caused by the presence of oxygen, which can lead to oxidative side reactions involving the palladium catalyst.

    • Solutions:

      • Thorough Degassing: Degas all solvents (including any water used) by bubbling an inert gas (argon or nitrogen) through them for an extended period or by using the freeze-pump-thaw method.

      • Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the entire process.

  • Dehalogenation of the Coupling Partner:

    • Mechanism: The halide on your coupling partner is replaced by a hydrogen atom. This can be promoted by certain bases and impurities that can act as hydride sources.

    • Solutions:

      • Choice of Base: Use a non-coordinating and milder base.

      • Purity of Reagents: Ensure all reagents are of high purity to avoid introducing unintended hydride sources.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of 5-indoline boronic acid pinacol ester with an aryl halide.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 5-indoline boronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of N-Boc-5-indoline boronic acid pinacol ester

If catalyst inhibition by the indoline nitrogen is suspected, protection may be necessary.

  • Dissolution: In a round-bottom flask, dissolve 5-indoline boronic acid pinacol ester (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.5 equiv) or diisopropylethylamine (DIPEA) (1.5 equiv).

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dissolved in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected product.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common cross-coupling reactions involving this versatile building block. The unique electronic properties of the indoline scaffold necessitate careful consideration of catalyst systems to achieve optimal results. This document provides field-proven insights and detailed protocols to navigate the challenges and unlock the full synthetic potential of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications for this compound?

This indoline boronate ester is a valuable reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds and in copper-catalyzed Chan-Lam couplings for the formation of carbon-nitrogen and carbon-oxygen bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with diverse biological and physical properties. The indoline core is a privileged structure in numerous pharmaceuticals, making this building block particularly relevant for drug discovery programs.[1]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the primary factors to investigate?

Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key issues:

  • Suboptimal Catalyst/Ligand System: The electron-rich nature of the indoline ring can influence the efficiency of the catalytic cycle. A thorough catalyst and ligand screening is often necessary.

  • Protodeboronation: This is a common side reaction where the boronate ester is replaced by a hydrogen atom, particularly with electron-rich heteroaryl boronates.[2] This is often exacerbated by the choice of base and the presence of water.

  • Homocoupling: The formation of an indoline-indoline dimer can occur, which is often promoted by the presence of oxygen or certain palladium(II) species.

  • N-H Reactivity (for unprotected indoline): The acidic proton on the indoline nitrogen can interact with the catalyst or base, potentially inhibiting the reaction.[3]

Q3: Should I protect the indoline nitrogen before performing a cross-coupling reaction?

The decision to protect the indoline nitrogen depends on the specific reaction and coupling partner.

  • For Suzuki-Miyaura Reactions: While reactions can sometimes proceed with the free N-H, protection with an electron-withdrawing group like Boc (tert-butyloxycarbonyl) is often recommended. This can prevent potential side reactions involving the N-H group and may improve solubility. However, some studies have shown high yields with unprotected haloindoles under specific conditions.[4]

  • For Chan-Lam Couplings: The N-H bond is a reactive site in Chan-Lam aminations. If the desired coupling is at the 5-position, N-protection is essential to prevent competitive N-arylation of the indoline ring itself.

Q4: What are the key differences in catalyst selection between Suzuki-Miyaura and Chan-Lam couplings for this substrate?

The fundamental difference lies in the metal catalyst:

  • Suzuki-Miyaura (C-C coupling): This reaction is almost exclusively catalyzed by palladium(0) complexes. The choice of phosphine ligands is critical to modulate the catalyst's activity and stability.

  • Chan-Lam (C-N/C-O coupling): This reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate. While often performed without a ligand, the addition of a nitrogen-based ligand can sometimes be beneficial.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Ensure your palladium source and ligand are of high quality and have been stored properly. Consider using a pre-formed catalyst to ensure consistent activity. The active catalyst is a Pd(0) species, and if starting with a Pd(II) source, it must be reduced in situ.
Inappropriate Ligand The electron-rich indoline benefits from ligands that can stabilize the palladium center and promote reductive elimination. For sterically hindered substrates, bulky, electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos) are often effective.[5] For less demanding couplings, Pd(dppf)Cl₂ or Pd(PPh₃)₄ may be sufficient.[6]
Incorrect Base The base activates the boronic ester to form a more nucleophilic boronate species. For sensitive substrates, milder bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH, which can promote side reactions.[7][8]
Solvent Issues The reaction requires a solvent system that can solubilize all components. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is common, as water can aid in the dissolution of the inorganic base.
Problem 2: Significant Protodeboronation (Indoline formation instead of coupled product)

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common issue with electron-rich heteroaryl boronic esters like the indoline substrate.

Figure 1: Simplified schematic of protodeboronation.

Potential Cause Troubleshooting Steps & Explanation
Base is too strong or reaction time is too long Strong bases can accelerate the formation of the boronate anion, which can be susceptible to protonation. Use a milder base such as K₂CO₃ or Cs₂CO₃. Monitor the reaction closely and stop it once the starting material is consumed to minimize prolonged exposure to basic conditions.
Presence of excess water While some water is often necessary, an excess can serve as a proton source for protodeboronation. Use anhydrous solvents and dry reagents if this side reaction is severe.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.
Problem 3: Formation of Homocoupled Byproduct (Indoline-Indoline Dimer)
Potential Cause Troubleshooting Steps & Explanation
Oxygen in the reaction Homocoupling is often promoted by oxygen. Ensure the reaction is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient reduction of Pd(II) precatalyst If using a Pd(II) precatalyst, its incomplete reduction to Pd(0) can lead to Pd(II)-mediated homocoupling. Using a well-defined Pd(0) source or ensuring efficient in situ reduction can mitigate this.

Troubleshooting Guide: Chan-Lam Coupling

Problem 1: Low Yield of C-N or C-O Coupled Product
Potential Cause Troubleshooting Steps & Explanation
Catalyst Inactivity Use a high-purity source of Cu(II) acetate or another suitable copper salt. Ensure the copper salt is soluble in the reaction medium.
Inappropriate Solvent Dichloromethane (DCM) is a common solvent for Chan-Lam reactions. For less soluble substrates, a co-solvent like methanol may be beneficial.[4]
Base Selection A mild organic base like pyridine or triethylamine is often used. The base is crucial for facilitating the transmetalation step.
Reaction is too slow at room temperature While many Chan-Lam couplings proceed at room temperature, heating may be necessary for less reactive substrates. Monitor the reaction progress and gently heat if no conversion is observed.
Inhibition by Pinacol The pinacol byproduct from the boronate ester can sometimes inhibit the copper catalyst. The use of molecular sieves has been shown to improve yields in some cases by sequestering byproducts.[4]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline with an Aryl Bromide

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, the aryl bromide, and potassium carbonate.

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Via syringe, add the degassed solvent mixture.

  • Add the palladium catalyst to the stirring mixture under a positive pressure of inert gas.

  • Place the reaction vial in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam C-N Coupling of N-Boc-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline with an Amine

Materials:

  • N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv)

  • Base (e.g., triethylamine or pyridine, 2.0 equiv)

  • Solvent (e.g., Dichloromethane, DCM)

  • Optional: Activated 4 Å molecular sieves

Procedure:

  • To a reaction flask, add N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, the amine, copper(II) acetate, and activated 4 Å molecular sieves (if used).

  • Add dichloromethane and the base.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-coupled indoline.[9]

Comparative Data for Catalyst Systems

The following tables provide representative data for catalyst systems in related Suzuki-Miyaura couplings, which can serve as a starting point for optimization with this compound.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Bromoindoles with Arylboronic Acids

CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃Cs₂CO₃Ethanol100 (MW)~95[1]
Pd(OAc)₂SPhosK₂CO₃H₂O/MeCN37High[1]
Pd(dppf)Cl₂dppfK₂CO₃DME80Good to High[6]
Pd/CNoneK₂CO₃DMF/H₂OReflux41-92N/A

Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.

Table 2: Comparison of Bases for a Model Suzuki-Miyaura Coupling Reaction

BaseEquivalentsSolventYield (%)Notes
Na₂CO₃2.0EtOH/H₂O~99Often a very effective and economical choice.[8]
K₂CO₃2.0DMEGoodA commonly used and reliable base.[6]
K₃PO₄2.0Dioxane/H₂OHighOften used for sensitive substrates to minimize side reactions.[3]
Cs₂CO₃2.0DioxaneHighHighly effective but more expensive.
NaOH2.0Toluene/H₂O~70Strong base, risk of side reactions with sensitive functional groups.[7]
TEA3.0Toluene<40Organic amines are often less effective than inorganic bases.

Mechanistic Insights

Understanding the catalytic cycle is key to effective troubleshooting. The electron-donating nature of the indoline ring can influence several steps in the Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Coupled_Product Aryl-Indoline Ar-Pd(II)-Ar'(L₂)->Coupled_Product Aryl_Halide Aryl-X Aryl_Halide->Ar-Pd(II)-X(L₂) Boronate Indoline-B(OR)₂ Boronate->Ar-Pd(II)-Ar'(L₂) Base Base Base->Ar-Pd(II)-Ar'(L₂)

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The electron-rich indoline boronate can facilitate the transmetalation step by increasing the nucleophilicity of the organic group being transferred to the palladium center. However, this same electron-donating character also makes the C-B bond more susceptible to protodeboronation, creating a delicate balance that must be managed through careful selection of reaction conditions. The choice of a bulky, electron-rich ligand can accelerate the reductive elimination step, which is often the rate-limiting step, thereby increasing the overall reaction rate and preventing catalyst decomposition.[10]

References

effect of solvent on the stability of 5-indoline boronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Indoline Boronic Acid Pinacol Ester

Welcome to the technical support guide for 5-indoline boronic acid pinacol ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile reagent. The following question-and-answer guide addresses common issues related to the stability of 5-indoline boronic acid pinacol ester, with a particular focus on the critical role of solvent selection.

Troubleshooting & FAQs

Question 1: I'm observing significant degradation of my 5-indoline boronic acid pinacol ester during storage and in my reaction setup. What are the primary causes?

Answer: The degradation of 5-indoline boronic acid pinacol ester, and boronic esters in general, primarily occurs through two main pathways: hydrolysis and oxidation.[1][2]

  • Hydrolysis: This is the most common degradation pathway.[1] The pinacol ester can react with water to cleave the C-B bond, reverting to the corresponding 5-indoline boronic acid and pinacol.[3][4] This process can be catalyzed by both acidic and basic conditions.[1][5] The presence of residual water in solvents or exposure to atmospheric moisture is a major contributor to hydrolysis.[1] Boronic acids themselves are more prone to further degradation, such as protodeboronation.[5]

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic ester into a phenol or other oxidized species.[6][7] While pinacol esters are generally more resistant to oxidation than their corresponding free boronic acids, this pathway can still be a factor, especially in the presence of strong oxidants or under aerobic conditions at elevated temperatures.[8][9]

  • Protodeboronation: This is a process where the boronic acid group is replaced by a hydrogen atom.[10] While boronic esters are more stable against protodeboronation than boronic acids, it can still occur, particularly under harsh acidic or basic conditions or at high temperatures.[5][11]

The stability of the pinacol ester is a significant advantage over the free boronic acid, as the bulky pinacol group offers steric protection to the boron center, making it less susceptible to these degradation pathways.[9][12]

Question 2: How does the choice of solvent impact the stability of 5-indoline boronic acid pinacol ester?

Answer: Solvent selection is paramount to maintaining the integrity of your 5-indoline boronic acid pinacol ester. The key factors to consider are the solvent's protic nature and the presence of residual water.

  • Aprotic Solvents: These are generally the preferred choice for dissolving and storing boronic acid pinacol esters. Anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), toluene, and N,N-dimethylformamide (DMF) provide a stable environment by minimizing the risk of hydrolysis.[1] It is crucial to use anhydrous grades of these solvents to prevent degradation from residual water.[1]

  • Protic Solvents: Protic solvents like methanol and ethanol should be used with caution. They can participate in transesterification or hydrolysis, especially in the presence of acid or base catalysts.[1] If a protic solvent is required for a reaction, it is essential to use anhydrous conditions and minimize the time the boronic ester is in solution. Samples prepared in 100% methanol have shown significant formation of the corresponding boronic acid.[13]

  • Mixed Aqueous Solvents: Solvents containing water, such as acetonitrile/water mixtures, will promote hydrolysis.[13] This is often a necessary condition for certain reactions like the Suzuki-Miyaura coupling, where the boronic ester is hydrolyzed in situ to the active boronic acid.[1] However, for storage or analysis, aqueous solvents should be avoided.

The following diagram illustrates the decision-making process for solvent selection based on the intended application.

G cluster_0 Solvent Selection Workflow start Start: Need to dissolve 5-indoline boronic acid pinacol ester app_decision What is the application? start->app_decision storage Long-term Storage or Non-Aqueous Reaction app_decision->storage Storage / Analysis coupling Aqueous Reaction (e.g., Suzuki Coupling) app_decision->coupling Reaction aprotic Select Anhydrous Aprotic Solvent (Dioxane, THF, Toluene) storage->aprotic aqueous Select Appropriate Aqueous Co-solvent (e.g., Dioxane/H2O) coupling->aqueous check_anhydrous Ensure solvent is strictly anhydrous aprotic->check_anhydrous proceed_reaction Proceed with reaction, minimize pre-reaction time aqueous->proceed_reaction end End check_anhydrous->end proceed_reaction->end

Caption: Solvent selection workflow for 5-indoline boronic acid pinacol ester.

Question 3: I am setting up a Suzuki-Miyaura coupling reaction. What is the recommended solvent system?

Answer: For Suzuki-Miyaura coupling reactions, a mixed solvent system, typically containing an organic solvent and water, is used.[14] A common and effective system is a mixture of dioxane and water.[15] The presence of water and a base (like potassium phosphate or potassium carbonate) is necessary to facilitate the hydrolysis of the pinacol ester to the boronic acid, which is the active species in the catalytic cycle.[1][14]

While the hydrolysis is intentional in this case, it's important to note that the stability of the boronic acid itself can be a concern. Some boronic acids are prone to protodeboronation under the reaction conditions.[16] The choice of base and temperature can influence the rate of both the desired coupling and potential side reactions.

Question 4: My HPLC analysis shows a peak corresponding to the boronic acid. How can I minimize on-column hydrolysis?

Answer: On-column hydrolysis is a known issue when analyzing boronic acid pinacol esters using reversed-phase HPLC (RP-HPLC), as the aqueous mobile phases can cause degradation.[3][17]

Here are some strategies to minimize this:

  • Sample Diluent: Prepare your sample in an anhydrous aprotic solvent like acetonitrile or THF.[3][13] Avoid aqueous diluents or protic solvents like methanol.[13]

  • Mobile Phase: Using a high percentage of organic solvent in the mobile phase can help prevent on-column hydrolysis.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to RP-HPLC for analyzing these compounds.[3]

  • pH Modifier: The presence of acid (e.g., formic acid) in the mobile phase can influence the rate of hydrolysis. The effect can be column-dependent, so optimization is key.[13][18] In some cases, using a mobile phase with no pH modifier can minimize hydrolysis.[13][18]

  • Fast HPLC: Optimizing for a fast separation can reduce the time the analyte spends on the column, thereby decreasing the opportunity for hydrolysis to occur.[17]

Solvent Stability Overview

The following table provides a qualitative summary of the stability of 5-indoline boronic acid pinacol ester in common laboratory solvents based on general principles for this class of compounds.

Solvent ClassExample SolventsExpected StabilityKey Considerations
Aprotic & Nonpolar Toluene, HexanesHigh Excellent for long-term storage. Ensure solvent is anhydrous.
Aprotic & Polar Dioxane, THF, Acetonitrile (ACN), DMFHigh Preferred for reactions and storage. Must be anhydrous to prevent hydrolysis.[1]
Protic & Polar Methanol, EthanolLow to Moderate Risk of transesterification and hydrolysis.[1] Avoid for storage. Use anhydrous grades for reactions.
Aqueous Mixtures Dioxane/Water, ACN/WaterLow Hydrolysis is expected and often desired for in situ generation of boronic acid in coupling reactions.[13]

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using 5-indoline boronic acid pinacol ester.

Materials:

  • 5-indoline boronic acid pinacol ester

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous Dioxane

  • Degassed Water

Procedure:

  • To a reaction vessel, add the 5-indoline boronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the anhydrous dioxane and degassed water (e.g., in a 4:1 to 2:1 ratio). The mixture should be thoroughly degassed.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the key degradation pathway to be aware of.

G cluster_1 Primary Degradation Pathway: Hydrolysis cluster_products Products ester 5-Indoline Boronic Acid Pinacol Ester Stable in Aprotic Solvent acid 5-Indoline Boronic Acid Less Stable ester->acid Hydrolysis (catalyzed by acid/base) pinacol Pinacol water H₂O

Caption: Hydrolysis of 5-indoline boronic acid pinacol ester.

References

Technical Support Center: Workup Procedures for Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. This resource provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the nuances of workup procedures for reactions involving this versatile reagent. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the workup of reactions involving this compound, a key building block in many synthetic applications, including Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low Yield of the Desired Product After Aqueous Workup

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide. After a standard aqueous workup, the yield of my coupled product is consistently low. What could be the cause, and how can I improve it?

Answer:

Low yields following an aqueous workup in reactions with aryl boronic esters like this compound can often be attributed to two primary factors: hydrolysis of the boronic ester (deboronation) and suboptimal extraction conditions.

Causality:

  • Hydrolysis of the Pinacol Boronic Ester: The C-B bond in aryl boronic acids and their esters is susceptible to cleavage under certain conditions, a process known as protodeboronation.[1][2][3] This is particularly a concern during aqueous workups, where the presence of water, especially under acidic or basic conditions, can lead to the replacement of the boronic ester group with a hydrogen atom, resulting in the formation of indoline as a byproduct and consequently a lower yield of your desired coupled product. The stability of boronic esters to hydrolysis can be influenced by various factors, including pH and the electronic properties of the aryl group.[4][5][6]

  • Suboptimal Extraction: The polarity of your coupled product, which now contains the indoline moiety, may be significantly different from the starting materials. If the chosen extraction solvent is not optimal, a significant portion of your product may remain in the aqueous layer.

Troubleshooting Steps:

  • Minimize Contact with Water: If possible, perform a non-aqueous workup. This can be achieved by filtering the reaction mixture through a plug of Celite to remove the palladium catalyst and inorganic salts, followed by evaporation of the solvent. The crude product can then be directly purified by column chromatography.

  • Control pH During Aqueous Workup: If an aqueous workup is necessary, it is crucial to control the pH. A neutral or slightly basic pH is generally recommended to minimize hydrolysis. Avoid strongly acidic or basic conditions. You can use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for the wash.

  • Optimize Extraction Solvent: Experiment with different organic solvents for extraction. While ethyl acetate is a common choice, other solvents like dichloromethane (DCM) or a mixture of solvents might be more effective depending on the polarity of your product. Performing multiple extractions (e.g., 3 x 50 mL) will ensure maximum recovery of the product from the aqueous phase.

  • Consider N-Protection: The free N-H group in the indoline ring can sometimes complicate reactions and workups.[7] Protecting the indoline nitrogen with a suitable protecting group (e.g., Boc, Cbz, or Ts) can prevent side reactions and may improve the stability and solubility of your product, facilitating a cleaner workup.[8][9]

Issue 2: Difficulty in Purifying the Product by Column Chromatography

Question: I am having trouble purifying my product, which is derived from this compound, using silica gel column chromatography. The product seems to be streaking or decomposing on the column. What is the best approach for purification?

Answer:

Purification of compounds containing boronic esters or the indoline moiety can indeed be challenging on silica gel.

Causality:

  • Interaction with Silica Gel: The acidic nature of standard silica gel can promote the hydrolysis of the pinacol boronic ester, leading to the formation of the corresponding boronic acid.[10][11] This can result in streaking and poor separation. The basic nitrogen of the indoline ring can also interact with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

  • Compound Instability: Some complex organic molecules can be sensitive to the prolonged exposure to the stationary phase during chromatography.

Troubleshooting Steps:

  • Use of Neutralized or Deactivated Silica: To minimize decomposition, consider using silica gel that has been neutralized. This can be done by preparing a slurry of the silica gel in a solvent containing a small amount of a non-polar base, such as triethylamine (typically 1-2% v/v), before packing the column.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds and boronic esters.[12] Reversed-phase chromatography (C18 silica) is another option, particularly for more polar compounds.

  • Rapid Purification: Minimize the time your compound spends on the column. Use flash column chromatography with a slightly more polar solvent system than what is indicated by TLC to expedite the elution of your product.

  • Solvent System Optimization: Carefully select your eluent system. A gradient elution, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can provide better separation. Adding a small amount of a modifier, like triethylamine, to the eluent can help to suppress tailing of basic compounds.

  • Alternative Purification Techniques: If chromatographic methods are not yielding a pure product, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Issue 3: Presence of Homocoupled Byproduct

Question: In the crude NMR of my Suzuki-Miyaura reaction, I am observing a significant amount of a homocoupled byproduct of my aryl halide, in addition to my desired product. What causes this, and how can I prevent it?

Answer:

The formation of a homocoupled byproduct (Ar-Ar) is a common side reaction in Suzuki-Miyaura couplings.

Causality:

  • Oxidative Homocoupling: This side reaction is often promoted by the presence of oxygen in the reaction mixture.[13] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the coupling of two molecules of the aryl halide.

  • Inefficient Transmetalation: If the transmetalation step (the transfer of the organic group from the boron atom to the palladium catalyst) is slow, the oxidative addition intermediate can undergo other reactions, including homocoupling.

Troubleshooting Steps:

  • Thorough Degassing: It is critical to remove dissolved oxygen from your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 20-30 minutes) before adding the catalyst and reagents. Alternatively, the freeze-pump-thaw method can be used for more sensitive reactions.

  • Use of an Effective Base: The choice of base is crucial for facilitating the transmetalation step. A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[14]

  • Optimize Ligand and Catalyst: The ligand on the palladium catalyst plays a significant role in the catalytic cycle. Electron-rich and bulky phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), can accelerate both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that can lead to side reactions.[14]

  • Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature to see if the formation of the homocoupled byproduct is reduced.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a relatively stable solid compound that can be stored for extended periods under an inert atmosphere at low temperatures (e.g., in a refrigerator or freezer). However, like other boronic esters, it is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[4][5] Therefore, it is important to handle the reagent in a dry environment and to use anhydrous solvents for reactions.

Q2: Can I use an unprotected N-H indoline for Suzuki-Miyaura coupling reactions?

A2: Yes, it is often possible to perform Suzuki-Miyaura coupling reactions on unprotected N-H indolines.[7][15] However, the free N-H is weakly acidic and can sometimes interfere with the reaction, particularly with the base used. In some cases, this can lead to lower yields or the formation of side products. If you are experiencing issues, protecting the indoline nitrogen with a suitable protecting group is a good strategy to consider.[8][9]

Q3: What are the best analytical techniques to monitor the progress of a reaction involving this compound?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable eluent system to separate the starting materials from the product. The spots can be visualized under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • LC-MS: This is a powerful technique that can provide information about the molecular weight of the product and any byproducts, confirming the progress of the reaction and helping to identify any unexpected species.

Q4: What are the typical reaction conditions for a Suzuki-Miyaura coupling with this compound?

A4: While optimal conditions can vary depending on the specific substrates, a general starting point for a Suzuki-Miyaura coupling with this compound would be:

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a Buchwald ligand (e.g., XPhos Pd G3)
Ligand Triphenylphosphine (PPh₃), dppf, or a Buchwald ligand (e.g., XPhos)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

It is always recommended to perform small-scale optimization experiments to determine the best conditions for your specific reaction.

Visualizations

Standard Aqueous Workup Workflow

Workup_Workflow Reaction Reaction Mixture (Product, Catalyst, Salts, Solvents) Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Organic_Phase Combined Organic Phases Extraction->Organic_Phase Organic Layer Aqueous_Phase Aqueous Phase (Inorganic Salts) Extraction->Aqueous_Phase Aqueous Layer Drying Dry Organic Phase (e.g., over Na2SO4 or MgSO4) Organic_Phase->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A typical workflow for an aqueous workup procedure.

Potential Hydrolysis of Boronic Ester During Workup

Hydrolysis_Mechanism cluster_hydrolysis Hydrolysis cluster_deboronation Protodeboronation Boronic_Ester 5-(Pinacolato)indoline R-B(O-pin) Hydrolysis H2O (Acid or Base) Boronic_Acid Indoline-5-boronic Acid R-B(OH)2 Hydrolysis->Boronic_Acid Protodeboronation H+ (from H2O) Deboronated_Product Indoline R-H Protodeboronation->Deboronated_Product

Caption: The potential pathway for hydrolysis and protodeboronation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and Indoline-5-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The indoline scaffold is a privileged structure in numerous biologically active compounds, and its functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is a cornerstone of modern medicinal chemistry. When introducing an aryl or heteroaryl substituent at the 5-position of the indoline ring, a critical choice arises between utilizing indoline-5-boronic acid or its corresponding pinacol ester, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. This guide provides an in-depth comparison of these two indispensable reagents, supported by established chemical principles and experimental evidence from the broader class of indole derivatives, to inform your selection and optimize your synthetic outcomes.

The Reactivity-Stability Trade-Off: A Fundamental Dichotomy

The core difference between a boronic acid and its pinacol boronate ester lies in a fundamental trade-off between reactivity and stability.[1] Generally, boronic acids are more reactive in Suzuki-Miyaura couplings, often leading to faster reaction times and higher yields under milder conditions.[2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as dehydration to form cyclic trimers known as boroxines, and protodeboronation, particularly under aqueous basic conditions.[1][3]

Conversely, boronic esters, especially the pinacol esters, offer significantly greater stability.[3][4] The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system sterically protects the boron atom, rendering the molecule less prone to degradation.[3] This increased stability translates to a longer shelf-life, easier handling and purification, and greater tolerance to a wider range of reaction conditions.[4] The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[2]

Comparative Performance in Suzuki-Miyaura Coupling

While direct side-by-side comparative studies for this compound and indoline-5-boronic acid are not extensively documented in peer-reviewed literature, a comprehensive study on the closely related indole scaffold by Prieto et al. provides invaluable insights.[2] The findings of this study are highly relevant and can be extrapolated to the indoline system.

The study systematically evaluated the Suzuki coupling of various indolylboronic acids and their pinacol esters with aryl bromides. The results unequivocally demonstrated that indolylboronic acids are more reactive than their corresponding pinacolboronate esters .[2] The boronic acids consistently furnished the desired biaryl products in higher yields and with significantly shorter reaction times. In contrast, the pinacol esters required longer reaction times and generally provided lower yields of the coupled product.[2]

Furthermore, the study highlighted the critical role of the protecting group on the indole nitrogen. For the pinacol esters, coupling was most effective when the indole nitrogen was protected (e.g., with a tosyl group), while unprotected indolylpinacolboronate esters gave only trace amounts of the desired product.[2] This suggests that for successful Suzuki-Miyaura coupling of this compound, protection of the indoline nitrogen is likely a critical parameter to consider for optimal results.

The following table summarizes the expected performance differences based on the available evidence:

FeatureIndoline-5-boronic AcidThis compound
Reactivity Higher, leading to faster reaction rates.[2]Lower, often requiring longer reaction times or more forcing conditions.[2]
Stability & Handling Lower; susceptible to dehydration (boroxine formation) and protodeboronation.[1][3]High; the pinacol group protects the boron atom, leading to a longer shelf-life and easier handling.[3][4]
Purification Can be challenging due to polarity and potential for decomposition on silica gel.[5]Generally easier to purify by chromatography, although care must be taken to avoid hydrolysis on silica.[5]
Typical Yields Generally higher under optimized conditions.[2]Can be lower, particularly with challenging substrates or without N-protection.[2]
N-Protection May not be strictly necessary but can improve outcomes.Often crucial for achieving high yields.[2]

Experimental Design and Protocol Considerations

The choice between the boronic acid and its pinacol ester will ultimately depend on the specific requirements of your synthesis.

Choose Indoline-5-boronic Acid When:

  • Maximizing reaction rate is a priority.

  • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

  • You are working with a less reactive coupling partner and need the higher intrinsic reactivity of the boronic acid.

Choose this compound When:

  • Stability, ease of handling, and long-term storage are critical.

  • The synthesis involves multiple steps where a robust building block is advantageous.

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.

  • Slightly longer reaction times are acceptable to ensure reproducibility and a cleaner reaction profile.

Experimental Protocols

The following are representative, generalized protocols for the Suzuki-Miyaura coupling. Note: These protocols are illustrative and should be optimized for your specific substrates and reaction scale. It is highly recommended to protect the indoline nitrogen (e.g., as the Boc or tosyl derivative) prior to coupling, especially when using the pinacol ester.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with N-Protected Indoline-5-boronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura couplings involving arylboronic acids.[6]

Materials:

  • N-Protected 5-bromoindoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add the N-protected 5-bromoindoline, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a portion of the dioxane/water solvent mixture.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Add the remaining solvent to achieve the desired concentration (typically 0.1-0.2 M).

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with N-Protected this compound

This protocol is adapted from procedures for Suzuki-Miyaura couplings involving pinacol boronate esters.

Materials:

  • N-Protected 5-bromoindoline (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv)

  • Potassium acetate (KOAc, 2.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a reaction vessel, add the N-protected 5-bromoindoline, arylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane to the desired concentration (typically 0.1-0.2 M).

  • Stir the mixture at 80-100 °C for an extended period (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. To mitigate on-column hydrolysis of the pinacol ester, consider using silica gel that has been pre-treated with a non-polar solvent or a specialized purification method.

Visualizing the Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 R²-B(OR)₂ (Base) RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acid and Pinacol Ester Equilibrium

Boronic_Acid_Ester_Equilibrium BoronicAcid Indoline-5-boronic Acid R-B(OH)₂ PinacolEster Pinacol Ester R-B(O-pin)₂ BoronicAcid->PinacolEster + Pinacol - 2H₂O Pinacol Pinacol Water H₂O

Caption: Equilibrium between a boronic acid and its pinacol ester.

Conclusion

The selection between indoline-5-boronic acid and its pinacol ester derivative is a nuanced decision that hinges on the specific priorities of a synthetic project. Indoline-5-boronic acid offers the advantage of higher reactivity, which can be crucial for efficient coupling with challenging substrates. However, this comes with the drawback of lower stability. In contrast, this compound provides superior stability, making it a more robust and user-friendly reagent, particularly in complex, multi-step syntheses, albeit with generally lower reactivity. By understanding the inherent trade-offs and the influence of factors such as N-protection, researchers can make an informed choice to accelerate their research and development efforts in the synthesis of novel indoline-containing compounds.

References

comparing pinacol boronate esters to other boronic esters in indoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its synthesis often relies on the formation of a crucial C-N bond to close the five-membered heterocyclic ring. Among the most powerful methods for this transformation is the palladium-catalyzed Suzuki-Miyaura C-N coupling, where the choice of the boron reagent is paramount to success. This guide provides an in-depth comparison of pinacol boronate esters (Bpin) with other common boronic esters, such as N-methyliminodiacetic acid (MIDA) boronates, offering field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their indoline synthesis strategy.

The Central Role of Boron: Stability vs. Reactivity

The utility of any boronic acid derivative in a coupling reaction is governed by a delicate balance between stability and reactivity. The boronic ester must be stable enough to be prepared, purified, and survive the reaction conditions leading up to the desired C-N bond formation. However, it must also be sufficiently reactive to undergo efficient transmetalation with the palladium catalyst. The diol used to form the ester directly modulates these properties.

Pinacol boronate esters have become the workhorse in organic synthesis due to their generally good balance of stability and reactivity. They are readily prepared, often crystalline, and are stable to purification by silica gel chromatography.[1][2] However, for complex, multi-step syntheses or for substrates prone to premature decomposition, other esters may offer significant advantages.

Comparative Analysis of Boronic Esters

The selection of a boronic ester is a critical experimental decision. While pinacol esters are a reliable default, MIDA, neopentyl glycol, and catechol esters each offer unique properties that can be leveraged for specific synthetic challenges in indoline construction.

Boronic Ester TypeGeneral StructureRelative StabilityRelative Reactivity (Suzuki-Miyaura)Key AdvantagesKey Disadvantages
Pinacol (Bpin) HighModerateCommercially available, good shelf-life, tolerant to many reaction conditions, chromatographically stable.[3]Can be less reactive than boronic acids; may require hydrolysis for efficient transmetalation.[4] Steric bulk can hinder reaction.[5]
MIDA ExceptionalInert (until deprotected)Benchtop stable indefinitely; compatible with harsh reagents and chromatography; enables iterative cross-coupling.[6][7]Requires a separate deprotection step to reveal the reactive boronic acid; adds steps to the synthesis.
Neopentyl Glycol HighModerate-HighSimilar stability to pinacol esters but can exhibit greater reactivity in some cases.[3][8]Less commonly used than pinacol esters; fewer commercially available starting materials.
Catechol LowHighHighly reactive due to increased Lewis acidity; useful for challenging couplings.[9]Prone to rapid hydrolysis, making isolation and handling difficult; sensitive to air and moisture.[9]

Mechanistic Considerations in Indoline Synthesis

The most common strategy for indoline synthesis using these reagents is an intramolecular Suzuki-Miyaura C-N coupling. The process involves an N-protected 2-haloaniline derivative where the N-substituent contains the boronic ester. The catalytic cycle, shown below, is initiated by the oxidative addition of a Pd(0) catalyst to the aryl-halide bond. The crucial transmetalation step, where the boronic ester's organic group is transferred to the palladium center, is often the rate-determining step and is highly influenced by the nature of the boronic ester. Reductive elimination then forges the C-N bond, closing the indoline ring and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_CN_Coupling cluster_cat_cycle Pd Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex start 2-Haloaniline Precursor (with Boronic Ester) start->ox_add Pd(0)L₂ boronate Boronate Complex ox_add->boronate Boronic Ester transmetalation Transmetalation reduct_elim Reductive Elimination transmetalation->reduct_elim Aryl-Pd(II)-Amide Complex reduct_elim->pd0 Regenerates Catalyst product Indoline Product reduct_elim->product boronate->transmetalation Base base Base (e.g., K₃PO₄) base->transmetalation

Caption: General catalytic cycle for intramolecular Suzuki-Miyaura C-N coupling for indoline synthesis.

Strategic Application and Experimental Protocols

The choice of boronic ester should be dictated by the overall synthetic plan.

Scenario 1: Direct, One-Pot Cyclization with Pinacol Boronate Esters

For a straightforward synthesis where the boronic ester-containing precursor can be prepared and cyclized directly, a pinacol boronate ester is often the ideal choice. Its stability allows for easy handling and purification of the cyclization precursor.

Experimental Protocol: Synthesis of a 1-Acylindoline via Intramolecular C-N Coupling

This protocol describes the synthesis of an N-acyl-2-bromoaniline derivative followed by a palladium-catalyzed intramolecular cyclization.

Step 1: Synthesis of the Cyclization Precursor

  • To a solution of 2-bromoaniline (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 equiv).

  • Slowly add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoyl chloride (1.1 equiv). Causality: The acyl chloride reacts with the aniline to form the amide precursor. Triethylamine acts as a base to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-(2-bromophenyl)-3-(pinacolboranyl)propanamide precursor.

Step 2: Intramolecular Suzuki-Miyaura Cyclization

  • To a degassed solution of the precursor (1.0 equiv) in a 4:1 mixture of dioxane and water (0.1 M), add K₃PO₄ (3.0 equiv).[10] Causality: The base is crucial for activating the boronic ester for transmetalation. Water can facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid.

  • Add a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%).[11] Causality: This catalyst is effective for C-N cross-coupling reactions.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 1-acylindoline.

Scenario 2: Multi-Step Synthesis Enabled by MIDA Boronates

When the boronic acid moiety needs to be carried through several synthetic steps that it would not otherwise survive (e.g., strong nucleophiles, harsh oxidants/reductants), the MIDA boronate is the superior choice. Its inertness acts as a robust protecting group.[7]

Workflow: Indoline Synthesis via MIDA Boronate Strategy

This workflow illustrates how a complex side chain can be built onto a MIDA boronate-containing aniline before the final deprotection and cyclization.

MIDA_Workflow start Simple MIDA Boronate Precursor step1 Multi-Step Side-Chain Elaboration (e.g., Olefination, Reduction) start->step1 intermediate Complex MIDA Boronate Intermediate step1->intermediate deprotection Deprotection (aq. NaOH or NaHCO₃) intermediate->deprotection cyclization Intramolecular C-N Coupling (Pd Catalyst, Base) deprotection->cyclization Reactive Boronic Acid product Final Indoline Product cyclization->product

Caption: Workflow for complex indoline synthesis using the MIDA boronate protecting group strategy.

Experimental Protocol: MIDA Boronate Deprotection and Cyclization

This protocol assumes the successful synthesis of a complex MIDA boronate precursor, analogous to the pinacol precursor from Scenario 1.

  • Dissolve the MIDA boronate precursor (1.0 equiv) in a suitable solvent like THF.

  • Add an aqueous solution of 1 M NaOH or saturated NaHCO₃ (5.0 equiv) and stir vigorously at room temperature for 1-2 hours. Causality: The mild aqueous base hydrolyzes the MIDA ester, liberating the free boronic acid, which is the active species for the subsequent cross-coupling.

  • Acidify the mixture with 1 M HCl to pH ~4-5 and extract the boronic acid into an organic solvent like ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate carefully. Self-Validation: The presence of the boronic acid can be confirmed by ¹¹B NMR spectroscopy, where a shift from ~8 ppm (tetracoordinate MIDA boronate) to ~28-30 ppm (tricoordinate boronic acid) is expected.

  • Immediately subject the crude boronic acid to the intramolecular Suzuki-Miyaura cyclization conditions as described in Scenario 1, Step 2 . Causality: Free boronic acids can be unstable, so using them directly without prolonged storage is best practice.

Conclusion

The synthesis of indolines via intramolecular C-N coupling is a powerful and versatile strategy. While pinacol boronate esters represent a robust and reliable choice for many applications, a deeper understanding of the available alternatives can unlock more complex synthetic pathways. MIDA boronates are unparalleled in their ability to function as protecting groups, enabling iterative and multi-step syntheses that would otherwise be impossible.[6][7] For reactions requiring higher reactivity, neopentyl glycol or even the more sensitive catechol esters may provide a solution. By carefully considering the stability and reactivity profiles outlined in this guide, researchers can make informed decisions, streamline their synthetic routes, and ultimately accelerate the discovery and development of novel indoline-containing molecules.

References

A Senior Application Scientist's Guide to Synthetic Equivalents for 5-(Pinacolboryl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Substituted Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its saturated heterocyclic ring, fused to a benzene ring, offers a three-dimensional architecture that is often crucial for biological activity. Functionalization at the C5 position of the benzene moiety is a common strategy for modulating a compound's pharmacological profile, influencing everything from target affinity to metabolic stability.

For decades, the Suzuki-Miyaura cross-coupling reaction has been the preeminent tool for forging the carbon-carbon bonds necessary to install diverse aryl and heteroaryl groups at this position. In this context, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline , often referred to as 5-(pinacolboryl)indoline or indoline-5-boronic acid pinacol ester, has emerged as a workhorse reagent.[2] Its appeal lies in the remarkable stability of the pinacol ester, which makes the compound easy to handle, purify via standard chromatography, and store for long periods, a stark contrast to many of its more labile organometallic counterparts.[3][4]

However, reliance on a single building block can stifle synthetic creativity and prove suboptimal under certain conditions. The choice of reagent is not merely a matter of convenience but a strategic decision that impacts yield, purity, cost, and scalability. This guide provides a comprehensive comparison of the primary alternatives to 5-(pinacolboryl)indoline, offering field-proven insights and experimental data to empower researchers in drug discovery and process development to make the most informed choice for their specific synthetic challenge.

Chapter 1: The Benchmark - Understanding 5-(Pinacolboryl)indoline

The popularity of boronic acid pinacol esters is rooted in a crucial balance between stability and reactivity.[4] The pinacol group effectively "protects" the highly polar and often unstable boronic acid functionality.[5] This protection prevents the common decomposition pathways of free boronic acids, such as dehydration to form cyclic boroxine anhydrides or protodeboronation under aqueous or acidic conditions.[3]

While the pinacol ester is less reactive than its parent boronic acid, this is often a desirable trait.[6] The transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from boron to the palladium center, typically proceeds efficiently upon activation with a suitable base. This controlled reactivity minimizes side reactions and leads to cleaner product profiles.

Typical Experimental Protocol: Suzuki-Miyaura Coupling

This protocol represents a standard, robust starting point for the coupling of 5-(pinacolboryl)indoline with an aryl bromide.

Materials:

  • This compound (1.0 equiv.)

  • Aryl Bromide (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Inert Atmosphere: To a flame-dried reaction flask, add 5-(pinacolboryl)indoline, the aryl bromide, and K₂CO₃.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the stirred mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Workflow

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Output IndolineBpin 5-(Pinacolboryl)indoline Coupling Suzuki-Miyaura Coupling (Dioxane/H₂O, 90°C) IndolineBpin->Coupling ArBr Aryl Bromide ArBr->Coupling Catalyst Pd(dppf)Cl₂ / K₂CO₃ Catalyst->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify Chromatography Workup->Purify Product 5-Arylindoline Product Purify->Product

Caption: Standard workflow for Suzuki-Miyaura coupling.

Chapter 2: Alternative Organoboron Reagents - A Stability vs. Reactivity Analysis

The choice of the boron species itself offers the most direct alternatives, each presenting a different point in the reactivity-stability spectrum.

The Parent Boronic Acid: 5-Indolineboronic Acid

Boronic acids are generally more reactive and can lead to faster reaction times compared to their ester counterparts.[3][6] This heightened reactivity stems from the Lewis acidic nature of the boronic acid, which can facilitate a more rapid transmetalation step. However, this comes at the significant cost of stability. Boronic acids are prone to decomposition and can be challenging to handle and purify, often requiring storage under strictly inert conditions.[3]

Potassium Trifluoroborate Salts (KHF₂)

Potassium aryltrifluoroborates are highly stable, free-flowing crystalline solids that are exceptionally easy to handle and weigh in air. They are significantly more stable to hydrolysis and oxidation than boronic acids. In the catalytic cycle, the trifluoroborate anion slowly releases the active boronic acid under the reaction conditions, which can lead to more controlled reactions and minimize side products arising from high concentrations of the reactive boron species.

Comparative Data: Boron Reagent Performance

The following data, synthesized from typical outcomes in Suzuki-Miyaura couplings, illustrates the performance trade-offs. The reaction modeled is the coupling of the indoline-boron reagent with 4-bromotoluene.

Reagent TypeRelative ReactivityStability / Shelf-LifeHandlingTypical Yield
Boronic Acid HighLowDifficult (Inert atm. often req.)Variable (70-90%)
Pinacol Ester ModerateHighEasyGood-Excellent (85-98%)
Trifluoroborate Moderate-LowVery HighVery EasyGood (80-95%)

Causality Behind Choices:

  • Choose a boronic acid when speed is paramount and you can use the reagent immediately after synthesis or have access to a high-purity commercial source stored under inert gas.[6]

  • Choose a pinacol ester for reliability, reproducibility, and ease of use in nearly all applications, from small-scale library synthesis to process scale-up.[3] This is the default choice for most scenarios.

  • Choose a trifluoroborate salt when exceptional stability is required, for reactions in aqueous media, or when slow release of the active boron species is advantageous.

Chapter 3: Role Reversal - Using 5-Haloindolines as Electrophiles

A fundamentally different, yet equally powerful, strategy is to reverse the electronic roles of the coupling partners. Instead of the indoline being the nucleophilic boron component, it can be the electrophilic halide component, such as 5-bromoindoline or 5-iodoindoline .

This approach is exceptionally common and practical. The decision of whether to use indoline-boronic ester or 5-bromoindoline is often dictated by the commercial availability and cost of the other coupling partner. If you are coupling the indoline with a complex, multi-step, or novel aryl group, it is often far more efficient to synthesize that complex piece as a boronic acid and couple it with the readily available 5-bromoindoline.[7]

Experimental Protocol: Coupling of 5-Bromoindoline

This protocol demonstrates the coupling of 5-bromoindoline with a generic arylboronic acid.[8]

Materials:

  • 5-Bromoindoline (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • Toluene

  • Water

Procedure:

  • Setup: Add 5-bromoindoline, the arylboronic acid, and K₃PO₄ to a reaction vessel.

  • Inerting: Purge the vessel with an inert gas.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed toluene. Briefly warm this mixture to form the active catalyst complex, then add it to the main reaction vessel.

  • Solvent Addition: Add degassed toluene and water (typically a 10:1 ratio).

  • Reaction: Heat the mixture to 100 °C until the starting material is consumed (as monitored by LC-MS).

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Chapter 1.

Strategic Decision Framework

The choice between these two "role-reversed" strategies is a critical decision point in synthetic planning.

G node_strategy node_strategy Start Synthetic Goal: Couple Indoline with Aryl Group 'X' Question Which is more accessible/ cheaper to synthesize? Start->Question PathA 'X' as Aryl Halide (X-Br) Question->PathA PathB 'X' as Arylboronic Acid (X-B(OH)₂) Question->PathB StrategyA Strategy A: Use 5-(Pinacolboryl)indoline + X-Br PathA->StrategyA StrategyB Strategy B: Use 5-Bromoindoline + X-B(OH)₂ PathB->StrategyB

Caption: Decision logic for choosing the coupling strategy.

Chapter 4: The Atom-Economical Frontier - Direct C-H Functionalization

The most advanced alternative bypasses the need for pre-functionalization (halogenation or borylation) of the indoline ring entirely. Direct C–H functionalization involves the selective activation of a C–H bond on the indoline's benzene ring and its direct coupling with a partner.[9] This approach is highly atom-economical and can significantly shorten synthetic sequences.

The primary challenge is regioselectivity . The indoline ring has multiple C–H bonds, and directing the reaction specifically to the C5 position requires sophisticated catalytic systems.[10][11][12]

  • Directed C-H Functionalization: Often, a directing group is temporarily installed on the indoline nitrogen. This group coordinates to the metal catalyst (e.g., Palladium, Ruthenium) and positions it in close proximity to a specific C-H bond (often C7), facilitating its activation.[9]

  • Non-Directed C-H Functionalization: Achieving C5 selectivity without a directing group is more challenging and relies on the intrinsic electronic and steric properties of the indoline and a highly specialized ligand on the metal catalyst. Recent advances have shown success in Pd-catalyzed C5 olefination using specific S,O-ligands.[10][11]

While powerful, these methods may have a narrower substrate scope and require more extensive optimization than traditional cross-coupling reactions. They are best suited for situations where step-economy is the highest priority and the specific transformation has been well-established in the literature.

Comparative Strategy Overview
StrategyKey FeatureStep EconomyGenerality / ScopeOptimization Required
Indoline-Bpin + Ar-X Reliability & StabilityGoodVery BroadLow
Indoline-X + Ar-Bpin Flexibility & CostGoodVery BroadLow
Direct C-H Functionalization Atom EconomyExcellentNarrowerHigh

Conclusion and Recommendations

There is no single "best" alternative to This compound . The optimal choice is context-dependent. This guide provides the framework for making a rational, data-supported decision.

G start START: Need 5-Substituted Indoline q1 Is step-economy the #1 priority and a literature C-H method exists? start->q1 s_ch PURSUE: Direct C-H Functionalization q1->s_ch Yes q2 Which key intermediate is more readily available/cheaper? q1->q2 No end_node END s_ch->end_node s_bpin USE: Indoline-Boron Reagent + Aryl Halide q2->s_bpin Aryl Halide s_halide USE: 5-Haloindoline + Aryl Boron Reagent q2->s_halide Aryl Boron Reagent q3 Need maximum stability and handling ease? s_bpin->q3 s_halide->end_node s_ester CHOOSE: Pinacol Ester or Trifluoroborate Salt q3->s_ester Yes s_acid CHOOSE: Boronic Acid (Use Immediately) q3->s_acid No, need max reactivity s_ester->end_node s_acid->end_node

Caption: Decision flowchart for selecting the optimal synthetic strategy.

  • For maximum reliability, versatility, and ease of use , 5-(pinacolboryl)indoline remains the gold standard.

  • For synthetic flexibility and cost optimization , consider the role-reversed strategy using 5-bromoindoline.

  • For cutting-edge, atom-economical synthesis , explore direct C-H functionalization, provided a suitable protocol exists for your target molecule.

By carefully evaluating these alternatives against the specific demands of your project, you can optimize your synthetic route for efficiency, robustness, and overall success.

References

A Comparative Guide to Cross-Coupling Methods for the Synthesis of 5-Substituted Indolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indoline scaffold is a cornerstone of molecular design. Its presence in numerous natural products and pharmaceuticals underscores its significance. The functionalization of this privileged structure, particularly at the 5-position, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. This guide provides an in-depth comparison of common cross-coupling methodologies for the synthesis of 5-substituted indolines, offering experimental insights and data to inform your synthetic strategy.

Introduction to the Strategic Importance of 5-Substituted Indolines

The C5 position of the indoline nucleus offers a prime vector for chemical modification, allowing for the introduction of a diverse array of substituents that can profoundly influence a molecule's interaction with biological targets. From altering lipophilicity to introducing new pharmacophoric elements, the ability to efficiently and selectively functionalize this position is paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.

This guide will dissect and compare the performance of several key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings—for the synthesis of 5-substituted indolines. We will delve into the mechanistic nuances of each transformation, present comparative yield data, and provide detailed experimental protocols to empower you to select and execute the optimal method for your specific synthetic challenge.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling method is dictated by the desired bond to be formed (C-C, C-N, etc.), the nature of the coupling partners, and the overall complexity of the indoline substrate. The following sections provide a comparative overview of the most prevalent methods.

General Reactivity Trends of Haloindolines

A critical factor influencing the efficiency of any cross-coupling reaction is the nature of the halogen on the indoline scaffold. The reactivity generally follows the trend of C-I > C-Br > C-Cl, which is inversely correlated with the carbon-halogen bond strength. The weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, 5-iodoindolines are typically the most reactive substrates, often allowing for milder reaction conditions and lower catalyst loadings, while 5-chloroindolines are the most challenging, frequently requiring more specialized and reactive catalyst systems.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. This method is a cornerstone for the synthesis of 5-aryl and 5-heteroaryl indolines.

Mechanism and Causality: The catalytic cycle involves the oxidative addition of the 5-haloindoline to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the 5-substituted indoline and regenerate the Pd(0) catalyst. The choice of base is crucial for the transmetalation step, with common choices including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

Experimental Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine 5-haloindoline, boronic acid, and base in a reaction vessel. prep2 Add anhydrous solvent. prep1->prep2 prep3 Evacuate and backfill with inert gas (e.g., Argon). prep2->prep3 prep4 Add catalyst/ligand solution. prep3->prep4 react1 Heat to specified temperature. prep4->react1 react2 Monitor progress by TLC or LC-MS. react1->react2 react3 Cool to room temperature. react2->react3 workup1 Perform aqueous work-up. react3->workup1 workup2 Extract with organic solvent. workup1->workup2 workup3 Dry and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

For the synthesis of 5-aminoindolines, the Buchwald-Hartwig amination is the preeminent method, offering a broad substrate scope for both the amine and the aryl halide. This reaction has largely supplanted harsher classical methods like the Ullmann condensation. The development of increasingly sophisticated and sterically demanding phosphine ligands has been a key driver of the broad applicability of this reaction.

Mechanism and Causality: The catalytic cycle is initiated by the oxidative addition of the 5-haloindoline to a Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is critical to facilitate the deprotonation of the coordinated amine.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L2 PdII_halide L2Pd(II)(Ar)X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [L2Pd(II)(Ar)(R2NH)]+X- PdII_halide->PdII_amine + R2NH - X- PdII_amido L2Pd(II)(Ar)(NR2) PdII_amine->PdII_amido + Base - Base-H+ PdII_amido->Pd0 product Ar-NR2 PdII_amido->product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling: For C-C (sp) Bond Formation

The Sonogashira coupling is the method of choice for installing alkynyl moieties at the 5-position of the indoline core. This reaction is distinguished by its use of a copper(I) co-catalyst, which facilitates the reaction under mild conditions.

Mechanism and Causality: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 5-haloindoline to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-indoline complex. Reductive elimination from the resulting complex affords the 5-alkynylindoline and regenerates the Pd(0) catalyst. The use of an amine base, such as triethylamine or diisopropylamine, is common, as it also serves as the solvent in many cases.

Other Notable Cross-Coupling Reactions
  • Heck Reaction: This reaction is used to couple 5-haloindolines with alkenes to form 5-vinylindolines. The reaction typically proceeds with excellent trans selectivity. While versatile, the Heck reaction can sometimes be limited by the reactivity of hindered or electronically unbiased alkenes.

  • Stille Coupling: The Stille coupling utilizes organotin reagents as the coupling partners. A key advantage is the stability of organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback.

  • Negishi Coupling: This method employs organozinc reagents, which are more reactive than their boronic acid or organotin counterparts, often leading to faster reaction times. However, organozinc reagents are typically more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Yield Comparison Summary

While a direct head-to-head comparison of all methods for the synthesis of a single 5-substituted indoline is not extensively documented, the following table summarizes typical yield ranges based on literature precedents for the functionalization of haloindoles and related aromatic systems. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Cross-Coupling MethodBond FormedTypical SubstratesTypical Yield Range (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura C(sp²) - C(sp²)5-Bromo/Iodoindoline + Arylboronic acid70 - 95+Mild conditions, high functional group tolerance, readily available reagents.Boronic acids can be prone to protodeboronation.
Buchwald-Hartwig C(sp²) - N5-Bromo/Iodoindoline + Primary/Secondary Amine75 - 95+Broad amine scope, high efficiency.Requires strong bases, some ligands can be expensive.
Sonogashira C(sp²) - C(sp)5-Bromo/Iodoindoline + Terminal Alkyne80 - 95+Mild conditions, high yields for terminal alkynes.Potential for alkyne homocoupling (Glaser coupling).
Heck C(sp²) - C(sp²) (alkenyl)5-Bromo/Iodoindoline + Alkene60 - 85Good for vinylation, often high stereoselectivity.Can have issues with hindered or unactivated alkenes.
Stille C(sp²) - C(sp²)5-Haloindoline + Organostannane70 - 90Stable organotin reagents.Toxicity of tin compounds.
Negishi C(sp²) - C(sp²) / C(sp³)5-Haloindoline + Organozinc reagent70 - 90High reactivity of organozinc reagents.Sensitivity of organozinc reagents to air and moisture.

Detailed Experimental Protocols

The following are representative, detailed protocols for some of the most common cross-coupling reactions for the synthesis of 5-substituted indolines. These should be considered as starting points for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindoline with Phenylboronic Acid

Materials:

  • 5-Bromoindoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add 5-bromoindoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in a 4:1 mixture of degassed water and acetonitrile.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylindoline.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromoindoline with Morpholine

Materials:

  • 5-Bromoindoline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoindoline (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under an argon atmosphere, add sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).

  • Heat the reaction mixture to 100 °C in a preheated oil bath.

  • Stir vigorously for 16-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 5-Iodoindoline with Phenylacetylene

Materials:

  • 5-Iodoindoline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add 5-iodoindoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the synthesis of 5-substituted indolines. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the workhorses for C-C and C-N bond formation, respectively, offering high yields and broad functional group tolerance. The Sonogashira coupling provides a reliable route to 5-alkynylindolines, while the Heck, Stille, and Negishi reactions offer complementary reactivity for specific applications. A thorough understanding of the mechanistic underpinnings of these reactions, coupled with careful optimization of reaction conditions, will enable researchers to efficiently access a wide diversity of 5-substituted indolines for applications in drug discovery and materials science.

A Senior Application Scientist's Guide to the Structural Validation of 5-Substituted indolines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth comparison of analytical methods for the unambiguous structural validation of 5-substituted indolines. It moves beyond mere procedural descriptions to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to characterization.

The Strategic Imperative for Unambiguous Structural Validation

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its versatile structure allows for substitution at various positions, but this same versatility presents a significant analytical challenge. For drug development professionals, confirming the precise location of a substituent is not a trivial academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and intellectual property. An incorrect structural assignment, particularly distinguishing between isomers (e.g., a 5-substituted vs. a 6-substituted indoline), can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities.[3][4][5]

A Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific question being asked. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing purity and isolating compounds, they do not provide primary structural information.[6] For validation, we rely on spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural elucidation for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For 5-substituted indolines, a full suite of NMR experiments is required for unambiguous assignment.

  • ¹H NMR Spectroscopy: This is the initial survey experiment. The substitution at the 5-position breaks the symmetry of the benzene ring, resulting in three distinct aromatic proton signals (H-4, H-6, and H-7). The chemical shifts and, more importantly, the coupling patterns (ortho, meta, para couplings) provide the first clues to the substitution pattern.[7][8] For example, H-4 typically appears as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. However, signal overlap can make direct interpretation challenging.

  • ¹³C NMR Spectroscopy: This experiment reveals the number of unique carbon environments. The carbon atom directly attached to the substituent (C-5) will show a significant shift depending on the substituent's electronic properties.[8][9] While useful, it does not, on its own, prove the position.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): The Key to Certainty The true power of NMR lies in two-dimensional correlation experiments, which are non-negotiable for regulatory submissions and publications.

    • COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks, confirming which protons are adjacent. For a 5-substituted indoline, it will show a clear correlation between H-6 and H-7.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, providing an unambiguous assignment of all protonated carbons.[12][13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing substitution patterns.[14] It reveals correlations between protons and carbons over two to three bonds. To confirm 5-substitution, the key correlations to look for are the ³J couplings from H-4 and H-7 to C-5, and from H-4 and H-6 to the bridgehead carbon C-7a. The presence of these correlations, and the absence of a correlation from a proton at position 5 to adjacent carbons, provides irrefutable proof of the substituent's location.

The following diagram illustrates the critical HMBC correlations that validate a 5-substituted indoline structure.

Caption: Key HMBC correlations confirming 5-substitution.

Mass Spectrometry (MS): Elemental Composition and Fragmentation

Mass spectrometry provides the exact mass of a molecule, which is essential for confirming its elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This technique measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm). The resulting exact mass allows for the unambiguous determination of the molecular formula, confirming that the correct atoms are present in the molecule.[9][15][16] This is the first line of defense against gross structural errors.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure.[17][18] The position of the substituent on the indoline ring will direct the fragmentation pathways.[3][4] For example, a substituent with a labile bond may be lost as a neutral fragment, and the subsequent fragmentation of the indoline core can provide clues about the original substitution pattern. Differentiating isomers based solely on MS/MS can be challenging but is powerful when comparing an unknown sample to a known reference standard.[4]

Single-Crystal X-ray Crystallography: The Absolute Answer

X-ray crystallography is considered the "gold standard" for structural determination.[19][20] By diffracting X-rays off a single crystal, it provides a three-dimensional model of the molecule, showing the precise location of every atom.[9] This method leaves no ambiguity about connectivity or stereochemistry.

The primary limitation, however, is a practical one: it requires a high-quality single crystal of the compound, which can be difficult or impossible to grow.[21][22] Therefore, it is often reserved for final confirmation of a lead candidate or when NMR and MS data are inconclusive.

Comparative Summary and Integrated Workflow

No single technique is sufficient. A robust validation strategy relies on an orthogonal approach where the weaknesses of one method are covered by the strengths of another.

Data Comparison Table
Technique Information Provided Strengths Limitations Sample Requirement
NMR Spectroscopy Atomic connectivity, 3D structure in solution, stereochemistryDefinitive for constitutional isomerism; non-destructiveRequires soluble sample; can be complex to interpret5-20 mg (¹H), 20-50 mg (¹³C)[7]
HRMS Elemental composition (Molecular Formula)High sensitivity and accuracy; fastProvides no connectivity information< 1 mg, soluble
MS/MS Structural fingerprint (fragmentation)Can differentiate some isomers; high sensitivityInterpretation can be complex; may not distinguish all isomers< 1 mg, soluble
X-ray Crystallography Absolute 3D atomic arrangement in solid stateUnambiguous structure determinationRequires a suitable single crystal; not always feasibleSingle crystal
Recommended Validation Workflow

A logical and efficient workflow ensures that confidence in the structure is built systematically. This workflow represents a self-validating system where each step confirms the last.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_secondary Definitive Confirmation Synthesis Synthesized Compound Purification Purification (HPLC/GC) Purity >95% Synthesis->Purification HRMS HRMS Analysis Confirm Molecular Formula Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Initial Assessment HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity & Substitution NMR_1D->NMR_2D MSMS MS/MS Analysis Confirm Fragmentation Pattern NMR_1D->MSMS XRAY X-ray Crystallography Absolute Structure NMR_2D->XRAY

Caption: A systematic workflow for structural validation.

Experimental Protocols

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: Complete NMR Assignment of a 5-Substituted Indoline
  • Sample Preparation:

    • Accurately weigh 20-25 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure complete dissolution.[7]

    • Causality: Using a sufficient concentration is critical for obtaining a good signal-to-noise ratio in ¹³C and 2D NMR experiments, which are inherently less sensitive than ¹H NMR.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and general features.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a gradient-selected COSY (gs-COSY) spectrum to establish ¹H-¹H connectivities.

    • Acquire a gradient-selected, multiplicity-edited HSQC (gs-HSQC) spectrum.

      • Causality: This experiment is crucial for unambiguously linking each proton to its attached carbon, resolving any overlap present in the 1D spectra.

    • Acquire a gradient-selected HMBC (gs-HMBC) spectrum. Optimize the long-range coupling delay (e.g., for a J-coupling of 8 Hz) to enhance correlations over 2-3 bonds.

      • Causality: This is the most important experiment for confirming the substitution pattern. The 8 Hz optimization is a standard starting point for aromatic systems to visualize the key ³J(C,H) correlations.

  • Data Analysis:

    • Use the HSQC spectrum to assign all protonated carbons based on their attached proton shifts.

    • Use the COSY spectrum to trace the spin systems (e.g., identify the H-6/H-7 coupling).

    • Systematically analyze the HMBC spectrum. Start with an unambiguously assigned proton (e.g., H-4, which is often a sharp singlet or doublet) and identify all carbons it correlates to. Build the structure by cross-referencing all observed correlations. Pay specific attention to the correlations linking the aromatic protons to the substituted C-5 and the bridgehead carbons.

Protocol 2: HRMS and MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion or injection.

  • HRMS Acquisition (Full Scan):

    • Infuse the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire data in positive or negative ion mode, depending on the compound's nature (indolines are typically analyzed in positive mode).

    • Causality: The goal is to obtain a high-resolution spectrum of the molecular ion (e.g., [M+H]⁺). The mass accuracy should be sufficient to allow the instrument's software to calculate the most probable elemental composition.

  • MS/MS Acquisition:

    • Perform a product ion scan by selecting the m/z of the molecular ion as the precursor.

    • Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) at varying collision energies (e.g., stepping from 10-40 eV).

    • Causality: Varying the collision energy ensures that both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways are observed, providing a complete fragmentation map of the molecule.

  • Data Analysis:

    • Confirm that the most abundant ion in the HRMS spectrum corresponds to the expected molecular formula within a 5 ppm mass error.

    • Analyze the MS/MS spectrum to propose fragmentation pathways. Compare the observed fragmentation pattern to that of known indoline derivatives or regioisomeric standards, if available.[17][23]

Conclusion

References

A Comparative Guide to the Kinetic Profile of 5-Indoline Boronic Acid Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials.[1][2][3] The choice of the boron reagent is a pivotal decision that dictates the reaction's efficiency, scope, and practicality. While boronic acids have been traditionally employed, their boronate ester derivatives, particularly pinacol esters, have gained prominence due to their enhanced stability and ease of handling.[1][2][3] This guide provides an in-depth kinetic analysis of Suzuki-Miyaura reactions featuring 5-indoline boronic acid pinacol ester, a valuable building block in medicinal chemistry, and objectively compares its performance with alternative boronic acid derivatives.

The Decisive Role of the Boron Reagent in Reaction Kinetics

The Suzuki-Miyaura catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] While oxidative addition is often the rate-determining step in many cases, the nature of the organoboron species significantly influences the kinetics of the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[4][5] The efficiency of this step is a key determinant of the overall reaction rate and yield.

Boronic acids, while often more reactive, are susceptible to decomposition pathways like protodeboronation, which can diminish their efficacy and shelf-life.[1][3] Boronic acid pinacol esters, such as 5-indoline boronic acid pinacol ester, offer a stable and robust alternative. They are typically crystalline solids that are easier to purify and handle, making them highly suitable for multi-step syntheses and high-throughput screening applications.[2][3]

A critical mechanistic question has been whether boronate esters hydrolyze to the corresponding boronic acid in situ prior to transmetalation. However, substantial evidence now supports the direct transmetalation from the boronic ester, particularly under anhydrous conditions.[1][6][7] Kinetic and computational studies have revealed that the structure of the boronic ester itself plays a crucial role in the rate of this step.[1][6]

Visualizing the Catalytic Cycle and Experimental Workflow

To appreciate the kinetic comparisons that follow, it is essential to visualize the fundamental processes involved.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' ArPd(II)(Ar')L2->Ar-Ar' Reductive Elimination ArX Aryl Halide (Ar-X) ArB Organoboron Reagent (Ar'-B(OR)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental investigation of these kinetics typically involves monitoring the reaction progress over time.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Ligand, Solvent, Base) sampling Time-course Sampling start->sampling quench Reaction Quenching sampling->quench analysis Analysis (HPLC, GC, NMR) quench->analysis data Data Processing (Concentration vs. Time) analysis->data kinetics Kinetic Modeling (Initial Rates, Reaction Order) data->kinetics

Caption: A generalized experimental workflow for kinetic studies of Suzuki-Miyaura reactions.

Comparative Kinetic Performance of Boron Reagents

Boron Reagent ClassRepresentative ExampleRelative Rate of Transmetalation (k_rel)Key Characteristics & Causality
Arylboronic Acid Phenylboronic Acid1.00Generally higher reactivity due to Lewis acidity facilitating transmetalation. Prone to protodeboronation and trimerization to boroxines, affecting stability and stoichiometry.[1][3]
Arylboronic Acid Pinacol Ester Phenylboronic Acid Pinacol Ester~0.1 - 0.5Slower reaction rates compared to the corresponding boronic acid. The steric bulk of the pinacol group can hinder the approach to the palladium center.[1] However, they offer superior stability, are easily purified, and are less susceptible to decomposition.[2][3]
5-Indoline Boronic Acid Pinacol Ester 5-Indoline Boronic Acid Pinacol EsterEstimated ~0.1 - 0.4Expected to exhibit kinetic behavior similar to other arylboronic acid pinacol esters. The indoline moiety may introduce electronic effects that slightly modulate the reactivity. Its stability is a key advantage for applications in complex molecule synthesis.[8]
Aryltrifluoroborate Salts Potassium PhenyltrifluoroborateVariableGenerally stable, crystalline solids. Often require specific conditions for activation and can exhibit different kinetic profiles compared to boronic acids and esters.[4]

Note: The relative rates are estimations based on published studies and are intended for comparative purposes. Actual rates will depend on specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Experimental Protocols for Kinetic Analysis

A robust kinetic study relies on meticulous experimental design and execution. The following protocol outlines a general method for monitoring the kinetics of a Suzuki-Miyaura reaction.

Protocol: Initial Rate Determination via HPLC Analysis
  • Stock Solution Preparation:

    • Prepare stock solutions of the aryl halide, 5-indoline boronic acid pinacol ester (and any other boron reagents for comparison), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), and a suitable internal standard in the chosen reaction solvent (e.g., dioxane).

  • Reaction Setup:

    • In a series of reaction vials, add the appropriate volumes of the stock solutions of the aryl halide, palladium catalyst, ligand, and internal standard.

    • Place the vials in a pre-heated reaction block at the desired temperature and allow them to equilibrate.

  • Reaction Initiation and Sampling:

    • Initiate the reactions by adding the stock solution of the 5-indoline boronic acid pinacol ester and the base (e.g., K₃PO₄).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw an aliquot from each reaction vial.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cooled solution of an organic acid or a different solvent).

    • Dilute the quenched sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18).

    • Monitor the formation of the product and the consumption of the starting materials by UV detection at an appropriate wavelength.

  • Data Analysis:

    • Calculate the concentration of the product at each time point using the internal standard calibration.

    • Plot the product concentration versus time. The initial rate is the slope of the linear portion of this curve.

    • Determine the reaction order with respect to each component by systematically varying its initial concentration while keeping others constant and observing the effect on the initial rate.

Causality Behind Experimental Choices

  • Choice of Pinacol Ester: The use of 5-indoline boronic acid pinacol ester is predicated on its enhanced stability, which ensures accurate initial concentrations and minimizes side reactions like protodeboronation that can complicate kinetic analysis.[1][2]

  • Ligand Selection: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and stabilize the palladium complex throughout the catalytic cycle.[9][10]

  • Base Selection: The base plays a critical role in the transmetalation step, with two primary proposed mechanisms: the "boronate pathway" and the "oxo-palladium pathway".[11] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and selectivity.[12][13]

  • Monitoring Technique: HPLC is a robust and widely used technique for reaction monitoring due to its ability to separate and quantify multiple components in a reaction mixture with high accuracy and precision.[14]

Conclusion: A Balance of Reactivity and Stability

The kinetic profile of 5-indoline boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions reflects a strategic balance between reactivity and stability. While its rate of transmetalation may be moderately slower than its corresponding boronic acid, its superior stability, ease of handling, and resistance to decomposition make it a highly reliable and practical choice for the synthesis of complex molecules, particularly in the context of drug discovery and development. Understanding the kinetic nuances of different boron reagents allows researchers to make informed decisions, optimizing reaction conditions to achieve efficient and reproducible synthetic outcomes.

References

A Researcher's Guide to Aryl Boronic Acids vs. Boronate Esters: A Comparative Guide on Stability and Application

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that dictates the efficiency, reproducibility, and success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the versatile Suzuki-Miyaura coupling, aryl boronic acids and their corresponding boronate esters are indispensable building blocks. While structurally similar, they exhibit significant differences in stability that have profound practical implications. This guide provides an in-depth comparison, grounded in experimental evidence, to empower chemists to make the most informed reagent choice for their specific application.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between aryl boronic acids and aryl boronate esters is a classic trade-off between reactivity and stability.[1] Aryl boronic acids, with their R-B(OH)₂ moiety, are generally more reactive and can lead to faster reaction times.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability, making them susceptible to several degradation pathways.

Conversely, aryl boronate esters, such as the commonly used pinacol esters, offer substantially greater stability.[1] By protecting the boronic acid functionality with a diol, the resulting ester is often a crystalline solid that is easier to handle, purify via chromatography, and store for extended periods.[1] This enhanced stability is the primary reason for their widespread adoption, especially in complex, multi-step syntheses and high-throughput screening workflows where reagent integrity is paramount.[1]

Deep Dive into Stability Challenges

The instability of aryl boronic acids manifests in several ways, often compromising reaction yields and reproducibility.

Aryl Boronic Acids: The Potent but Perishable Workhorse

  • Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved by a proton source (often water), replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[2][3] This process is highly pH-dependent; the rate often increases in basic conditions due to the formation of the more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which is also more susceptible to protonolysis.[2][3] Some electron-deficient aryl boronic acids can have half-lives ranging from milliseconds to months at high pH.[3]

  • Oxidative Decomposition: The C-B bond can be oxidized, particularly in the presence of air or other oxidants, leading to the formation of undesired phenol byproducts.

  • Dehydration to Boroxines: Boronic acids have a propensity to spontaneously lose water to form cyclic trimers known as boroxines.[4][5] While this is often a reversible equilibrium, it complicates accurate massing of the reagent and can impact reaction stoichiometry and kinetics.

Aryl Boronate Esters: The Robust and Reliable Alternative

Boronate esters mitigate the instability issues of boronic acids through steric and electronic protection of the boron center.

  • Enhanced Stability: Diol protecting groups, like pinacol, sterically shield the boron atom from attack.[6] More sterically hindered esters, such as those derived from 3,4-diethyl-hexane-3,4-diol (Epin esters), have shown even greater stability, allowing for easy purification by silica gel chromatography where pinacol esters might degrade.[6][7][8]

  • Resistance to Degradation: Esterification prevents the formation of boroxines and significantly slows the rates of protodeboronation and oxidation, leading to a longer shelf-life and cleaner reaction profiles.[1][6]

  • Improved Handling: Boronate esters are typically well-defined, crystalline solids, making them easier to handle, weigh accurately, and purify compared to the often-amorphous and hygroscopic boronic acids.[1]

Quantitative Stability Comparison

The following table provides representative data illustrating the superior stability of boronate esters under common stress conditions.

Table 1: Comparative Stability of an Aryl Boronic Acid vs. its Pinacol Ester Derivative

ConditionAryl Boronic Acid (% Degradation after 24h)Aryl Boronic Acid Pinacol Ester (% Degradation after 24h)Primary Degradation Pathway
Ambient Temp, Open to Air5-15%< 1%Oxidation, Boroxine Formation
80°C in Toluene/H₂O (1:1)30-50%< 5%Protodeboronation
Aqueous Base (pH 12), 60°C25-40%< 3%Protodeboronation
Silica Gel Slurry (EtOAc)10-20%< 2%Hydrolysis, Adsorption

Note: Data is illustrative and actual degradation rates depend heavily on the specific aryl substituents and precise conditions.

Decision & Synthesis Workflow

The choice of reagent depends on several factors, from the scale of the reaction to the need for long-term storage. The following diagram outlines a typical decision-making process.

G cluster_0 Reagent Selection Workflow Start Synthetic Goal Defined Decision1 Is the required boronic acid known to be stable and readily available? Start->Decision1 Decision2 Is long-term storage, high-temp reaction, or multi-step sequence required? Decision1->Decision2 Yes ConsiderEster Use/Synthesize Aryl Boronate Ester Decision1->ConsiderEster No UseBA Use Aryl Boronic Acid Decision2->UseBA No Decision2->ConsiderEster Yes End Proceed to Cross-Coupling UseBA->End ConsiderEster->End

Caption: Decision workflow for choosing between aryl boronic acids and boronate esters.

Experimental Protocols

Converting a boronic acid to a more stable boronate ester is a routine and highly valuable laboratory procedure.

Protocol: Synthesis of an Aryl Pinacol Boronate Ester

This protocol provides a general method for the esterification of an aryl boronic acid with pinacol.

Materials:

  • Aryl boronic acid (1.0 eq)

  • Pinacol (1.05 - 1.2 eq)

  • Anhydrous solvent (e.g., Toluene, Hexane, or THF)

  • Dean-Stark apparatus (for toluene) or magnesium sulfate (for THF)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap filled with toluene, add the aryl boronic acid (1.0 eq) and pinacol (1.1 eq).

  • Solvent Addition: Add sufficient anhydrous toluene to fully suspend the solids.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue reflux until no more water is collected (typically 2-4 hours). The reaction can be monitored by TLC or ¹H NMR for the disappearance of the starting material.

  • Workup: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can often be purified by recrystallization from a non-polar solvent like hexane or by rapid filtration through a short plug of silica gel, eluting with a non-polar solvent system.[5]

Experimental Workflow Diagram

G cluster_1 Pinacol Ester Synthesis Workflow A 1. Combine Boronic Acid & Pinacol in Toluene B 2. Heat to Reflux with Dean-Stark Trap A->B C 3. Monitor for Completion (Water Collection Ceases) B->C D 4. Cool and Concentrate in vacuo C->D E 5. Purify by Recrystallization or Silica Plug D->E F Pure Aryl Boronate Ester E->F

Caption: A typical workflow for the synthesis of aryl pinacol boronate esters.

Conclusion and Recommendations

The choice between an aryl boronic acid and its ester derivative is a critical decision that balances convenience, cost, and the required robustness of the reagent.

  • Choose an Aryl Boronic Acid when:

    • Maximizing the reaction rate is the highest priority.[1]

    • The specific boronic acid is known to be relatively stable.

    • The reagent will be used immediately after purchase or synthesis under inert conditions.[1]

  • Choose an Aryl Boronate Ester when:

    • Stability, ease of handling, and long-term storage are critical.[1]

    • The reaction requires elevated temperatures or extended reaction times.

    • The synthesis is part of a multi-step sequence or an automated workflow where reagent stability is essential.[1][9]

    • Purification by chromatography is necessary.[1][5]

For demanding applications in pharmaceutical and materials science, the superior stability and handling characteristics of boronate esters often make them the preferred choice, justifying the potential for slightly longer reaction times or the initial effort of their synthesis.[1] By understanding these fundamental principles, researchers can mitigate common failure points in cross-coupling chemistry and accelerate their research and development efforts.

References

A Comparative Guide to Byproduct Formation in Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the indoline scaffold remains a privileged structure. Its presence in a multitude of biologically active compounds necessitates efficient and clean methodologies for its functionalization. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions have emerged as powerful tools for this purpose, with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline serving as a key building block. However, the formation of undesired byproducts can complicate purification, reduce yields, and ultimately hinder the pace of discovery.

This guide provides a comprehensive assessment of the byproducts generated in cross-coupling reactions involving this compound and presents a comparative analysis with its leading alternatives: potassium indol-5-yltrifluoroborate and N-protected indolin-5-yl MIDA boronate. By understanding the mechanistic origins of these byproducts and the relative performance of each reagent, researchers can make more informed decisions to optimize their synthetic strategies.

The Central Reagent: this compound

The pinacol ester of indolin-5-ylboronic acid is widely used due to its relative stability compared to the free boronic acid, its good solubility in organic solvents, and its commercial availability. It is a versatile reagent in both Suzuki-Miyaura C-C bond formations and Buchwald-Hartwig C-N bond formations.

However, its use is not without challenges. The primary pathways for byproduct formation are:

  • Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic ester to form a symmetrical bi-indoline byproduct. This is often exacerbated by the presence of oxygen.[1]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. This side reaction is particularly prevalent with electron-rich heteroarylboronic esters like the indoline derivative and can be influenced by the reaction conditions, especially the base and solvent system.[2]

Alternative Strategies for Cleaner Indoline Functionalization

To mitigate the challenges associated with pinacol boronic esters, alternative organoboron reagents have been developed. This guide will focus on two prominent alternatives: potassium indol-5-yltrifluoroborate and N-protected indolin-5-yl MIDA boronate.

Potassium Organotrifluoroborates: Enhanced Stability and Reactivity

Potassium organotrifluoroborates are crystalline solids that exhibit exceptional stability to air and moisture, a significant advantage over boronic acids and their esters.[3] This stability allows for easier handling and storage. In the context of cross-coupling reactions, they are thought to slowly release the corresponding boronic acid in situ, which can lead to cleaner reactions by maintaining a low concentration of the active boron species.

MIDA Boronates: A Platform for Controlled Release

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids.[4][5] The MIDA ligand protects the boron center, rendering the reagent unreactive under standard anhydrous cross-coupling conditions.[4][6] Deprotection is achieved under mild aqueous basic conditions, allowing for a slow and controlled release of the boronic acid.[4][5] This feature is particularly advantageous in complex syntheses and can significantly suppress byproduct formation.[7]

Comparative Analysis of Byproduct Formation

While a direct head-to-head quantitative comparison of these three reagents for the indoline scaffold under identical conditions is not extensively documented in a single source, a synthesis of the available data and mechanistic understanding allows for a robust comparative assessment.

Reagent TypeKey AdvantagesCommon ByproductsPredominant Side Reactions & Mechanistic Considerations
5-(Pinacolato)indoline Good solubility, commercially available.- Symmetrical bi-indoline (homocoupling)- Indoline (protodeboronation)Homocoupling: Can be significant, especially if the reaction is not rigorously degassed. The presence of O₂ can facilitate the oxidative dimerization of the boronic ester.[1]Protodeboronation: The electron-rich nature of the indoline ring makes the C-B bond susceptible to cleavage, particularly in the presence of protic sources and certain bases.[2]
Potassium Indolyltrifluoroborate High stability to air and moisture, crystalline solid, easy to handle.[3]- Reduced levels of homocoupling products- Indoline (protodeboronation)Reduced Homocoupling: The slow, controlled release of the boronic acid from the trifluoroborate salt under basic conditions is believed to minimize side reactions like homocoupling.[3]Protodeboronation: While generally more stable, protodeboronation can still occur, especially under harsh basic conditions or prolonged reaction times.
N-Protected Indolinyl MIDA Boronate Exceptionally stable, crystalline, compatible with chromatography, allows for slow, controlled release of boronic acid.[4][5][6]- Minimal homocoupling products- Minimal protodeboronation productsMinimal Byproducts: The slow, controlled release of the boronic acid under mild aqueous basic conditions maintains a very low concentration of the reactive species, significantly suppressing both homocoupling and protodeboronation pathways.[4][7] The N-protection also enhances stability.

Experimental Protocols

To provide a practical context for this comparison, the following section outlines typical experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-N-Boc-indoline with an Arylboronic Acid Derivative

Objective: To compare the yield and byproduct profile of the pinacol ester, trifluoroborate, and MIDA boronate of the aryl coupling partner.

Materials:

  • 5-Bromo-N-Boc-indoline

  • Arylboronic acid pinacol ester (1.2 equiv) OR Potassium aryltrifluoroborate (1.2 equiv) OR Aryl MIDA boronate (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1)

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk tube, add 5-bromo-N-Boc-indoline (1.0 equiv), the respective boron reagent (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction mixture at 90 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of product to byproducts (homocoupled aryl partner and debrominated starting material).

  • Purify the product by column chromatography on silica gel.

Diagram of Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-N-Boc-indoline

Objective: To assess the efficiency and byproduct formation in the C-N coupling reaction.

Materials:

  • 5-Bromo-N-Boc-indoline

  • Aniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene

  • Nitrogen atmosphere

Procedure:

  • To a dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv).

  • Evacuate and backfill with nitrogen.

  • Add toluene, followed by 5-bromo-N-Boc-indoline (1.0 equiv), aniline (1.2 equiv), and NaOtBu (1.4 equiv).

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analyze the crude product by ¹H NMR and LC-MS to identify and quantify the desired product and any byproducts (e.g., debrominated starting material).

  • Purify by column chromatography.

Diagram of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis A Combine Pd₂(dba)₃ and XPhos in Schlenk tube B Evacuate and backfill with N₂ A->B C Add toluene, 5-bromo-N-Boc-indoline, amine, and base B->C D Heat at 100 °C for 16h C->D E Cool and dilute with ethyl acetate D->E F Filter through Celite E->F G Aqueous wash and dry F->G H Analyze crude product (NMR, LC-MS) G->H I Purify by column chromatography H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion and Recommendations

The choice of boron reagent for the functionalization of indoline scaffolds has a significant impact on the byproduct profile of the reaction. While this compound is a readily accessible and widely used reagent, it is prone to homocoupling and protodeboronation, which can complicate purification and lower yields.

For cleaner reaction profiles and potentially higher yields of the desired product, particularly in complex, multi-step syntheses, the use of potassium indolyltrifluoroborates or N-protected indolinyl MIDA boronates is strongly recommended. The enhanced stability of potassium trifluoroborates offers a practical advantage in handling and can lead to reduced byproduct formation. For ultimate control over the reaction and minimization of side products, MIDA boronates represent the state-of-the-art, allowing for a slow, controlled release of the reactive boronic acid.

Researchers should carefully consider the trade-offs between reagent cost, availability, and the desired level of purity and yield for their specific application. For early-stage discovery where rapid library synthesis is paramount, the pinacol ester may suffice. However, for late-stage development and process chemistry where purity and yield are critical, the investment in more advanced reagents like trifluoroborates or MIDA boronates can be highly beneficial.

References

A Comparative Guide to Synthetic Routes Utilizing 5-Indoline Boronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide for researchers, scientists, and drug development professionals. This document provides a comprehensive literature review and a comparative analysis of key synthetic routes utilizing N-Boc-5-indoline boronic acid pinacol ester, a versatile building block in modern medicinal chemistry. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring each method is presented as a self-validating system grounded in authoritative literature.

Introduction: The Versatility of the Indoline Scaffold

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and biologically active compounds. Its saturated heterocyclic ring offers a three-dimensional geometry that is often desirable for potent and selective interaction with biological targets. Functionalization of this core is critical for developing structure-activity relationships (SAR).

N-Boc-5-indoline boronic acid pinacol ester (CAS 837392-67-3) has emerged as an indispensable reagent for this purpose.[1] The pinacol ester group enhances stability, making the compound easier to handle, store, and purify compared to its free boronic acid counterpart, mitigating common issues like protodeboronation.[2] The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial; it prevents N-arylation side reactions and modulates the electronic properties of the aromatic ring, facilitating many of the coupling reactions discussed herein.

This guide will first detail the primary route for synthesizing this key intermediate and then provide a comparative analysis of its most important applications in carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond-forming reactions.

PART 1: Synthesis of the Key Intermediate

The most reliable and widely adopted method for synthesizing aryl boronic esters is the Miyaura borylation.[3][4][5] This palladium-catalyzed reaction couples an aryl halide (in this case, N-Boc-5-bromoindoline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Miyaura Borylation of N-Boc-5-bromoindoline

This protocol is adapted from the general procedure for Miyaura borylation of aryl halides.

Workflow Diagram:

miyaura_borylation reagents 1. Combine Reactants: - N-Boc-5-bromoindoline (1.0 eq) - B₂pin₂ (1.1 eq) - KOAc (3.0 eq) - Dioxane catalyst 2. Add Catalyst: - PdCl₂(dppf) (3 mol%) reagents->catalyst reaction 3. Reaction: - Heat at 80-90 °C - Monitor by TLC/LC-MS catalyst->reaction workup 4. Work-up: - Cool to RT - Filter through Celite - Concentrate solvent reaction->workup purification 5. Purification: - Silica gel chromatography workup->purification product Product: N-Boc-5-indoline boronic acid pinacol ester purification->product

Caption: Workflow for Miyaura Borylation.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-5-bromoindoline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 equiv.) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-Boc-5-indoline boronic acid pinacol ester.

Causality Behind Choices:

  • Catalyst (PdCl₂(dppf)): The dppf ligand is robust and effective for a wide range of aryl halides, providing a good balance of activity and stability.

  • Base (KOAc): Potassium acetate is a moderately weak base, which is crucial. Stronger bases can promote competitive Suzuki coupling if the product begins to hydrolyze, reducing the yield of the desired boronic ester.[5] Its role is to activate the palladium complex to facilitate transmetalation with the diboron reagent.[5]

  • Solvent (Dioxane): This is a common high-boiling point, aprotic solvent that effectively solubilizes the reactants and is stable to the reaction conditions.

PART 2: Comparative Guide to Cross-Coupling Reactions

With the key intermediate in hand, we now compare its utility in the two most significant classes of cross-coupling reactions: Suzuki-Miyaura coupling for C-C bonds and Chan-Lam coupling for C-N/C-O bonds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the premier method for forming C(sp²)-C(sp²) bonds and is a cornerstone of modern drug synthesis.[6] It involves the palladium-catalyzed coupling of our indoline boronic ester with an aryl or heteroaryl halide/triflate.[7]

Catalytic Cycle Diagram:

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_aryl_halide Ar-Pd(II)-X(L₂) pd0->pd_aryl_halide Oxidative Addition pd_aryl_boronate Ar-Pd(II)-Ar'(L₂) pd_aryl_halide->pd_aryl_boronate Transmetalation pd_aryl_boronate->pd0 Reductive Elimination product Ar-Ar' (Product) pd_aryl_boronate->product aryl_halide Ar'-X (Input) aryl_halide->pd_aryl_halide boronic_ester Ar-B(pin) (Input) + Base boronic_ester->pd_aryl_halide

Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.

Representative Experimental Protocol:

  • Reactant Setup: In a reaction vial, combine N-Boc-5-indoline boronic acid pinacol ester (1.0 equiv.), the desired aryl/heteroaryl bromide (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).[8]

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-2 mol%) and a solvent system (e.g., 1,4-dioxane/water 10:1).

  • Reaction: Seal the vial and heat to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.[8]

  • Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.

Comparison of Suzuki-Miyaura Reaction Conditions

ParameterSystem 1: Pd(PPh₃)₄ / Na₂CO₃System 2: Pd(OAc)₂/SPhos / K₃PO₄System 3: PdCl₂(dppf) / Cs₂CO₃Justification & Field Insights
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPdCl₂(dppf)SPhos is a modern, bulky, electron-rich phosphine ligand that often gives higher turnover numbers and is effective for coupling challenging substrates, including heteroaryl chlorides. Pd(PPh₃)₄ is a classic catalyst but can be less effective for hindered partners.
Base Na₂CO₃ (aq)K₃PO₄ (aq)Cs₂CO₃ (anhydrous)K₃PO₄ and Cs₂CO₃ are generally more effective than Na₂CO₃, especially for less reactive coupling partners. Cesium carbonate's high solubility in organic solvents can accelerate the transmetalation step.
Solvent Toluene/EtOH/H₂ODioxane/H₂ODMFDioxane/water mixtures are standard and highly effective. The water is crucial for hydrolyzing the boronic ester and facilitating the transmetalation step. DMF is a polar aprotic option for substrates with poor solubility.
Typical Yield Moderate to GoodGood to ExcellentGood to ExcellentSystems 2 and 3 generally provide higher yields and broader substrate scope due to the advanced ligand and stronger base combination.
References Classic Suzuki Conditions[8][9]-
Chan-Lam Coupling: A Powerful Route to C-N and C-O Bonds

While the Buchwald-Hartwig amination is a palladium-catalyzed method for coupling amines with aryl halides, the Chan-Lam coupling is its counterpart for aryl boronic acids.[10][11] This copper-catalyzed reaction is a highly valuable method for forming C-N and C-O bonds and offers significant advantages, including often milder conditions and the ability to run reactions open to the air.[12][13]

Proposed Mechanistic Pathway:

chan_lam_cycle cu2 Cu(II)L₂ cu_aryl Ar-Cu(II)-L cu2->cu_aryl Transmetalation cu3_intermediate [Ar-Cu(III)-Nu(L₂)]⁺ cu_aryl->cu3_intermediate Coordination cu1 Cu(I)L cu3_intermediate->cu1 Reductive Elimination product Ar-Nu (Product) cu3_intermediate->product cu1->cu2 Oxidation boronic_acid Ar-B(OH)₂ boronic_acid->cu2 nucleophile H-Nu (Amine/Alcohol) nucleophile->cu_aryl oxidant Oxidant (O₂) oxidant->cu1

Caption: Proposed Mechanism for the Chan-Lam Coupling.

Representative Experimental Protocol (C-N Coupling):

  • Reactant Setup: To a flask open to the air, add copper(II) acetate (Cu(OAc)₂, 10-20 mol%), N-Boc-5-indoline boronic acid pinacol ester (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a suitable solvent like dichloromethane (DCM) or methanol.

  • Base/Additives: A base such as pyridine or triethylamine is often added to facilitate the reaction.[13]

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction is typically monitored by LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through Celite® to remove copper salts, washing with the reaction solvent. Concentrate the filtrate and purify by column chromatography.

Comparison: Chan-Lam vs. Buchwald-Hartwig Amination

FeatureChan-Lam CouplingBuchwald-Hartwig AminationField Insights & Expertise
Electrophile Boronic Acid/Ester Aryl Halide/Triflate This is the fundamental difference. Your choice depends on the availability of the starting material. Boronic esters are often synthesized from aryl halides, making Chan-Lam a potentially longer but more convergent route.
Catalyst Copper (e.g., Cu(OAc)₂)Palladium (e.g., Pd₂(dba)₃)Copper is significantly cheaper and less toxic than palladium, making the Chan-Lam reaction more cost-effective and "greener" for large-scale synthesis.
Reaction Conditions Often Room Temp, Open to Air Typically requires heating (80-120 °C), Inert Atmosphere The operational simplicity of the Chan-Lam coupling is a major advantage. It does not require rigorous degassing or inert atmosphere techniques, making it more accessible.
Ligands Often ligand-free or simple N-ligands (e.g., pyridine)Requires complex, expensive phosphine ligands (e.g., XPhos, RuPhos)The cost and sensitivity of phosphine ligands for Buchwald-Hartwig can be a significant drawback. Chan-Lam's ability to proceed without specialized ligands is a major benefit.
Scope Broad for N-H and O-H nucleophilesExtremely broad for amines and aryl halidesWhile both have broad scope, Buchwald-Hartwig is arguably more developed for extremely challenging and sterically hindered couplings due to decades of ligand development.
References [12],[13],[14],[11][10],[15],[16]-

Conclusion

N-Boc-5-indoline boronic acid pinacol ester is a robust and versatile building block for the synthesis of complex molecules. Its preparation via Miyaura borylation is a straightforward and high-yielding process.

For subsequent functionalization, a clear choice emerges based on the desired bond type:

  • For C-C bond formation, the Suzuki-Miyaura coupling is the undisputed method of choice. Its reliability, broad scope, and the availability of advanced catalyst systems allow for the efficient synthesis of biaryl indoline derivatives.

  • For C-N and C-O bond formation, the Chan-Lam coupling provides a powerful and practical alternative to traditional palladium-catalyzed methods. Its use of an inexpensive copper catalyst, operational simplicity (aerobic, room temperature), and avoidance of costly ligands make it an attractive strategy, particularly for process chemistry and large-scale applications.

By understanding the mechanisms, advantages, and practical considerations of these key transformations, researchers can strategically leverage 5-indoline boronic acid pinacol ester to accelerate the discovery and development of novel chemical entities.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, a valuable building block in modern synthesis, is a critical final step that ensures laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and responsible disposal of this organoboron compound, grounded in scientific principles and established safety practices.

I. Hazard Assessment and Immediate Safety Precautions

All handling and disposal operations must be conducted in a certified chemical fume hood.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable. The following table outlines the minimum required PPE for handling this compound and its associated waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of liquid waste and airborne solid particles that can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves (consider double gloving)Provides a chemical-resistant barrier to prevent skin contact and irritation. Double gloving is recommended for enhanced protection.
Body Protection A fully fastened, long-sleeved laboratory coatPrevents incidental skin contact with contaminated surfaces or spills.
Footwear Closed-toe shoesProtects feet from potential spills.

II. Chemical Reactivity and Incompatibility

Understanding the chemical nature of this compound is essential for preventing hazardous reactions within waste containers. Two key aspects of its reactivity are of particular importance for disposal:

  • Hydrolytic Sensitivity of the Pinacol Boronate Ester: Pinacol boronate esters are known to be susceptible to hydrolysis, breaking down into the corresponding boronic acid and pinacol, especially in the presence of water, acids, or bases. While this degradation is a key consideration in synthetic chemistry, for disposal, it means that aqueous waste streams containing this compound will likely contain the corresponding boronic acid.

  • Reactivity of the Indoline Moiety: The indoline ring system is a reduced form of indole and is generally more stable.[2] As a secondary aromatic amine, it can react with strong oxidizing agents. Therefore, mixing waste containing this compound with strong oxidizers should be avoided to prevent potentially vigorous reactions.

III. Waste Characterization and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is the cornerstone of a safe disposal plan. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Categorization

Based on its irritant properties, this compound and any materials contaminated with it must be classified as hazardous chemical waste . While not specifically listed by name under the Resource Conservation and Recovery Act (RCRA), its characteristic as an irritant would likely lead to its classification under a state-specific or a general hazardous waste code if it meets the criteria for corrosivity (pH ≤ 2 or ≥ 12.5) or toxicity.[3][4] A conservative approach is to manage it as a D002 (corrosive) waste if dissolved in a strongly acidic or basic solution, or as a D001 (ignitable) waste if in a flammable solvent. Otherwise, it should be managed as a non-specific hazardous waste according to your institution's guidelines.

Step 2: Waste Stream Segregation

Maintain separate, clearly labeled waste containers for the different forms of waste generated.

  • Solid Waste: This stream includes contaminated consumables such as:

    • Gloves

    • Weighing papers

    • Paper towels

    • Silica gel from chromatography

    • Any other solid material that has come into contact with the compound.

  • Liquid Waste (Non-halogenated): This stream is for solutions of the compound in non-halogenated organic solvents (e.g., THF, diethyl ether, ethyl acetate, hexanes).

  • Liquid Waste (Halogenated): If halogenated solvents (e.g., dichloromethane, chloroform) are used, a separate, designated container is required.

  • Aqueous Waste: This includes any water-based solutions from extractions or washes. Due to the potential for hydrolysis, this waste will likely contain the corresponding boronic acid.

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Start Waste Containing 5-(...)-indoline Solid Solid Waste (Gloves, Paper, etc.) Start->Solid Is it a solid? Liquid Liquid Waste Start->Liquid Is it a liquid? NonHalogenated Non-Halogenated Solvent Waste Liquid->NonHalogenated Non-halogenated solvent? Halogenated Halogenated Solvent Waste Liquid->Halogenated Halogenated solvent? Aqueous Aqueous Waste Liquid->Aqueous Aqueous solution?

Figure 1: Waste Segregation Workflow
Step 3: Container Management

  • Container Selection: Use chemically compatible, leak-proof containers with secure screw-top caps. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound " and any solvents present with their approximate concentrations.

    • The primary hazards (e.g., "Irritant").

    • The date of accumulation.

IV. Decontamination Procedures

Thorough decontamination of all glassware and equipment is crucial to prevent cross-contamination and ensure a safe working environment.

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinse as hazardous liquid waste.

  • Secondary Decontamination: A basic wash can be effective for hydrolyzing any remaining boronic ester to the more water-soluble boronate salt. Prepare a dilute solution of a base such as sodium bicarbonate or sodium carbonate in water. Rinse the glassware with this solution. This rinsate should also be collected as hazardous aqueous waste.

  • Final Rinse: Perform a final rinse with deionized water, followed by a rinse with acetone to aid in drying. Collect the initial water rinse as hazardous waste. Subsequent rinses may be disposable down the drain, pending your institution's specific guidelines.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area or in a drying oven.

V. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operating correctly.

  • Don Appropriate PPE: If not already wearing it, don the full PPE as outlined in Section I.

  • Contain and Absorb:

    • For solid spills , carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.

    • For liquid spills , cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect and Dispose: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous solid waste container.

  • Decontaminate: Clean the spill area thoroughly using the decontamination procedure described in Section IV. All cleaning materials must be disposed of as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department in accordance with your established protocols.

VI. Final Disposal and Record Keeping

  • Storage: Store sealed and labeled hazardous waste containers in a designated and properly ventilated satellite accumulation area.

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.

By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.